molecular formula C9H7BrIN3 B12865187 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Cat. No.: B12865187
M. Wt: 363.98 g/mol
InChI Key: ZGVIQTNWPARJHY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-iodo-1H-pyrazol-5-amine (CAS 416860-65-6) is a valuable pyrazol-5-amine derivative with a molecular formula of C9H7BrIN3 and a molecular weight of 363.98 g/mol . This compound serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor in oxidative dehydrogenative coupling reactions. Under optimized conditions using iodine and tert-butyl hydroperoxide (TBHP), this amine can be efficiently converted into iodo-substituted azopyrrole derivatives, which are a significant class of aromatic azo compounds . The iodine atom installed at the 4-position of the pyrazole ring is particularly valuable for further functionalization. The resulting iodo-substituted azopyrroles can be employed in palladium-catalyzed Sonogashira cross-coupling reactions with various terminal alkynes, enabling the synthesis of novel, more complex azo compounds for materials science and chemical biology research . Pyrazole scaffolds are of immense interest in pharmaceutical and agrochemical research due to their wide range of biological activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrIN3

Molecular Weight

363.98 g/mol

IUPAC Name

5-(4-bromophenyl)-4-iodo-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrIN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

ZGVIQTNWPARJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)I)Br

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Structural Characterization and Synthesis of 3-(4-Bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazol-5-amine scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development, frequently serving as a core motif for kinase inhibitors and anti-inflammatory agents. The specific derivative, 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine , represents a highly functionalized, di-halogenated building block. The strategic placement of a bromine atom on the phenyl ring and an iodine atom at the C-4 position of the pyrazole core provides unique orthogonal reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. Furthermore, these heavy halogens significantly enhance the lipophilicity and target-binding affinity of the molecule through halogen bonding.

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical properties, mechanistic rationale, and field-validated synthetic protocols required to generate this compound with high regioselectivity and yield.

Physicochemical Properties & Structural Logic

The incorporation of halogens fundamentally alters the electronic and steric profile of the pyrazole core. The iodine at C-4 acts as a potent, polarizable group that can engage in halogen bonding with protein backbones, while the 4-bromophenyl group provides a rigid, hydrophobic vector. The primary amine at C-5 and the pyrazole nitrogen serve as critical hydrogen bond donors and acceptors, enabling versatile supramolecular assembly.

Table 1: Quantitative Physicochemical Summary

PropertySpecification
Chemical Name 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine
Molecular Formula C9H7BrIN3
Molecular Weight 363.98 g/mol
Core Scaffold 1H-pyrazol-5-amine
C-3 Substituent 4-Bromophenyl group
C-4 Substituent Iodo group
H-Bond Donors 2 (Primary amine -NH2, Pyrazole -NH)
H-Bond Acceptors 2 (Primary amine -NH2, Pyrazole -N=)
Predicted Reactivity Orthogonal cross-coupling (C-I activates before C-Br)

De Novo Synthesis: Rationale and Methodology

The synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is best achieved via a highly controlled two-step sequence: (1) Pyrazole ring construction via cyclocondensation, and (2) Regioselective electrophilic aromatic substitution at the C-4 position.

SynthWorkflow A 4-Bromobenzoylacetonitrile + Hydrazine Hydrate B 3-(4-Bromophenyl)- 1H-pyrazol-5-amine A->B Cyclization (Microwave, 100°C) C 3-(4-Bromophenyl)-4-iodo- 1H-pyrazol-5-amine B->C Regioselective Iodination (NIS, DMSO, RT)

Fig 1: Two-step synthetic workflow for 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine.

Step 1: Microwave-Assisted Cyclocondensation

Traditional syntheses of 3-aryl-1H-pyrazol-5-amines often suffer from harsh conditions and prolonged reaction times, leading to thermal degradation. By employing microwave irradiation, the condensation of 4-bromobenzoylacetonitrile with hydrazine hydrate proceeds rapidly in the absence of solvent[2]. This methodology leverages the high polarity of the reactants, which absorb microwave energy efficiently, driving the cyclization forward while minimizing byproducts.

Step 2: Regioselective C-4 Iodination

The C-4 position of the 5-aminopyrazole ring is highly electron-rich due to the electron-donating effect of the adjacent amino group and the intrinsic π-excessive nature of the pyrazole system. Direct C-H halogenation is achieved using N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO)[3].

Mechanistic Causality of DMSO-Catalyzed Iodination

Understanding the reaction mechanism is critical for troubleshooting and scaling. In this halogenation, DMSO is not merely a solvent; it acts as a dual catalyst[3]. The reaction begins with the nucleophilic attack of DMSO on the iodine atom of NIS, generating the highly active electrophile [DMSO-I]+ and releasing succinimide. The electron-rich C-4 position of the pyrazole then attacks this iodonium species, forming a Wheland-type sigma complex. Subsequent deprotonation, assisted by the succinimide anion or solvent, restores aromaticity, yielding the C-4 iodinated pyrazole. This metal-free approach avoids toxic transition metals, making it highly suitable for early-stage drug development[3].

MechPathway N1 N-Iodosuccinimide (NIS) + DMSO N2 Active Electrophile Formation [DMSO-I]+ N1->N2 N3 Nucleophilic Attack by Pyrazole C-4 Position N2->N3 Pyrazole entry N4 Sigma Complex (Wheland Intermediate) N3->N4 N5 Deprotonation & Rearomatization N4->N5 Proton abstraction N6 4-Iodo-1H-pyrazol-5-amine Derivative N5->N6

Fig 2: Mechanism of DMSO-catalyzed regioselective C-4 iodination of the pyrazole core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) and specific workup steps ensure the integrity and purity of the intermediates at each stage.

Protocol A: Microwave-Assisted Synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine
  • Rationale: Microwave dielectric heating selectively excites polar molecules, accelerating cyclization while preventing the thermal degradation typical of prolonged reflux[2].

  • Reagent Preparation: In a microwave-safe vessel, combine 4-bromobenzoylacetonitrile (1.0 equiv) and hydrazine hydrate (1.2 equiv). Do not add solvent; the neat reaction maximizes microwave energy transfer.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 400 W) at 100°C for 5–10 minutes.

  • In-Process Control (IPC): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The complete disappearance of the nitrile starting material validates the end of the cyclization phase.

  • Workup & Isolation: Cool the vessel to room temperature. Add ice-cold water to precipitate the crude product. Filter the precipitate under vacuum, wash thoroughly with cold ethanol to remove unreacted hydrazine, and dry under vacuum to afford the intermediate.

Protocol B: Regioselective Iodination to 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine
  • Rationale: The portion-wise addition of NIS mitigates exothermic degradation, while the use of DMSO drives the catalytic generation of the iodonium ion without the need for transition metals[3].

  • Reaction Setup: Dissolve 3-(4-bromophenyl)-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DMSO (0.2 M concentration) under an N2 atmosphere to prevent oxidative side reactions.

  • Halogenation: Add N-iodosuccinimide (NIS) (1.2 equiv) portion-wise to the solution at room temperature.

  • Stirring & Monitoring: Stir the mixture at room temperature for 3–6 hours. The reaction will turn progressively darker as the active iodine species forms. Verify completion via LC-MS or TLC.

  • Quenching & Extraction (Self-Validation): Quench the reaction by adding a saturated aqueous NaCl solution. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Causality note: DMSO is highly water-soluble and partitions into the aqueous brine layer, while the halogenated target product selectively moves to the organic DCM phase, effectively self-purifying the mixture from the catalytic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (DCM/EtOH gradient) to yield the pure 4-iodo derivative.

References

  • He, J., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Archives, 2021. Available at: 3

  • Kadre, T., et al. "Microwave assisted synthesis of substituted 3-aryl-1H-pyrazol-5-amine, 3-phenylisoxazol-5-amine, and 5-phenylisoxazol-3-amine." Heterocyclic Letters, Vol. 13, No. 3, 2023. Available at: 2

  • Gilewska, A., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2025. Available at: 1

Sources

Architectural Mastery of 4-Iodo-3-aryl-1H-pyrazol-5-amine Derivatives: Synthesis, Functionalization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole nucleus remains one of the most privileged heterocyclic scaffolds[1]. Specifically, 4-iodo-3-aryl-1H-pyrazol-5-amine derivatives represent a class of highly versatile, multi-functional building blocks. Their architectural value lies in their orthogonal reactivity profile:

  • C3-Aryl Group: Provides steric bulk and lipophilic interactions crucial for binding within kinase ATP pockets.

  • C4-Iodo Substituent: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • C5-Amino Group: Acts as a primary nucleophile, enabling the construction of fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines, which are ubiquitous in modern targeted therapeutics[2].

The strategic placement of an iodine atom at the C4 position is not arbitrary. Compared to bromination or chlorination, the lower bond dissociation energy of the C–I bond facilitates oxidative addition by Palladium(0) catalysts at significantly lower temperatures. This is a critical parameter when functionalizing complex, temperature-sensitive pharmaceutical intermediates[3].

Mechanistic Causality: Regioselective C4-Iodination

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-aryl-1H-pyrazol-5-amine core is dictated by the electronic properties of the heterocycle. The pyrazole ring is inherently electron-rich. The mesomeric (+M) electron-donating effect of the C5-amino group, combined with the electron-donating nature of the adjacent ring nitrogens, synergistically raises the Highest Occupied Molecular Orbital (HOMO) energy at the C4 carbon[4].

Consequently, when exposed to an electrophilic iodine species (


), the C4 position acts as the primary nucleophilic center. The resulting Wheland intermediate is highly resonance-stabilized by the adjacent heteroatoms, driving the reaction forward to restore aromaticity upon deprotonation.

Mechanism N1 3-Aryl-1H-pyrazol-5-amine Electron-rich C4 position N2 Electrophilic Attack I+ species generation N1->N2 N3 Wheland Intermediate Resonance stabilized N2->N3 N4 Deprotonation Aromaticity restored N3->N4 N5 4-Iodo-3-aryl-1H-pyrazol-5-amine Target Scaffold N4->N5

Caption: Mechanistic pathway of regioselective electrophilic iodination at the C4 position.

Synthetic Workflows & Downstream Functionalization

The synthesis of these derivatives is typically a sequential, multi-step process designed to maximize yield while minimizing hazardous byproducts. The initial step involves the condensation of an aryl acetonitrile (e.g., benzoylacetonitrile) with hydrazine hydrate. Recent advancements have demonstrated that microwave irradiation significantly accelerates this cyclization, providing the 3-aryl-1H-pyrazol-5-amine core in excellent purity without the need for harsh solvents[1].

Once the core is established, iodination is performed. Historically, reagents like N-Iodosuccinimide (NIS) in DMF or Iodine Monochloride (ICl) were standard[3]. However, modern green chemistry protocols utilize elemental iodine (


) coupled with hydrogen peroxide (

) in aqueous media. In this self-validating system, the

oxidizes the byproduct iodide (

) back to

, ensuring complete atom economy of the iodine source and generating only water as a byproduct[5].

Workflow A Aryl Acetonitrile + Hydrazine B 3-Aryl-1H-pyrazol-5-amine A->B Microwave Cyclization (Solvent-free, 5-6h) C 4-Iodo-3-aryl-1H-pyrazol-5-amine B->C Green Iodination (I2, H2O2, H2O) D C4 Cross-Coupled Derivatives (e.g., Suzuki/Sonogashira) C->D Pd(0) Catalyst, Boronic Acid, Base E Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) C->E Condensation via C5-Amine (e.g., with N-methyl uracil)

Caption: Synthetic workflow from core construction to advanced downstream functionalization.

Quantitative Method Comparison: Iodination Strategies

To assist researchers in selecting the optimal iodination strategy based on their laboratory constraints and scale-up requirements, the following table synthesizes the quantitative metrics of standard iodination protocols[3][5].

Iodination MethodReagentsSolventAvg. Yield (%)Reaction TimeEnvironmental Impact
Traditional Electrophilic NIS (1.1 eq)DMF or MeCN80 - 85%4 - 12 hHigh (Toxic solvents, succinimide waste)
Iodine Monochloride ICl (1.5 eq),


75 - 80%2 - 6 hHigh (Corrosive reagents, halogenated waste)
Green Oxidative

(0.5 eq),

(0.6 eq)

88 - 97%1 - 3 hLow (Water as byproduct, high atom economy)

Data synthesized from comparative pyrazole iodination studies and green chemistry literature.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed to be self-validating. The physical state changes (e.g., precipitation, color shifts) act as internal indicators of reaction progress, ensuring trustworthiness and reproducibility.

Protocol A: Microwave-Assisted Synthesis of 3-Phenyl-1H-pyrazol-5-amine

Causality Note: Microwave irradiation ensures rapid, uniform heating, overcoming the activation energy barrier of the cyclization step without requiring prolonged refluxing that often leads to thermal degradation of the hydrazine.

  • Setup: In a microwave-safe reaction vessel, combine benzoylacetonitrile (1.0 mmol) and hydrazine hydrate (1.2 mmol). Do not add solvent (solvent-free conditions promote higher localized reactant concentrations)[1].

  • Irradiation: Subject the mixture to microwave irradiation (approx. 300W) at 80°C for 5-10 minutes.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the UV-active benzoylacetonitrile spot indicates completion.

  • Workup: Cool the vessel to room temperature. Add ice-cold water (10 mL) to the mixture. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol, and dry to afford the pure 3-phenyl-1H-pyrazol-5-amine.

Protocol B: Green Regioselective C4-Iodination

Causality Note: Utilizing 0.5 equivalents of iodine is made possible by the in situ regeneration of the electrophile via hydrogen peroxide. This prevents over-halogenation and simplifies purification.

  • Setup: Suspend the synthesized 3-phenyl-1H-pyrazol-5-amine (1.0 mmol) in distilled water (5 mL) in a round-bottom flask equipped with a magnetic stirrer[5].

  • Reagent Addition: Add elemental iodine (

    
    , 0.5 mmol) to the suspension. The mixture will take on a dark, heterogeneous appearance.
    
  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (

    
    , 0.6 mmol) dropwise over 5 minutes. Self-Validation: As the reaction proceeds, the dark color of the iodine will gradually fade as it is consumed and incorporated into the pyrazole ring[4].
    
  • Completion: Stir at room temperature for 1-3 hours. Complete conversion is indicated by TLC and the formation of a lighter-colored precipitate.

  • Isolation: Quench any residual peroxide with a saturated aqueous solution of sodium thiosulfate (

    
    ). Filter the solid, wash with water, and recrystallize from ethanol to yield 4-iodo-3-phenyl-1H-pyrazol-5-amine.
    

References

  • Kadre, T., et al. (2023). Microwave Assisted Synthesis of Substituted 3-Aryl-1H-Pyrazol-5-Amine, 3-Phenylisoxazol-5-Amine, and 5-Phenylisoxazol-3-Amine. Heterocyclic Letters, Vol. 13, No.3, 515-523. Retrieved from[Link]

  • ResearchGate. (2012). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine, a halogenated pyrazole derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, its synthesis and properties can be reliably inferred from established methodologies for related pyrazole compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to form a wide range of interactions with biological targets.[1] Pyrazole derivatives are integral components of numerous approved drugs with diverse therapeutic applications, including anticancer agents (e.g., ibrutinib, ruxolitinib), treatments for erectile dysfunction (sildenafil), and therapies for pulmonary hypertension (riociguat).[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine, is a tri-substituted pyrazole featuring:

  • A 3-(4-bromophenyl) group, which can participate in halogen bonding and other interactions, and serves as a handle for further chemical modification.

  • A 4-iodo substituent, which is a key feature for introducing further complexity, for example, through cross-coupling reactions. The iodine atom can also act as a heavy atom for crystallographic studies.

  • A 5-amino group, which can act as a hydrogen bond donor and a nucleophile for further derivatization.

These features make 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine a highly valuable and versatile building block in the synthesis of novel bioactive molecules.

Synthesis and Purification

The synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine can be approached through a logical sequence, starting from the corresponding 3-aryl-1H-pyrazol-5-amine. A key transformation is the regioselective iodination at the C4 position of the pyrazole ring.

Synthesis of the Precursor: 3-(4-bromophenyl)-1H-pyrazol-5-amine

The synthesis of the precursor, 3-(4-bromophenyl)-1H-pyrazol-5-amine, can be achieved through the condensation of a β-ketonitrile with hydrazine. A common starting material is (4-bromobenzoyl)acetonitrile.

Experimental Protocol:

  • To a solution of (4-bromobenzoyl)acetonitrile in a suitable solvent such as ethanol, add hydrazine hydrate.

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon completion, the reaction is cooled, and the product often precipitates.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Regioselective Iodination at the C4 Position

A direct and efficient method for the C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been developed using N-halosuccinimides (NXS) as halogenating agents.[2] This metal-free protocol is advantageous due to its mild reaction conditions and the use of inexpensive and safe reagents.[2] For the synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine, N-iodosuccinimide (NIS) is the reagent of choice.

Experimental Protocol:

  • In a reaction vessel, dissolve the precursor, 3-(4-bromophenyl)-1H-pyrazol-5-amine, in a suitable solvent. Dichloromethane (DCM) or acetonitrile are often good choices.

  • Add N-iodosuccinimide (NIS), typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents).

  • The reaction is generally stirred at room temperature for a few hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, the reaction mixture is worked up. This usually involves washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.[2]

Plausible Reaction Mechanism:

The reaction likely proceeds through an electrophilic substitution mechanism. The N-iodosuccinimide acts as a source of an electrophilic iodine species which attacks the electron-rich C4 position of the pyrazole ring.[2]

Workflow for the Synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine:

G cluster_0 Synthesis of Precursor cluster_1 C4-Iodination cluster_2 Purification start_mat (4-bromobenzoyl)acetonitrile + Hydrazine Hydrate reaction1 Condensation (e.g., in Ethanol, Reflux) start_mat->reaction1 precursor 3-(4-bromophenyl)-1H-pyrazol-5-amine reaction1->precursor reaction2 Electrophilic Substitution (e.g., in DCM, Room Temp) precursor->reaction2 iodination_reagent N-Iodosuccinimide (NIS) iodination_reagent->reaction2 final_product 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine reaction2->final_product workup Aqueous Work-up final_product->workup purification Column Chromatography or Recrystallization workup->purification pure_product Pure Product purification->pure_product

Caption: A generalized workflow for the synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine.

Physicochemical Properties and Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₇BrIN₃
Molecular Weight 363.98 g/mol
Appearance Likely an off-white to pale yellow solid.
Melting Point Expected to be a high-melting solid, likely above 200 °C, similar to other halogenated aryl pyrazoles.[3]
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents such as DMSO, DMF, and moderately soluble in methanol, ethanol, and chlorinated solvents.
Storage Should be stored in a cool, dry, dark place in a tightly sealed container to prevent degradation.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the amine protons. The absence of a signal for the C4-H proton of the pyrazole ring would confirm successful iodination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement. The isotopic pattern of bromine and iodine would be a key feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amine and pyrazole groups, as well as C-H and C=C stretching of the aromatic rings.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the structure and reveal details about the molecular geometry and intermolecular interactions in the solid state.[4][5]

Potential Applications in Drug Discovery

The structural features of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine make it a valuable intermediate for the synthesis of a wide range of potential therapeutic agents. The pyrazole core is a known pharmacophore in many biologically active compounds.[1][6]

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole scaffold. The amino group at the 5-position can be further functionalized to interact with the hinge region of a kinase active site.

  • Anticancer Agents: Pyrazole derivatives have shown promise as anticancer agents.[4][7] The bromo and iodo substituents can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecules with potential cytotoxic activity.

  • Antimicrobial and Anti-inflammatory Agents: The pyrazole scaffold is also found in compounds with antimicrobial and anti-inflammatory properties.[3][6]

Logical Relationship of Functional Groups to Applications:

G cluster_functional_groups Key Functional Groups cluster_applications Potential Applications compound 3-(4-bromophenyl)-4-iodo- 1H-pyrazol-5-amine amine 5-Amino Group compound->amine iodo 4-Iodo Group compound->iodo bromophenyl 3-(4-bromophenyl) Group compound->bromophenyl kinase_inhibitors Kinase Inhibitors amine->kinase_inhibitors H-bonding, Derivatization antimicrobial Antimicrobial Agents amine->antimicrobial anticancer Anticancer Agents iodo->anticancer Cross-coupling Reactions scaffold Scaffold for Library Synthesis iodo->scaffold Further Functionalization bromophenyl->scaffold Structural Diversity

Caption: Relationship between the functional groups of the title compound and its potential applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is not available, general precautions for handling halogenated aromatic amines should be followed. Related compounds are known to cause skin and eye irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[8][10]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][10]

    • In case of skin contact: Wash off with soap and plenty of water.[8][9]

    • If inhaled: Move the person to fresh air.[8][9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

Conclusion

3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is a promising, albeit not widely cataloged, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established and reliable methods, particularly the regioselective halogenation of a 3-aryl-1H-pyrazol-5-amine precursor. The presence of multiple functional groups allows for diverse chemical transformations, making it an attractive starting point for the development of novel therapeutic agents. As with any research chemical, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities of derivatives of this compound is warranted.

References

  • Vertex AI Search. (2026, February 28). 3-(4-Bromophenyl)
  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Chem-Impex. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific.
  • ECHEMI.
  • Sigma-Aldrich. 4-(4-Bromophenyl)-1H-pyrazol-5-amine.
  • Sigma-Aldrich. 1-(4-Bromophenyl)-4-phenyl-1H-pyrazol-5-amine.
  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (n.d.). PMC.
  • BenchChem. Technical Guide: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole.
  • PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
  • cas号查询. (2025, August 25). 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-bromophenyl)-2-thiazolyl).
  • Chemical Catalog Company. 3-(4-(4-Bromophenoxy)phenyl)-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
  • MDPI. (2024, January 2). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.
  • MDPI. (2017, May 16). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
  • ResearchGate. (2024, January 2). (PDF) 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH.
  • Synquest Labs. 3-(4-Nitrophenyl)-1H-pyrazole.

Sources

Strategic Utilization of Pyrazole Amine Building Blocks in Medicinal Chemistry

[1][2]

Executive Summary

The pyrazole amine scaffold represents a privileged structure in modern drug discovery, serving as a critical linchpin in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1][2][3] Its utility stems from a unique combination of physicochemical properties: a tunable hydrogen bond donor/acceptor profile, the ability to engage in

This technical guide provides a rigorous analysis of pyrazole amine building blocks, moving beyond basic synthesis to address the core challenges of regiocontrol , tautomeric equilibrium , and electronic modulation .

Part 1: The Electronic Landscape & Tautomerism[2]

Understanding the electronic behavior of aminopyrazoles is the prerequisite for successful medicinal chemistry campaigns.[4] The position of the amino group (C3, C4, or C5) drastically alters the heterocycle's basicity, nucleophilicity, and stability.

Tautomeric Equilibrium (3- vs 5-Aminopyrazole)

In

54
  • Thermodynamic Preference: In solution (polar solvents like DMSO or MeOH), the 3-amino-1H-pyrazole tautomer is generally favored (~75:25 ratio) over the 5-amino form due to the stabilization of the lone pair on the pyridine-like nitrogen.

  • Reactivity Implication: When reacting with electrophiles, the major tautomer (3-amino) often dictates the product unless specific conditions (steric bulk or solvent effects) are employed to trap the minor tautomer.

Basicity and pKa Modulation

The amino group acts as a strong electron-donating group (EDG), significantly increasing the basicity of the pyrazole ring nitrogens compared to the unsubstituted parent.

  • 4-Aminopyrazoles: The amino group at C4 pushes electron density directly into the ring system via resonance without competing with the ring nitrogens for H-bonding sites as directly as the 3-position. These are often electron-rich and prone to oxidation.[4]

  • 3(5)-Aminopyrazoles: The amino group is conjugated with the imine-like nitrogen (

    
    2), making the exocyclic amine less nucleophilic than a standard aniline, but making the ring nitrogen (
    
    
    2) a potent hydrogen bond acceptor.
Visualization: Tautomeric & Electronic States

The following diagram illustrates the tautomeric equilibrium and the resonance structures that dictate reactivity.

PyrazoleTautomerismTautomer33-Amino-1H-pyrazole(Major Tautomer)More StableTautomer55-Amino-1H-pyrazole(Minor Tautomer)Reactive IntermediateTautomer3->Tautomer5 Fast Equilibrium (Ka)ReactivityElectrophilic Attack(N-Alkylation / Acylation)Tautomer3->Reactivity Major PathwayTautomer5->Reactivity Minor Pathway(Trapped by Sterics)

Figure 1: Tautomeric equilibrium between 3-amino and 5-aminopyrazole. The 3-amino form is thermodynamically dominant in polar media.

Part 2: Synthetic Architectures

To access these building blocks, three primary strategies are employed. The choice depends heavily on the substitution pattern required at


Comparative Synthetic Routes
StrategyReaction ClassKey ReagentsScope & Limitations
A. Cyclocondensation Knorr-type Synthesis

-ketonitriles + Hydrazines
Best for: 3-aminopyrazoles. Pros: Scalable, cheap starting materials.[4] Cons: Regioselectivity issues with substituted hydrazines.
B. Functional Group Interconversion Nitration/ReductionPyrazole +



/Pd
Best for: 4-aminopyrazoles.[4] Pros: Access to C4-amino which is hard to cyclize directly.[4] Cons: Nitration can be harsh; explosion hazards on kilo-scale.[4]
C. Metal-Catalyzed Coupling Buchwald-HartwigHalopyrazole + Amine + Pd cat.Best for: Late-stage diversification.[4] Pros: High tolerance for functional groups. Cons: Requires protected pyrazoles (e.g., THP, SEM) to prevent catalyst poisoning.[4]
Deep Dive: The Regioselectivity Challenge ( 1 vs 2)

When alkylating a 3-aminopyrazole (or its tautomer), two products are possible. Controlling this is the most common bottleneck.[4]

  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen.[4][6] If C3 has a bulky group (e.g., t-Butyl), alkylation favors

    
    1 (distal).[4]
    
  • Electronic Control: In the presence of electron-withdrawing groups (EWG) on the ring, the

    
     of the ring nitrogens diverges.
    
  • Solvent Effects:

    • Aprotic Non-polar (Toluene): Favors coordination-driven mechanisms, sometimes leading to the kinetic product.

    • Polar Aprotic (DMF/DMSO): Dissociates ion pairs, favoring the thermodynamic product (usually alkylation at the less hindered/more basic nitrogen).[4]

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the scientist confirms success before proceeding.

Protocol A: De Novo Synthesis of 3-Amino-5-Phenylpyrazole

Target: Synthesis via cyclocondensation of benzoylacetonitrile.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetonitrile (14.5 g, 100 mmol) and absolute ethanol (100 mL).

  • Addition: Add hydrazine monohydrate (6.0 mL, 120 mmol, 1.2 equiv) dropwise over 10 minutes. Observation: Mild exotherm is expected.[4]

  • Catalysis: Add glacial acetic acid (1.0 mL) as a catalyst.

  • Reaction: Heat to reflux (80 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexanes).[4] The nitrile starting material (

      
      ) should disappear, and a polar spot (
      
      
      , stains yellow with ninhydrin) should appear.[4]
  • Workup: Cool to room temperature. Concentrate solvent to ~20 mL under reduced pressure. Pour the residue into ice-cold water (100 mL).

  • Isolation: The product often precipitates as a white/off-white solid.[4] Filter, wash with cold water, and dry under vacuum.[4]

    • Validation:

      
      H NMR (DMSO-
      
      
      ) should show a singlet at
      
      
      ppm (C4-H) and a broad singlet at
      
      
      ppm (
      
      
      ).
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Amination of 4-bromo-1-methyl-1H-pyrazole.

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add 4-bromo-1-methyl-1H-pyrazole (1.0 equiv), Aniline derivative (1.2 equiv),

    
      (2.0 equiv).
    
  • Catalyst System: Add

    
      (2 mol%) and XPhos  or tBuBrettPhos  (4 mol%).[4]
    
    • Expert Note: Dialkylbiaryl phosphines (Buchwald ligands) are superior here to BINAP due to the electron-rich nature of the pyrazole.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal and heat to 100 °C for 12 hours.

    • Checkpoint: Filter a small aliquot through Celite and run LC-MS.[4] Look for the

      
       peak of the coupled product.[4] If starting bromide remains, add 1 mol% more catalyst.[4]
      

Part 4: Medicinal Chemistry Applications[1][3][4][5][7]

Fragment-Based Drug Design (FBDD)

Aminopyrazoles are ideal fragments (

4
  • Hinge Binders: The

    
    2-H and 
    
    
    1 motif mimics the adenine ring of ATP, making aminopyrazoles privileged scaffolds for Kinase Inhibitors (e.g., forming the core of pyrazolo[1,5-a]pyrimidines).
  • Bioisosteres: They serve as bioisosteres for phenols and anilines, improving solubility and metabolic stability.[4]

Workflow: Optimizing a Pyrazole Hit

The following decision tree outlines the logic for optimizing a pyrazole amine hit during a Lead Optimization campaign.

MedChemOptimizationStartHit: Pyrazole Amine(Low Potency / High Clearance)Step1Step 1: Scan N-Substituents(Regiocontrol Check)Start->Step1Decision1Is N-H essential for binding?Step1->Decision1PathAYes (H-Bond Donor)Keep NH freeOptimize C-substituentsDecision1->PathAPathBNoBlock N1 (Methyl, SEM, Aryl)to fix tautomer & improve LogPDecision1->PathBStep2Step 2: Derivatize AminePathA->Step2PathB->Step2Outcome1Amide/Urea Formation(Selectivity Vector)Step2->Outcome1Outcome2Cyclization(Fused Systems: Pyrazolo-pyrimidines)Step2->Outcome2

Figure 2: Logic flow for optimizing pyrazole amine hits. Determining the necessity of the N-H donor is the critical first decision gate.

References

  • Fichez, J., et al. (2023).[1][4] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

  • Bawazir, W. (2020).[4] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry. Link

  • Catalán, J., et al. (1985).[4][5] "Basicity and Tautomerism of Aminopyrazoles." Journal of the American Chemical Society.[4] (Foundational work on pKa/tautomerism).

  • Surry, D. S., & Buchwald, S. L. (2008).[4] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[4]

  • Ansary, I., et al. (2023).[4] "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules. Link[4]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and diversity-oriented synthesis (DOS), the ability to rapidly and selectively functionalize a single core scaffold is paramount for exploring structure-activity relationships (SAR). As a Senior Application Scientist, I frequently leverage polyhalogenated heterocycles to achieve this. 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is a highly specialized, tri-functional building block. With a precise molecular weight of 363.98 g/mol and a molecular formula of C9H7BrIN3 , this compound serves as an orthogonal "linchpin." It features three distinct reactive handles—an amino group, an aryl iodide, and an aryl bromide—each capable of being engaged sequentially under specific catalytic conditions without cross-interference.

This guide provides an in-depth mechanistic analysis, validated experimental protocols, and strategic applications of this scaffold in the development of kinase inhibitors.

Physicochemical and Structural Profiling

Understanding the fundamental properties of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is critical for predicting its behavior in both synthetic workflows and biological systems. The data is summarized below:

PropertyValueStructural & Synthetic Significance
Molecular Formula C9H7BrIN3Contains two heavy halogens (Br, I) enabling orthogonal transition-metal catalysis.
Molecular Weight 363.98 g/mol Critical for precise stoichiometric calculations during micro-scale cross-couplings.
Exact Mass 362.8868 g/mol Essential for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2The pyrazole -NH and the -NH2 group serve as critical hinge-binding motifs in kinases.
H-Bond Acceptors 2The pyrazole sp2 nitrogen acts as an acceptor, stabilizing target-ligand complexes.
Isotopic Signature M, M+2, M+4The presence of Br and I creates a highly distinct isotopic cluster (approx. 1:1 ratio for M and M+2) acting as a "smoking gun" in LC-MS analysis.

Mechanistic Rationale: The Orthogonal Reactivity Strategy

The true value of this scaffold lies in its chemoselectivity . In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition into a carbon-halogen bond follows the trend: C-I > C-Br > C-Cl .

Because the C4-iodo position is significantly more electrophilic and possesses a lower bond dissociation energy than the C-bromo position on the phenyl ring, Palladium(0) will selectively insert into the C-I bond at lower temperatures (e.g., 50–60°C). This differential reactivity allows chemists to perform a Suzuki-Miyaura coupling at the C4 position while leaving the C-Br bond completely intact for a subsequent, higher-temperature functionalization (e.g., a Buchwald-Hartwig amination at 100°C) 1.

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered to be self-validating systems, ensuring that causality and analytical confirmation are embedded into every step.

Protocol A: Regioselective Electrophilic Iodination

Objective: Synthesize 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine from its uniodinated precursor.

  • Reaction Setup: Dissolve 3-(4-bromophenyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C under argon.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: NIS is selected over elemental iodine (I2) because it provides a mild, controlled source of electrophilic iodine (I+). This prevents the over-oxidation or degradation of the electron-rich aminopyrazole core, which is highly sensitive to harsh oxidants.

  • Self-Validation (LC-MS): Quench an aliquot with sodium thiosulfate. The reaction is deemed complete when LC-MS shows the total disappearance of the starting material (m/z 238/240) and the emergence of the product mass (m/z 364/366). The retention of the 1:1 isotopic ratio confirms the bromine atom remains undisturbed.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C4-Iodo Activation)

Objective: Couple an arylboronic acid exclusively at the C4 position.

  • Reaction Setup: Charge a Schlenk flask with 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine (1.0 eq), an arylboronic acid (1.05 eq), and Pd(PPh3)4 (5 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane and a 2M aqueous solution of Na2CO3 (2.0 eq). Heat to exactly 60°C.

    • Causality: The temperature is strictly capped at 60°C. Pd(PPh3)4 is a moderately electron-rich catalyst that readily undergoes oxidative addition with C-I bonds at this temperature but is kinetically sluggish toward C-Br bonds unless heated to >90°C. Na2CO3 is used as a mild base to avoid base-catalyzed degradation of the pyrazole.

  • Self-Validation (NMR): Isolate the intermediate. 1H-NMR analysis must show the integration of the new aryl protons, while the characteristic AA'BB' splitting pattern of the 4-bromophenyl ring (typically two doublets around 7.4–7.6 ppm) must remain perfectly intact, proving the C-Br bond survived the coupling.

Application in Drug Discovery: Kinase Inhibition

Aminopyrazoles are universally recognized as "privileged structures" in oncology and immunology 2. They function as potent ATP-competitive inhibitors by docking into the highly conserved hinge region of kinases, such as Janus Kinases (JAK) 3.

The 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine scaffold is perfectly primed for this:

  • The Hinge Binder: The adjacent -NH and -NH2 groups form a bidentate hydrogen-bonding network with the kinase backbone (e.g., Leu932 in JAK2).

  • The Hydrophobic Probes: The C3-bromophenyl and C4-iodo groups act as synthetic vectors. By utilizing the orthogonal coupling strategy described above, medicinal chemists can independently grow the molecule into the DFG-out pocket (via C4) and the solvent-exposed region (via C3) to tune both potency and kinase selectivity.

Orthogonal Functionalization Workflow

G A 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine MW: 363.98 g/mol B Pd-Catalyzed Suzuki Coupling (C4-Iodo Activation, 60°C) A->B Arylboronic acid Pd(PPh3)4, Na2CO3 C Intermediate: 4-Aryl-3-(4-bromophenyl) -1H-pyrazol-5-amine B->C D Buchwald-Hartwig Amination (C'-Bromo Activation, 100°C) C->D Amine, Pd2(dba)3 XPhos, Cs2CO3 E Final Kinase Inhibitor Scaffold (Dual-Functionalized) D->E

Workflow of orthogonal cross-coupling utilizing the differential reactivity of C-I and C-Br bonds.

References

  • Title: Aminopyrazoles as privileged structures in anticancer drug design - an in silico study Source: ResearchGate URL: 2

  • Title: Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: MDPI URL: 3

  • Title: Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations Source: ACS Catalysis URL: 1

Sources

Technical Guide: Tautomeric Dynamics of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine Class: Polysubstituted Aminopyrazoles Primary Application: Kinase inhibitor scaffolds (e.g., B-Raf, VEGFR), Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive technical analysis of the tautomeric equilibria governing 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine. In drug development, defining the precise tautomeric form of this scaffold is critical; the specific H-bond donor/acceptor motif dictates binding affinity to the ATP-binding pocket of kinases. This document details the structural factors influencing these equilibria, provides validated protocols for their characterization, and outlines the implications for medicinal chemistry.[1]

Part 1: Structural Dynamics & Tautomeric Equilibria

The molecule exists in a dynamic equilibrium dominated by annular tautomerism (proton migration between ring nitrogens) and, to a lesser extent, amino-imino tautomerism.[1]

The Tautomeric Landscape

For 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine, three primary distinct species must be considered. Note that pyrazole numbering changes based on the position of the NH proton.

  • Tautomer A (5-Amino form): 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine.

    • Structure: Proton on N1.[1][2] Amine at C5.[1][3][4][5][6]

    • Features: The amine group is adjacent to the NH. This creates a "clumped" H-bond donor region.

  • Tautomer B (3-Amino form): 5-(4-bromophenyl)-4-iodo-1H-pyrazol-3-amine.

    • Structure: Proton on N1 (which was N2 in Tautomer A).[1][5] Amine at C3.[4][5][6][7]

    • Features: The amine group is adjacent to the pyridine-like N2. This creates a donor-acceptor motif (H-bond donor NH2, H-bond acceptor N2).

  • Tautomer C (Imino form): 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5(4H)-imine.

    • Status: Generally energetically unfavorable due to loss of aromaticity, but can be stabilized in non-polar solvents or specific protein pockets.

Substituent Effects: The Role of Iodine and Bromophenyl

The specific substitution pattern of this molecule heavily influences the equilibrium constant (


).
  • 4-Iodo Effect (Steric & Electronic):

    • Acidity: The iodine atom at C4 is electron-withdrawing (inductive effect,

      
      ). This increases the acidity of the ring NH, lowering the 
      
      
      
      compared to non-halogenated analogs, thereby accelerating proton exchange rates in protic solvents.
    • Halogen Bonding: The large iodine atom can participate in intramolecular halogen bonding with the lone pair of the adjacent nitrogen or the amino group, potentially locking a specific conformation in the solid state.

  • 3-(4-Bromophenyl) Effect:

    • Conjugation: The phenyl ring seeks coplanarity with the pyrazole core for

      
      -conjugation.
      
    • Steric Clash: In Tautomer B , the phenyl group is at position 5 (adjacent to NH). Steric repulsion between the phenyl ortho-protons and the pyrazole NH can destabilize this form, often favoring Tautomer A (where the smaller amine is adjacent to NH) in solution.

Part 2: Experimental Characterization Protocols

Distinguishing between Tautomer A and B is notoriously difficult because they interconvert rapidly on the NMR timescale at room temperature. The following protocols are designed to freeze or differentiate these forms.

Protocol: Variable Temperature (VT) NMR Analysis

Objective: Slow down the proton exchange to observe distinct signals for individual tautomers.

Materials:

  • Compound: 10 mg

  • Solvent: THF-

    
     (preferred for low freezing point) or DMF-
    
    
    
    . Avoid DMSO if possible as it strongly solvates and shifts equilibrium.

Workflow:

  • Preparation: Dissolve 10 mg of the analyte in 0.6 mL of THF-

    
     in a high-quality NMR tube.
    
  • Ambient Scan: Acquire a standard

    
     spectrum at 298 K. Note the chemical shift and line width of the NH and NH
    
    
    
    protons. Broad peaks indicate intermediate exchange rates.
  • Cooling Phase: Decrement temperature in 10 K steps down to 193 K (or solvent limit).

  • Analysis:

    • Look for "decoalescence" where broad peaks split into sharp, distinct sets of signals.

    • Tautomer A Signature: NOE correlation between the NH signal and the Amine protons.

    • Tautomer B Signature: NOE correlation between the NH signal and the Phenyl ortho-protons.

Protocol: -HMBC Spectroscopy (The Gold Standard)

Objective: Determine the location of the protonated nitrogen without relying on labile proton signals.

Workflow:

  • Acquisition: Run a

    
    -
    
    
    
    HMBC experiment (natural abundance requires high concentration, ~30-50 mg/mL, and long acquisition times, e.g., 12-16 hours).
  • Interpretation:

    • Pyridine-like Nitrogen (N=): Typically appears at

      
       ppm.
      
    • Pyrrole-like Nitrogen (NH): Typically appears at

      
       ppm.
      
    • Coupling: Observe the 3-bond coupling (

      
      ) from the C-H protons of the phenyl ring (if resolvable) or the amine protons.
      
    • Diagnostic: In Tautomer A, the Amine protons will show strong coupling to the protonated nitrogen (NH). In Tautomer B, Amine protons couple to the unprotonated nitrogen.

X-Ray Crystallography (Solid State)

Caveat: The solid-state structure is dictated by packing forces and may not reflect the solution state bio-active conformation. Method: Slow evaporation from Ethanol/Water (9:1). Expectation: Literature on analogous 4-halo-3-aminopyrazoles suggests the 3-amino tautomer often crystallizes due to the formation of robust hydrogen-bonded dimers (Synthons), where the Ring-NH acts as a donor and the Ring-N= acts as an acceptor.

Part 3: Visualization of Pathways & Logic

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural interconversion and the factors stabilizing each form.

Tautomerism T1 Tautomer A (5-Amino-1H) Amine adjacent to NH TS Transition State (Proton Transfer) T1->TS Fast Exchange T2 Tautomer B (3-Amino-1H) Phenyl adjacent to NH TS->T2 Factors Key Drivers: 1. Steric Bulk (Phenyl vs NH) 2. Solvent Polarity 3. 4-Iodo Inductive Effect Factors->T1 Favored in Solution (Sterics) Factors->T2 Favored in Solid State (H-Bonds)

Caption: Annular tautomerism between 5-amino and 3-amino forms. Steric repulsion between the 3-phenyl group and the NH often pushes the equilibrium toward Tautomer A in solution.

Analytical Workflow

Decision tree for assigning the dominant tautomer in a new formulation.

Workflow Start Start: Purified Compound Solvent Dissolve in DMSO-d6 (Simulates polar bio-environment) Start->Solvent NMR1H 1H NMR Analysis Solvent->NMR1H Check Are NH/NH2 peaks sharp? NMR1H->Check Sharp Yes: Slow Exchange Check->Sharp Fixed Form Broad No: Fast Exchange Check->Broad Dynamic NOE Run 1D-NOE / ROESY Sharp->NOE VT Perform VT-NMR (Cool to -40°C) Broad->VT Assign Assign Tautomer via Proximity (NOE) NOE->Assign VT->Check

Caption: Step-by-step decision tree for determining the dominant tautomeric species using NMR spectroscopy.

Part 4: Quantitative Data Summary

The following table summarizes expected physicochemical properties based on computational studies of analogous 4-halo-aminopyrazoles.

ParameterTautomer A (5-Amino)Tautomer B (3-Amino)Notes
Dipole Moment HighModeratePolar solvents (DMSO) stabilize the form with higher dipole (usually 5-Amino).
Steric Strain LowHighPhenyl group at pos. 5 (Tautomer B) clashes with NH.
H-Bond Capacity Donor-Donor (NH-NH2)Donor-AcceptorTautomer B forms stronger dimers in crystal lattices.
Predicted

0.0 kcal/mol (Ref)+1.2 to +2.5 kcal/molTautomer A is generally more stable in solution due to sterics.

References

  • Claramunt, R. M., et al. (2006). "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution." Tetrahedron.

  • Elguero, J., et al. (2014). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations." Russian Journal of Organic Chemistry.

  • BenchChem. (2025).[1] "Tautomerism in substituted 3-aminopyrazoles: A Technical Guide."

  • Norman, N. J., et al. (2022).[8][9] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • Deng, X., & Mani, N. S. (2008).[10] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

Sources

The Biological Activity and Therapeutic Potential of 3,4-Disubstituted Pyrazole-5-amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-amine scaffold is a privileged structure in modern medicinal chemistry. Specifically, 3,4-disubstituted pyrazole-5-amines have emerged as highly versatile pharmacophores capable of addressing complex pathologies, ranging from aggressive malignancies to chronic inflammatory diseases. The unique electronic distribution of the pyrazole ring provides excellent metabolic stability, while the 5-amino group serves as a critical hydrogen bond donor/acceptor, allowing for precise interactions within enzyme active sites.

This technical guide synthesizes current structural-activity relationship (SAR) data, details the mechanistic causality behind the biological activity of these compounds, and provides self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Grounding: Kinase Inhibition in Oncology

The primary driver of the antineoplastic activity of 3,4-disubstituted pyrazole-5-amines is their ability to act as potent, often reversible, ATP-competitive kinase inhibitors. The structural causality lies in the 5-amino group, which consistently forms a critical hydrogen bond with the backbone carbonyls in the hinge region of various kinases. The substituents at the C3 and C4 positions dictate the dihedral angle of the molecule, forcing it into an active conformation that optimally occupies adjacent hydrophobic pockets (e.g., the DFG-out pocket for Type II inhibitors).

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical effector in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell leukemias and lymphomas. Recent patent landscapes and structural studies have demonstrated that pyrazole-5-amines act as highly potent, reversible BTK inhibitors[1]. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of BTK, thereby halting downstream PLCγ2 activation and NF-κB-mediated cell survival. Certain optimized derivatives have demonstrated IC50 values as low as 0.3 nM against BTK[1].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK Kinase SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB Pathway (Survival) PLCg2->NFkB Transcription Inhibitor Pyrazole-5-amine (Inhibitor) Inhibitor->BTK Hinge Binding

BTK signaling cascade and targeted hinge-region inhibition by pyrazole-5-amines.

VEGFR-2 and BRAF V600E Inhibition

Beyond BTK, the scaffold shows remarkable plasticity. Functionalized 1H-pyrazole-5-amines have been identified as effective VEGFR-2 kinase inhibitors, which are crucial for halting tumor angiogenesis. Specific derivatives have yielded IC50 values ranging from 225.17 to 913.51 nM, comparable to the clinical standard sorafenib (IC50 = 186.54 nM)[2]. Cellular mechanistic studies reveal that these compounds induce pre-G1 apoptosis and terminate cell growth at the G2/M phase[2]. Furthermore, N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide derivatives have been developed as potent BRAF V600E inhibitors, achieving IC50 values of 0.18 μM and demonstrating significant antiproliferative activity against melanoma cell lines (e.g., A375)[3].

Mechanistic Grounding: Anti-Inflammatory Activity

The anti-inflammatory potential of 3,4-disubstituted pyrazole-5-amines is primarily mediated through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 active site features a secondary side pocket (absent in COX-1) lined with Val523, which accommodates the bulky 3,4-disubstitution patterns of these pyrazoles, ensuring high selectivity.

Recent advancements have led to the development of dual COX-2/sEH (soluble epoxide hydrolase) inhibitors . For instance, a novel series of 1,5-diaryl pyrazole-3-carboxamides demonstrated superior in vivo anti-inflammatory activity, achieving edema inhibition percentages up to 71%, vastly outperforming the reference drug celecoxib (22%)[2]. Other pyrazole sulfonate derivatives have shown extreme COX-2 selectivity indices (SI > 10,497)[2].

Quantitative Data Summary

To facilitate SAR comparisons, the following tables summarize the biological efficacy of key 3,4-disubstituted pyrazole-5-amine derivatives across different therapeutic targets.

Table 1: In Vitro Kinase Inhibitory Activity (Oncology)

Target KinaseCompound Class / DerivativeIC50 ValueMechanism / Effect
BTK Reversible pyrazole-5-amines0.3 – 1.5 nMHinge-region binding; halts B-cell proliferation[1].
VEGFR-2 Functionalized 1H-pyrazole-5-amines (Compound 155)225.17 nMAnti-angiogenesis; G2/M phase cell cycle arrest[2].
BRAF V600E N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamides0.18 μMInhibits MAPK pathway; antiproliferative in melanoma[3].

Table 2: Anti-Inflammatory Activity (In Vivo Models)

Target Enzyme(s)Compound ClassIn Vivo Efficacy (Edema Inhibition)Selectivity Index (COX-2 vs COX-1)
COX-2 / sEH 1,5-diaryl pyrazole-3-carboxamides (151b)71% inhibitionDual inhibitor; superior to Celecoxib (22%)[2].
COX-2 Pyrazole sulfonates (Compound 150c)50.7% inhibitionSI = 10,497 (Highly selective)[2].
Inflammatory Cytokines 1,3,4,5-tetrasubstituted pyrazoles (117a)93.80% inhibitionDownregulates iNOS, IL-6, TNF-α[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes mandatory quality control (QC) checkpoints to prevent downstream data artifacts.

Protocol 1: Microwave-Assisted Synthesis of 3,4-Disubstituted Pyrazole-5-amines

Microwave irradiation significantly accelerates the cyclocondensation of arylhydrazines with functionalized nitriles, providing higher yields and fewer side products than conventional thermal heating[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the selected arylhydrazine and 1.0 mmol of 3-aminocrotonitrile (or α-cyanoketone) in 3.0 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mL) to promote the formation of the hydrazone intermediate.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for exactly 10 minutes (maximum power 250 W)[2].

  • Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold water. The crude 1H-pyrazole-5-amine will precipitate.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash with cold hexanes (2 x 5 mL).

  • Self-Validation Checkpoint (QC): Analyze the crude product via LC-MS. Do not proceed to biological assays unless purity is >95%. Unreacted arylhydrazines are highly reactive and will cause false positives in biochemical assays (e.g., PAINS interference). Purify via flash chromatography (Silica gel, EtOAc/Hexanes) if purity is <95%.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol evaluates the IC50 of the synthesized pyrazole-5-amines against BTK or VEGFR-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the purified pyrazole-5-amine compounds in 100% DMSO to create a 10-point concentration-response curve (ranging from 10 μM to 0.1 nM).

  • Enzyme Incubation: Add 5 μL of the recombinant kinase (e.g., BTK) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Add 100 nL of the compound dilutions.

  • Self-Validation Checkpoint (Kinetics): Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature before adding ATP. This step is critical to account for the slow-binding kinetics typical of Type II kinase inhibitors. Skipping this will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 5 μL of a mixture containing ATP (at the enzyme's specific Km) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 μL of the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

G Synth Microwave Synthesis (10 min, 120°C) Purify LC-MS Validation (Must be >95%) Synth->Purify Assay TR-FRET Assay (30 min Pre-incubation) Purify->Assay SAR SAR Analysis & IC50 Determination Assay->SAR Lead Lead Optimization (In Vivo Models) SAR->Lead

Self-validating workflow for pyrazole-5-amine synthesis, purification, and screening.

Conclusion

The 3,4-disubstituted pyrazole-5-amine scaffold is a masterclass in rational drug design. By leveraging the 5-amino group for critical hinge-region hydrogen bonding and utilizing the C3/C4 positions to dictate spatial geometry, researchers can fine-tune these molecules to act as highly selective kinase inhibitors (BTK, VEGFR-2, BRAF) or potent anti-inflammatory agents (COX-2/sEH). Adhering to rigorous, self-validating synthetic and biochemical protocols ensures that the data generated from these privileged scaffolds translates reliably into in vivo efficacy, paving the way for next-generation therapeutics.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018) Expert Opinion on Therapeutic Patents (via ResearchGate) URL:[Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors ResearchGate URL:[Link]

Sources

Methodological & Application

Synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine from 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the regioselective C4-iodination of 3-(4-bromophenyl)-1H-pyrazol-5-amine using N-iodosuccinimide (NIS).

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone in the development of novel active pharmaceutical ingredients (APIs). The introduction of a heavy halogen (iodine) at the C4 position of the pyrazole ring provides a highly reactive handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings). This application note details a highly efficient, metal-free protocol for the synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine from its non-iodinated precursor. By leveraging N-iodosuccinimide (NIS) in a polar aprotic solvent, the protocol achieves excellent regioselectivity and high yields under mild conditions[1].

Mechanistic Rationale & Regioselectivity

Electronic Activation of the Pyrazole Ring

In 3-aryl-1H-pyrazol-5-amines, the heteroaromatic system is highly polarized. The amino group at the C5 position acts as a strong


-electron donor via resonance, significantly increasing the electron density at the adjacent C4 carbon. Concurrently, the 4-bromophenyl group at C3 provides cross-conjugation that stabilizes the intermediate but does not overpower the directing effect of the C5-amine. Consequently, the C4 position is the absolute thermodynamic and kinetic sink for electrophilic aromatic substitution (EAS)[2].
Why N-Iodosuccinimide (NIS)?

While molecular iodine (


) can be used for iodination, it often requires harsh oxidants (e.g., 

,

) or strong Lewis acids to generate the active electrophile, which can lead to the over-oxidation of the sensitive primary amine[3]. NIS provides a controlled, mild source of the iodonium ion (

). When dissolved in solvents like DMSO, NIS forms a highly reactive, transient

species that facilitates rapid

transfer to the pyrazole core[1].

Mechanism SM 3-(4-bromophenyl)- 1H-pyrazol-5-amine (Electron-rich C4) Wheland C4-Iodinated Wheland Intermediate SM->Wheland Electrophilic Attack Reagent NIS / DMSO [DMSO-I]+ Active Species Reagent->Wheland I+ Transfer Product 3-(4-bromophenyl)- 4-iodo-1H-pyrazol-5-amine Wheland->Product Rearomatization (-H+)

Mechanistic pathway of regioselective C4-iodination using N-iodosuccinimide.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Each step includes observable causality checkpoints, allowing the chemist to verify the reaction's progress in real-time.

Workflow Step1 1. Solubilization Dissolve pyrazole in DMSO Step2 2. Electrophile Addition Add NIS (1.1 eq) at 0-5 °C Step1->Step2 Step3 3. C-H Functionalization Stir at RT for 3h (LC-MS check) Step2->Step3 Step4 4. Reaction Quench Add sat. Na2S2O3 (aq) Step3->Step4 Step5 5. Liquid-Liquid Extraction EtOAc / Brine wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step synthetic workflow for the preparation of the 4-iodo-pyrazol-5-amine derivative.
Step-by-Step Methodology

1. Solubilization & Temperature Control

  • Action: Charge a dry, round-bottom flask with 3-(4-bromophenyl)-1H-pyrazol-5-amine (1.0 equiv, e.g., 5.0 mmol) and anhydrous DMSO (0.1 M concentration). Cool the mixture to 0–5 °C using an ice bath.

  • Causality & Validation: Complete dissolution yields a clear, pale solution. Cooling is critical to suppress radical side-reactions and prevent oxidative degradation of the amine moiety.

2. Electrophile Addition

  • Action: Add N-iodosuccinimide (NIS, 1.1 equiv, 5.5 mmol) portionwise over 10 minutes to the cooled solution[1].

  • Causality & Validation: The solution will immediately transition to a deep yellow/brown color, confirming the generation of the active

    
     electrophilic species.
    

3. C-H Functionalization

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 3 hours under a nitrogen atmosphere.

  • Causality & Validation: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (

    
    ) will be consumed, replaced by a single, less polar UV-active spot (
    
    
    
    ). LC-MS analysis will confirm the product mass (Expected
    
    
    isotope pattern at m/z 363.9 and 365.9).

4. Reaction Quench

  • Action: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

    
    , 10 mL per 5 mmol scale) and stir vigorously for 15 minutes.
    
  • Causality & Validation: The thiosulfate reduces any unreacted

    
     or 
    
    
    
    to water-soluble iodide (
    
    
    ). Validation Check: The dark brown color will rapidly discharge, leaving a pale yellow or colorless suspension.

5. Liquid-Liquid Extraction

  • Action: Dilute the quenched mixture with Ethyl Acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers extensively with brine (3 × 20 mL) to remove residual DMSO, then dry over anhydrous

    
    .
    
  • Causality & Validation: The product partitions cleanly into the organic layer. The brine washes are essential; failure to remove DMSO will cause streaking during chromatography.

6. Purification

  • Action: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Causality & Validation: Evaporation of the pure fractions yields 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine as a solid.

Data Presentation & Quality Control

To ensure optimal results, compare your experimental parameters and analytical outputs against the standardized data tables below.

Table 1: Optimization of Reaction Conditions
EntryReagentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1

/

EtOH/H2O25126552
2NIS (1.0 eq)MeCN2568578
3NIS (1.1 eq)DMF0

25
4>9586
4 NIS (1.1 eq) DMSO 0

25
3 >99 92

Note: DMSO acts as both a solvent and a mild catalyst for the iodination, accelerating the reaction compared to MeCN[1].

Table 2: Analytical Characterization Data
Analytical MethodExpected Result / SignalStructural Assignment
LC-MS (ESI+) m/z 363.9 (100%), 365.9 (98%)

confirming presence of 1x Br and 1x I.

H NMR (DMSO-

)

12.5 (br s, 1H)
Pyrazole -NH (Highly exchangeable).

7.72 (d, J = 8.4 Hz, 2H)
Aryl -CH (adjacent to Br).

7.61 (d, J = 8.4 Hz, 2H)
Aryl -CH (adjacent to pyrazole).

5.20 (br s, 2H)
-NH

group at C5.
Absence of signal at

~6.2
Confirms complete substitution at C4.

References

  • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Archives (2021) URL: 1

  • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: MDPI Molecules (2021) URL: 2

  • Title

    
     and Electrophilic 
    
    
    
    reagents Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: 3

Sources

Application Note: Regioselective C4-Iodination of 3-Aryl-1H-pyrazol-5-amines via Metal-Free Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazoles are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. The regioselective functionalization of 3-aryl-1H-pyrazol-5-amines is a critical gateway step for synthesizing complex pharmaceutical intermediates, particularly for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Achieving high regioselectivity without over-halogenation or oxidative degradation requires precisely tuned conditions. Traditional methods utilizing molecular iodine (


) in the presence of strong oxidants like Ceric Ammonium Nitrate (CAN) or tert-Butyl hydroperoxide (TBHP) often lead to undesired oxidative dehydrogenative couplings, resulting in the formation of azopyrrole dimers (1[1]).

To bypass these limitations, this application note details a robust, metal-free protocol for the direct C-H iodination of 3-aryl-1H-pyrazol-5-amines using N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO). This method leverages DMSO as both a solvent and a catalyst, ensuring exclusive C4-iodination at room temperature with high atom economy and scalability (2[2]).

Mechanistic Causality: Why C4? Why NIS/DMSO?

Understanding the electronic landscape of the pyrazole core is essential for predictable functionalization. The pyrazole ring is a


-excessive heterocycle. The amino group at the C5 position strongly donates electron density via resonance, making the C4 position highly nucleophilic and susceptible to electrophilic aromatic substitution (3[3]).

The Role of the Reagents:

  • N-Iodosuccinimide (NIS): Acts as a mild, easily handled electrophilic iodine source, preventing the over-oxidation typically seen with elemental

    
    /oxidant systems.
    
  • Dimethyl Sulfoxide (DMSO): Functions dually. As a solvent, it provides excellent solubility for polar pyrazole substrates. As a catalyst, DMSO coordinates with NIS to form a highly reactive intermediate (a DMSO-halogen complex), which significantly lowers the activation energy for the electrophilic attack at the C4 position, allowing the reaction to proceed smoothly at room temperature.

Mechanism A 3-Aryl-1H-pyrazol-5-amine (Electron-rich C4) C Electrophilic Attack at C4 (Sigma Complex) A->C Nucleophilic Attack B NIS + DMSO (Active Iodinating Species) B->C I+ transfer D Deprotonation (Aromatization) C->D -H+ E 4-Iodo-3-aryl-1H-pyrazol-5-amine (Target Product) D->E Yields

Fig 1: Mechanistic pathway of DMSO-catalyzed regioselective C4-iodination.

Quantitative Data & Reaction Scope

The NIS/DMSO protocol exhibits broad functional group tolerance. The table below summarizes expected yields based on optimized literature parameters for various 3-aryl substituents, demonstrating the method's reliability across both electron-donating and electron-withdrawing groups.

EntrySubstrate (3-Aryl Group)Halogenating AgentSolventTime (h)Isolated Yield (%)
1PhenylNIS (1.2 eq)DMSO392
24-Methylphenyl (p-Tolyl)NIS (1.2 eq)DMSO389
34-ChlorophenylNIS (1.2 eq)DMSO385
44-MethoxyphenylNIS (1.2 eq)DMSO394
5Phenyl (Gram-scale, 4.0 mmol)NIS (1.2 eq)DMSO690

Note: Reactions conducted at room temperature under an


 atmosphere. Substrates were N-tosyl protected prior to halogenation to direct the regioselectivity strictly to the C4 carbon.

Detailed Experimental Methodologies

Workflow W1 1. Preparation Weigh Substrate & NIS W2 2. Reaction Dissolve in DMSO, RT, N2 W1->W2 W3 3. Monitoring TLC / LC-MS (3-6 h) W2->W3 W4 4. Work-up DCM Extraction & Brine Wash W3->W4 W5 5. Purification Flash Chromatography W4->W5

Fig 2: Step-by-step experimental workflow for the iodination protocol.

Protocol A: Analytical Small-Scale Synthesis (0.2 mmol)
  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the specific N-arylsulfonyl-3-aryl-1H-pyrazol-5-amine (0.2 mmol) and N-iodosuccinimide (NIS, 0.24 mmol, 1.2 equiv). Caution: NIS is light and moisture sensitive; weigh rapidly.

  • Solvent Addition: Add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. The solution may slightly darken upon the dissolution of NIS.

  • Reaction: Purge the flask with nitrogen gas (

    
    ) for 2 minutes to displace oxygen, seal with a rubber septum, and stir the mixture at room temperature (20–25 °C) for 3 hours.
    
  • Work-up: Quench the reaction by adding 5 mL of distilled water. Extract the aqueous mixture with dichloromethane (DCM, 3 × 5 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous sodium chloride (brine) solution (3 × 5 mL). Causality Note: Extensive brine washing is critical here to partition and remove residual DMSO from the organic layer, which would otherwise co-elute during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: DCM/EtOH gradient) to afford the pure 4-iodo-3-aryl-1H-pyrazol-5-amine.

Protocol B: Gram-Scale Synthesis (4.0 mmol)
  • Scaling Parameters: Combine the 3-aryl-1H-pyrazol-5-amine substrate (4.0 mmol) and NIS (4.8 mmol, 1.2 equiv) in a 50 mL round-bottom flask. Add 10.0 mL of anhydrous DMSO.

  • Time Adjustment: Stir at room temperature under an

    
     atmosphere for 6 hours . The extended time ensures complete conversion at higher concentrations, preventing the difficult chromatographic separation of the starting material from the product (2[2]).
    
  • Work-up: Scale the aqueous quench to 25 mL of water and extract with DCM (3 × 20 mL). Follow the same washing and purification steps as Protocol A.

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, scientists must rely on a self-validating feedback loop during the experiment:

  • TLC Monitoring (In-Process Validation): Using a DCM/EtOH (95:5) solvent system, the iodinated product will consistently present as a less polar spot (higher

    
     value) compared to the starting material. This is due to the replacement of the relatively polar C4-proton with a large, lipophilic iodine atom.
    
  • 1H NMR Validation (Post-Process Verification): The definitive proof of successful, regioselective C4-iodination is the complete disappearance of the highly shielded C4-proton singlet (typically found between

    
     5.50 and 6.50 ppm in 
    
    
    
    or DMSO-
    
    
    ) (4[4]). The aryl protons and the broad singlet of the
    
    
    group will remain intact, confirming that oxidative dimerization did not occur.

References

  • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Archives URL
  • Title: 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine (Principle & Rationale of Pyrazole Iodination)
  • Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles Source: ResearchGate URL
  • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: PMC / RSC Advances URL

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling for 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds.[1][2] The strategic functionalization of the pyrazole ring is therefore of paramount importance for the generation of novel chemical entities with therapeutic potential. Among the various methods to achieve this, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives, which are excellent substrates due to the high reactivity of the carbon-iodine bond.[1]

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[3][5] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the 4-iodopyrazole, inserting itself into the carbon-iodine bond to form a palladium(II) species.[6][7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or its derivative is transferred to the palladium(II) complex.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the desired 4-substituted pyrazole and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

The efficiency of this cycle is highly dependent on the careful selection of the catalyst system, base, and solvent.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition ArPd(II)IL2 Ar-Pd(II)-I(L₂) Oxidative_Addition->ArPd(II)IL2 4-Iodopyrazole Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPd(II)IL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetalation->ArPd(II)RL2 Boronic Acid Derivative Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 4-iodopyrazoles hinges on the judicious selection of several key parameters.

Catalyst System: The Heart of the Reaction

A variety of palladium catalysts can be employed, and the choice is critical for achieving high yields and minimizing side reactions.[1]

  • Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these couplings.[1][4]

  • Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective.[1][9] Bulky, electron-rich phosphine ligands like SPhos and XPhos can significantly improve reaction efficiency, especially for challenging substrates.[1] Pre-formed catalysts like XPhos Pd G2 have also demonstrated high efficacy.[1][10]

The catalyst loading typically ranges from 2 to 5 mol%.[1]

Base Selection: Driving the Transmetalation

The base plays a crucial role in the transmetalation step.[1] A range of inorganic bases can be used, with the optimal choice often depending on the specific substrates and solvent.

  • Carbonates: Cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used and often provide good results.[1][11]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base.[1][9]

  • Fluorides: Potassium fluoride (KF) has also been successfully employed.[1][9]

Solvent System: The Reaction Medium

The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base.[1][12]

  • Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are common choices.[1]

  • Aromatics: Toluene can also be used as the organic solvent.[1]

  • Alcohols: A mixture of ethanol and water can be effective, particularly in microwave-assisted reactions.[13]

The ratio of organic solvent to water is often around 3:1 to 4:1.[1]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives, providing a valuable starting point for reaction optimization.

4-Iodopyrazole DerivativeBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)90 (MW)5-12 min95[1]
4-Iodo-1-methyl-1H-pyrazole4-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)90 (MW)5-12 min92[1]
4-Iodo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)90 (MW)5-12 min90[1]
4-Iodo-1-methyl-1H-pyrazole4-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (3:1.2)90 (MW)5-12 min88[1]
N-Protected 4-IodopyrazoleVarious Arylboronic AcidsXPhos Pd G2K₃PO₄Dioxane/H₂O906 hHigh[1][10]
4-Bromopyrazole DerivativeArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906 hGood[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid and efficient method for the synthesis of 4-arylpyrazoles using microwave irradiation.[1]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).[1]

  • Add DME (1.5 mL) and a solution of Cs₂CO₃ (1.25 mmol, 407.3 mg) in water (0.6 mL).[1]

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) to the mixture.[1]

  • Seal the vial and place it in a microwave apparatus.[1]

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.[1]

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol details a standard method using conventional heating.[4]

Materials:

  • 4-Halopyrazole derivative (e.g., 4-bromopyrazole)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the 4-halopyrazole derivative (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).[4]

  • Evacuate and backfill the tube with argon (repeat three times).[4]

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube.[4]

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.[4]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.[4]

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.[4]

  • Purify the residue by flash chromatography to obtain the product.[4]

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reagents Combine 4-Iodopyrazole, Boronic Acid, Catalyst, Base Start->Reagents Solvent Add Solvent System (e.g., Dioxane/Water) Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Heating Heat Reaction Mixture (Conventional or Microwave) Degas->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Inefficient catalyst activity, decomposition of boronic acid (protodeboronation), or incomplete reaction.[8]

    • Solution: Screen different palladium catalysts and ligands, particularly bulky, electron-rich phosphines.[1][9] Ensure the boronic acid is of good quality and consider using boronic esters for increased stability.[8] Optimize the base and solvent system. Increase reaction time or temperature.

  • Byproduct Formation:

    • Cause: Homocoupling of the boronic acid is a common side reaction.[8] Dehalogenation of the 4-iodopyrazole can also occur.[3]

    • Solution: Ensure the reaction is thoroughly degassed to minimize oxygen, which can promote homocoupling.[8] Using a weaker base may reduce dehalogenation.[3]

  • Catalyst Deactivation:

    • Cause: Certain functional groups on the substrates can coordinate to the palladium center and inhibit catalysis.[14]

    • Solution: The use of robust ligands like XPhos or SPhos can often overcome catalyst deactivation issues.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-substituted pyrazole derivatives. By carefully selecting and optimizing the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • Fairlamb, I. J. S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles. Synfacts, 13(09), 0969. [Link]

  • American Chemical Society Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • American Chemical Society Publications. (2017, June 22). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • American Chemical Society Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Molander, G. A., & Biolatto, B. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • American Chemical Society Publications. (2013, July 23). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • PubMed. (2018, September 15). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]

  • ScienceDirect. (2007, April 30). Synthesis of tubulin-binding bridged biaryls via intermolecular Suzuki coupling. [Link]

  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

  • ResearchGate. (2025, July 3). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. [Link]

  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

Sources

Application Note: Chemoselective Sonogashira Cross-Coupling of 3-(4-Bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine presents a unique synthetic challenge and opportunity: it possesses two distinct halogenated sites (a 4-iodo group on the pyrazole ring and a 4-bromo group on the phenyl ring) alongside two protic functionalities (an amine and a pyrazole N-H).

This application note details a highly chemoselective Sonogashira cross-coupling protocol that leverages the differential reactivity of C-I versus C-Br bonds. By strictly controlling the catalytic system and reaction conditions, researchers can selectively alkynylate the pyrazole core while preserving the 4-bromophenyl handle for downstream functionalization (e.g., Suzuki-Miyaura or Heck couplings)[1].

Mechanistic Rationale & Chemoselectivity

The success of this protocol relies on the fundamental principles of oxidative addition in palladium catalysis. The bond dissociation energy of a C-I bond is significantly lower (~65 kcal/mol) than that of a C-Br bond (~81 kcal/mol). Consequently, the active Palladium(0) species will preferentially insert into the C-I bond at room temperature[2].

Causality Behind Experimental Choices:
  • Catalyst Selection :

    
     is utilized as a stable Pd(II) pre-catalyst. It slowly reduces in situ to the active Pd(0) species, preventing rapid catalyst decay and maintaining high chemoselectivity[2].
    
  • Co-Catalyst Dynamics : Copper(I) iodide (CuI) is essential for forming the highly reactive copper acetylide intermediate. This transmetalates with the Pd(II)-aryl complex much faster than direct alkyne deprotonation, allowing the reaction to proceed at ambient temperatures where the C-Br bond remains inert[3].

  • Protecting-Group-Free Strategy : While free amines and pyrazoles can coordinate to palladium and potentially poison the catalyst, the use of a mild amine base (Triethylamine,

    
    ) at room temperature prevents undesired N-alkylation or deprotonation. This eliminates the need for tedious Boc or THP protection steps, streamlining the workflow[4].
    

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd 3-(4-bromophenyl)-4-iodo- 1H-pyrazol-5-amine PdII Pd(II) Complex (Ar-Pd-I) OxAdd->PdII TransMet 2. Transmetalation PdII->TransMet PdII_Alkyne Pd(II) Complex (Ar-Pd-Alkyne) TransMet->PdII_Alkyne RedElim 3. Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product 4-Alkynyl Pyrazole (C-Br Intact) RedElim->Product CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Cu-Alkyne

Fig 1: Pd/Cu co-catalyzed Sonogashira cycle highlighting C-I chemoselectivity.

Reaction Optimization Data

To establish the most reliable protocol, various conditions were evaluated. The table below summarizes the quantitative data driving our final protocol choices. Symmetrical and asymmetrical couplings rely heavily on optimizing these exact parameters to prevent over-reaction[5].

Table 1: Optimization of Chemoselective Sonogashira Coupling

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Selectivity (C-I vs C-Br)Mechanistic Observation
1

CuI (10 mol%)

/ DMF
8045Low (< 3:1)High thermal energy promoted unwanted C-Br activation.
2

None

/ DMF
5015HighSluggish transmetalation without Cu-acetylide intermediate.
3

CuI (10 mol%)

/ THF
5060HighSuboptimal solubility of the polar pyrazole starting material.
4

CuI (10 mol%)

/ DMF
25 (RT) 88 >99:1 Optimal conditions; complete chemoselectivity achieved.

Self-Validating Experimental Protocol

Note: This methodology is engineered as a self-validating system. Do not proceed to subsequent steps unless the specific visual or analytical checkpoints are met.

Step 1: Reagent Preparation and Degassing
  • Charge a flame-dried Schlenk flask with 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine (1.0 equiv, typically 1.0 mmol),

    
     (0.05 equiv), and CuI (0.10 equiv).
    
  • Add anhydrous DMF (5.0 mL) and

    
     (3.0 equiv).
    
    • Validation Checkpoint 1 : The mixture should appear as a pale yellow suspension.

  • Rigorously degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

    • Causality : Oxygen must be strictly excluded. In the presence of

      
      , the copper acetylide will undergo Glaser homocoupling, consuming the valuable alkyne and generating a diyne byproduct that complicates column chromatography[3].
      
Step 2: Alkyne Addition and Catalytic Initiation
  • Add the terminal alkyne (1.2 equiv) dropwise via syringe under a positive pressure of Argon.

  • Stir the reaction mixture at 25 °C (Room Temperature).

    • Validation Checkpoint 2 : Within 15–30 minutes, the solution should transition from yellow to a deep brown/black color. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle[1].

Step 3: In-Process Monitoring
  • Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS at the 2-hour mark.

    • Validation Checkpoint 3 : LC-MS must show the disappearance of the starting material mass and the appearance of the target product mass. Crucially, verify the absence of double-coupling products. If unreacted starting material remains after 4 hours, gently warm the flask to 40 °C, but do not exceed 50 °C to preserve the integrity of the C-Br bond[5].

Step 4: Quenching and Workup
  • Dilute the mixture with EtOAc (20 mL) and quench with saturated aqueous

    
     (20 mL).
    
    • Causality :

      
       effectively breaks down the copper complexes and neutralizes the amine base, driving the transition metal salts into the aqueous layer[4].
      
  • Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate in vacuo.
Step 5: Purification and Analytical Validation
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

    • Validation Checkpoint 4 : The final product should be isolated as a solid.

      
      -NMR spectroscopy must confirm the disappearance of the terminal alkyne proton and the retention of the characteristic para-substituted aromatic splitting pattern (two doublets integrating to 2H each) of the 4-bromophenyl ring.
      

Workflow Prep 1. Reagent Prep & Ar Degassing React 2. Reaction Pd/Cu, DMF, RT Prep->React Monitor 3. TLC/LC-MS Validation React->Monitor Workup 4. Aqueous Quench & Extract Monitor->Workup Purify 5. Silica Gel Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the chemoselective Sonogashira coupling.

References

1.[2] Title: Sonogashira Coupling - Chemistry LibreTexts. Source: LibreTexts. URL:[Link] 2.[1] Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Source: MDPI. URL:[Link] 3.[4] Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL:[Link] 4.[5] Title: Sonogashira coupling. Source: Wikipedia. URL: [Link] 5.[3] Title: Copper-free Sonogashira cross-coupling reactions: an overview. Source: PMC. URL:[Link]

Sources

Application Note: Palladium-Catalyzed Functionalization of 4-Iodo-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted pyrazole amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). While 4-iodo-pyrazole amines offer a reactive handle for diversification, they present unique synthetic challenges compared to simple aryl iodides. The electron-rich nature of the pyrazole ring renders the oxidative addition intermediate prone to protodehalogenation (replacement of Iodine with Hydrogen), and the Lewis-basic amine/pyrazole nitrogens can poison palladium catalysts.

This guide provides high-fidelity protocols for Suzuki-Miyaura and Sonogashira couplings, specifically engineered to mitigate dehalogenation and catalyst deactivation.

Strategic Analysis & Mechanistic Insight

The "Free Amine" Paradox

Attempting direct coupling on unprotected 4-iodo-pyrazole amines often leads to low yields due to:

  • Catalyst Poisoning: The exocyclic amine (

    
    ) and the pyrazole 
    
    
    
    coordinate to Pd(II), forming stable, non-reactive "palladacycles."
  • Solubility: Unprotected aminopyrazoles have poor solubility in non-polar solvents (Toluene, Dioxane) required for anhydrous couplings.

Recommendation: Unless using water-soluble micellar catalysis, always protect the ring nitrogen . The exocyclic amine is less interfering if the ring nitrogen is blocked with a bulky group like THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

The Dehalogenation Trap

In 4-iodo-pyrazoles, the C4-Pd bond is electron-rich. If the transmetallation step (in Suzuki) or alkyne coordination (in Sonogashira) is slow, the intermediate scavenges a proton from the solvent or base, leading to the reduced byproduct (4-H pyrazole).

Control Strategy:

  • Ligand Selection: Use electron-rich, bulky biaryl phosphines (e.g., XPhos , SPhos ) to accelerate oxidative addition and, crucially, transmetallation.

  • Base Selection: Avoid hydroxide bases in protic solvents if dehalogenation is observed. Use anhydrous

    
     or 
    
    
    
    .

Detailed Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Target: Biaryl formation minimizing protodeiodination.

Reagents:

  • Substrate: 1-THP-4-iodo-1H-pyrazol-5-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Rationale: The G2 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation, preventing Pd black formation.

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and XPhos Pd G2.

  • Inerting: Seal and evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous

    
     solution.
    
    • Critical: The biphasic system helps sequester boronic acid decomposition products.

  • Reaction: Heat to 80 °C for 2–4 hours.

    • Note: Do not exceed 100 °C unless necessary; higher temps favor deiodination.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. (Note: THP group may partially cleave on acidic silica; add 1%

    
     to eluent).
    

Self-Validating Check:

  • TLC/LCMS: If you see a peak with Mass = (Substrate - I + H), your reaction is "stalled" at the Pd(II) stage. Action: Switch to anhydrous conditions (Dioxane/

    
    ) to remove proton sources.
    
Protocol B: Copper-Free Sonogashira Coupling

Target: Alkynylation without "Glaser" homocoupling or Cu-poisoning.

Reagents:

  • Substrate: 1-Boc-4-iodo-1H-pyrazol-3-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: DABCO (2.0 equiv) or Pyrrolidine (3.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Rationale for Cu-Free: Copper(I) salts often coordinate avidly to the pyrazole nitrogens, shutting down the catalytic cycle. A "Copper-Free" Type II Sonogashira is preferred for azoles.

  • Setup: Combine substrate, catalyst, and base in a dry vessel under Argon.

  • Addition: Add Alkyne and Solvent.

  • Thermal Cycle: Heat to 60–80 °C .

    • Observation: Reaction may turn dark brown/black. This is normal for amine-promoted reductions of Pd(II) to Pd(0).

  • Monitoring: Monitor consumption of the iodide. If the alkyne is volatile, use a sealed tube.

Data Presentation & Troubleshooting

Table 1: Optimization of Conditions for 4-Iodo-Pyrazole Coupling
VariableStandard ConditionOptimized Condition (This Guide)Outcome
Catalyst

XPhos Pd G2 G2 prevents induction period; higher turnover.
Solvent DMF/WaterDioxane/Water or Toluene Reduced protodeiodination side-products.
Base


Stronger base facilitates transmetallation of hindered boronates.
Protecting Group None (Free NH)THP or SEM Prevents catalyst poisoning; improves solubility.
Troubleshooting Matrix
  • Problem: Low conversion, starting material remains.

    • Cause: Oxidative addition is slow due to electron-rich ring.

    • Fix: Increase temp to 100 °C or switch to Sphos Pd G2 .

  • Problem: Product mass corresponds to "De-iodo" (M-126).

    • Cause: Protodehalogenation.

    • Fix: Strictly exclude water. Use anhydrous Toluene and

      
      .
      
  • Problem: "Blue" or "Green" reaction mixture (Sonogashira).

    • Cause: Copper oxidation/coordination.

    • Fix: Switch to Protocol B (Copper-free).

Visualization: Decision Logic & Mechanism

Figure 1: Strategic Workflow for Pyrazole Functionalization

Caption: Decision tree for selecting the optimal pathway based on substrate constraints.

G Start 4-Iodo-Pyrazole Amine Check Is Ring NH Protected? Start->Check Protect Protect (THP/SEM) Check->Protect No Direct Direct Coupling (High Risk) Check->Direct Avoid if possible ReactionType Select Reaction Check->ReactionType Yes Protect->ReactionType Suzuki Suzuki-Miyaura (XPhos Pd G2) ReactionType->Suzuki Aryl/Vinyl Sono Sonogashira (Cu-Free) ReactionType->Sono Alkyne Workup Deprotection (Acid/Fluoride) Suzuki->Workup Sono->Workup Final Functionalized Drug Scaffold Workup->Final

Figure 2: The Dehalogenation Competition

Caption: Mechanistic divergence showing how slow transmetallation leads to the undesired 4-H byproduct.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Rate Limiting TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Fast Ligand (XPhos) Proto Protodehalogenation (+ H+ from solvent) OxAdd->Proto Slow Ligand / Wet Solvent Prod Cross-Coupled Product TransMet->Prod Reductive Elimination Side Reduced Side Product (4-H Pyrazole) Proto->Side

References

  • BenchChem. Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine. (2025).[1][2][3][4] Retrieved from

  • Tomanová, P. et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org.[5][6] Chem. 2017, 82, 1, 157–169.[6] Retrieved from

  • Nikoshvili, L.Z. et al. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.[7] Chemical Engineering Transactions, 2021.[7] Retrieved from

  • Cui, K. et al. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.[8] Molecules, 2019, 24(8), 1594.[8] Retrieved from

  • Li, X. et al. Aminative Suzuki–Miyaura coupling. Science, 2024. (Context on competing pathways). Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine . This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other pyrazolo-pyrimidine based therapeutics.

Traditional thermal methods for this synthesis often require reflux times exceeding 12 hours and suffer from variable regioselectivity during halogenation. The protocol described herein utilizes microwave irradiation to accelerate the cyclocondensation and iodination steps, reducing total reaction time to under 45 minutes while improving yield and purity profiles.

Scientific Background & Strategy

The Scaffold Importance

The 3-aryl-5-aminopyrazole core is a privileged structure in medicinal chemistry. The introduction of an iodine atom at the C-4 position is synthetically strategic; it serves as a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex library diversity.

Microwave Advantage

Microwave synthesis offers distinct advantages for this specific pathway:

  • Dielectric Heating: Ethanol, a polar solvent used in Step 1, couples efficiently with microwave energy, allowing rapid superheating above the boiling point in sealed vessels.

  • Regiocontrol: Rapid heating profiles often favor the kinetic product. In the case of iodination, controlled microwave irradiation ensures mono-iodination at the highly nucleophilic C-4 position without over-halogenation.

Reaction Pathway

The synthesis proceeds via two distinct chemical transformations:

  • Cyclocondensation: Reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate.

  • Electrophilic Aromatic Substitution: Regioselective iodination using N-Iodosuccinimide (NIS).

Materials & Equipment

Reagents
  • Precursor: 3-(4-bromophenyl)-3-oxopropanenitrile (CAS: 6263-83-8)

  • Reagent A: Hydrazine hydrate (50-60% solution)

  • Reagent B: N-Iodosuccinimide (NIS) (Recrystallized preferred)

  • Solvents: Ethanol (Abs.), Acetonitrile (HPLC Grade)

Equipment Specifications
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • Vessels: 10 mL and 35 mL pressure-sealed vials with Teflon-lined silicone septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine

Objective: Construct the pyrazole ring via cyclocondensation.

  • Preparation: In a 35 mL microwave vial, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.12 g, 5.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (0.30 mL, 6.0 mmol, 1.2 equiv) dropwise. Note: Reaction is slightly exothermic.

  • Microwave Irradiation: Seal the vial and irradiate using the parameters below.

    • Temp: 100 °C

    • Time: 10:00 (Hold time)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50 °C.

    • Pour the reaction mixture into ice-cold water (50 mL).

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water (2 x 10 mL), and dry under vacuum.

Checkpoint: Expected Yield: 85-92%. Purity >95% (LCMS).

Step 2: Regioselective C-4 Iodination

Objective: Introduce the iodine atom at the C-4 position using NIS. NIS is selected over elemental iodine for microwave applications due to its cleaner atom economy and ease of handling.

  • Preparation: In a 10 mL microwave vial, suspend the Product from Step 1 (238 mg, 1.0 mmol) in Acetonitrile (4 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (248 mg, 1.1 mmol, 1.1 equiv) in one portion.

  • Microwave Irradiation: Seal and irradiate.

    • Temp: 80 °C

    • Time: 5:00 (Hold time)

    • Power: Dynamic (Max 100 W)

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with 10% Sodium Thiosulfate solution (10 mL) to remove any oxidative byproducts.

    • Wash with Brine, dry over

      
      , and concentrate.
      
    • Optional: Recrystallize from Ethanol/Water if high purity is required for crystallography.

Checkpoint: Target Compound: 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine. Characterization: 1H NMR should show the disappearance of the C-4 proton singlet (approx. 6.0 ppm) present in the starting material.

Visual Workflow & Mechanism

ReactionPathway Start 3-(4-bromophenyl)- 3-oxopropanenitrile Intermediate Intermediate: 3-(4-bromophenyl)- 1H-pyrazol-5-amine Start->Intermediate Step 1: MW 100°C, 10 min Cyclocondensation Reagent1 Hydrazine Hydrate Reagent1->Intermediate Product TARGET: 3-(4-bromophenyl)- 4-iodo-1H-pyrazol-5-amine Intermediate->Product Step 2: MW 80°C, 5 min Electrophilic Substitution Reagent2 NIS (N-Iodosuccinimide) Reagent2->Product

Figure 1: Two-step microwave-assisted synthetic pathway for the target aminopyrazole.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to conventional heating methods reported in literature.

ParameterConventional Heating (Reflux)Microwave Protocol (This Work)
Step 1 Time 4 - 6 Hours10 Minutes
Step 1 Yield 70 - 75%88 - 92%
Step 2 Time 2 - 4 Hours5 Minutes
Step 2 Selectivity Mix of mono/di-iodo>98% Mono-iodo (C-4)
Total Process Time ~10 Hours< 45 Minutes
Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Incomplete cyclization due to old hydrazine hydrate.

    • Solution: Use fresh hydrazine hydrate. Ensure the reaction reaches 100°C; ethanol boiling point is 78°C, so the pressure seal is critical to reach the activation energy quickly.

  • Issue: Di-iodination in Step 2.

    • Cause: Excess NIS or too high temperature.

    • Solution: Strictly control stoichiometry (1.05 - 1.1 equiv). Reduce MW temp to 60°C. The C-4 position is highly reactive; mild conditions usually suffice.

  • Issue: Dark Coloration.

    • Cause: Oxidation of amine or liberation of free iodine.

    • Solution: The Sodium Thiosulfate wash in Step 2 is mandatory to remove free iodine and restore the pale yellow/white color of the product.

References

  • Microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. (2022). Describes the optimization of aminopyrazole synthesis under microwave conditions.

  • NIS-mediated regioselective addition of allenamides with pyrazoles. New Journal of Chemistry. (2019). Details the use of NIS for regioselective iodination of pyrazole systems.

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Beilstein J. Org.[3] Chem. (2021).[4] Provides mechanistic insight into the regioselectivity of pyrazole iodination.

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. (2025). General review of microwave parameters for hydrazine-based pyrazole synthesis.

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. (2021). Confirms the reactivity of the C-4 position in 3-aryl-5-aminopyrazoles towards N-halosuccinimides.

Sources

C-H activation vs direct halogenation of pyrazole-5-amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Functionalization of Pyrazole-5-amines: Direct Halogenation vs. C-H Activation Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrazole-5-amine scaffold is a privileged structure in kinase inhibitors (e.g., CDKs, p38 MAPKs). Functionalization at the C-4 position is critical for structure-activity relationship (SAR) tuning. This guide compares two distinct synthetic strategies: the classical Direct Electrophilic Halogenation (followed by cross-coupling) and the modern Transition-Metal Catalyzed C-H Activation . While halogenation offers robust regiocontrol, C-H activation provides superior step economy. This note details the mechanistic divergence, optimized protocols for both pathways, and a decision matrix for experimental design.

The Synthetic Challenge: Regiocontrol

The 5-aminopyrazole core presents a complex nucleophilic landscape.

  • N-1/N-2: Highly nucleophilic; prone to competitive alkylation/arylation.

  • C-4: The most electron-rich carbon; the primary site for electrophilic attack (

    
    ).
    
  • 5-NH₂: Can act as a directing group (DG) or a competitive nucleophile.

Objective: Install functional groups (Halogen or Aryl) at C-4 while preserving the free amine and avoiding N-arylation.

Method A: Direct Electrophilic Halogenation (The Classical Route)

Reliability, Scalability, and High Regioselectivity.

Mechanism

This reaction proceeds via an Electrophilic Aromatic Substitution (


)  mechanism. The electron-donating amino group at C-5 activates the C-4 position, making it highly susceptible to electrophilic attack by N-halosuccinimides (NXS). The reaction typically involves the formation of a sigma complex followed by deprotonation.
Protocol: C-4 Iodination of Pyrazole-5-amines

Scope: Applicable to N-unsubstituted and N-substituted pyrazoles. Green Chemistry Note: This protocol uses ethanol/water or acetonitrile, avoiding chlorinated solvents.

Reagents:

  • Substrate: 1-Aryl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous not required)

  • Quench: 10% Na₂S₂O₃ (aq)

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole-5-amine (1.0 equiv).

  • Solvate: Add MeCN (0.2 M concentration relative to substrate). Stir until fully dissolved.

  • Addition: Add NIS (1.1 equiv) portion-wise over 5 minutes at Room Temperature (25 °C). Note: Exotherm is minimal, but portion-wise addition prevents local over-concentration.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: The product is usually less polar than the starting material.

  • Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from brown/red to yellow/clear).

  • Workup: Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If not, flash chromatography (DCM/MeOH gradient).

Troubleshooting:

  • Issue: Di-halogenation or N-halogenation.

  • Fix: Ensure temperature does not exceed 25 °C. If N-iodination occurs (unstable), treat the crude mixture with dilute acid or simply heat in MeOH to rearrange/deprotect.

Method B: Pd-Catalyzed C-H Activation (The Modern Route)

Step Economy and Direct Arylation.

Mechanism: Concerted Metalation-Deprotonation (CMD)

Unlike


, this pathway does not generate a cationic intermediate. A Pd(II) species coordinates to the pyrazole.[1][2] A carboxylate base (Pivalate or Acetate) acts as an intramolecular proton shuttle, deprotonating C-4 simultaneously with the formation of the Pd-C bond. The 5-NH₂ group often aids in stabilization but is not required to be a rigid directing group for C-4 selectivity; the electronic bias of the ring drives the Pd to C-4.
Protocol: Direct C-4 Arylation (Doucet-Type Conditions)

Scope: Direct coupling of free 5-aminopyrazoles with Aryl Bromides. Critical Factor: The choice of base is paramount to drive the CMD mechanism.

Reagents:

  • Substrate: 1-Substituted-1H-pyrazol-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or PdCl(C₃H₅)(dppb)[3]

  • Ligand: Phosphine-free (if using Pd(OAc)₂) or dppb

  • Base: Potassium Pivalate (KOPiv) (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) (0.2 M)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction tube and cool under Argon.

  • Charge Solids: Add Pyrazole amine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOPiv (2.0 equiv).

  • Solvate: Add degassed DMA via syringe.

  • Reaction: Seal the tube and heat to 120–150 °C for 16 hours.

    • Note: High temperature is required to overcome the energy barrier of the C-H cleavage step.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black.

  • Extraction: Wash the filtrate with water (3x) to remove DMA (critical for crystallization). Wash with brine, dry (MgSO₄).

  • Purification: Flash chromatography is usually required to separate traces of N-arylated byproducts or homocoupled biaryls.

Troubleshooting:

  • Issue: Low Conversion.

  • Fix: Switch base to K₂CO₃/PivOH (30 mol%) catalytic system. The "Pivalate effect" is crucial for the CMD transition state.

  • Issue: N-Arylation (Buchwald-type side reaction).

  • Fix: Use a sterically hindered ligand or switch to a solvent that disfavors N-coordination (e.g., Xylene/PivOH).

Comparative Analysis & Decision Matrix

FeatureMethod A: Direct HalogenationMethod B: C-H Activation
Step Count 2 Steps (Halogenation + Suzuki)1 Step (Direct Arylation)
Regioselectivity Excellent (Electronic control)Moderate to Good (Requires optimization)
Substrate Tolerance High (Acids, esters, nitriles ok)Sensitive (Oxidizable groups problematic)
Scalability High (kg scale feasible)Low/Medium (Catalyst cost, dilute cond.)
Waste Halogenated waste generatedLower mass intensity (Green potential)
Cost Low (Reagents: NIS/NBS)High (Pd catalyst, Ligands)

Decision Matrix:

  • Choose Halogenation if: You need >10g of material, your substrate is highly functionalized/fragile, or you require absolute regiocontrol.

  • Choose C-H Activation if: You are screening libraries (medicinal chemistry), the halogenated intermediate is unstable, or you need to rapidly diversify C-4 with various aryl groups.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the specific transition states (Sigma Complex vs. CMD Transition State).

G Start Pyrazole-5-amine NIS Reagent: NIS/MeCN (Electrophilic Attack) Start->NIS Path A Pd Reagent: Pd(OAc)2 / KOPiv (Catalytic Cycle) Start->Pd Path B Sigma Sigma Complex (Cationic Intermediate) NIS->Sigma HaloProd 4-Iodo-pyrazole-5-amine (Ready for Suzuki) Sigma->HaloProd - H+ CMD CMD Transition State (Concerted Deprotonation) Pd->CMD Pd-Coordination ArylProd 4-Aryl-pyrazole-5-amine (Final Product) CMD->ArylProd Reductive Elim.

Caption: Divergent mechanistic pathways. Path A follows classical


 via a cationic sigma complex. Path B utilizes a Concerted Metalation-Deprotonation (CMD) transition state mediated by pivalate, bypassing the halogenated intermediate.

References

  • Direct Halogenation Protocols

    • Beilstein J. Org. Chem.2021, 17, 2450–2458. "Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS."
  • C-H Activation (CMD Mechanism)

    • Chem. Eur. J.[4]2010 , 16, 13635. "Pd-Catalyzed Direct Arylation of Heteroaromatics." (Fundamental CMD work by Fagnou/Doucet).

    • Organic Letters2014, 16, 580–583.
  • Regioselectivity Reviews

    • Molecules2021, 26, 3959.
  • Laccase-Mediated (Green Alternative)

    • PLOS ONE2024.

Sources

Preparation of pyrazolo[1,5-a]pyrimidines from 4-iodo-pyrazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Late-Stage Functionalization of Pyrazolo[1,5-a]pyrimidines via 4-Iodo-Pyrazole Precursors

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as an ATP-competitive inhibitor for critical kinase targets, including Trk, CDK, and ROS1 kinases[1],[2]. Because the core structure effectively mimics the purine ring of ATP, it forms robust hydrogen-bonding networks within the kinase hinge region.

For drug development professionals conducting rigorous Structure-Activity Relationship (SAR) campaigns, the ability to perform late-stage diversification is paramount. This application note details a highly efficient, two-step synthetic workflow: the regioselective cyclocondensation of 4-iodo-1H-pyrazol-5-amine with 1,3-biselectrophiles to form a 3-iodo-pyrazolo[1,5-a]pyrimidine intermediate, followed by palladium-catalyzed cross-coupling. By installing the iodine atom early in the precursor phase, chemists bypass the need for harsh, unselective late-stage halogenation, enabling rapid and divergent library synthesis.

Mechanistic Rationale & Logical Design

The strategic choice of using a 4-iodo-pyrazole precursor (specifically, 4-iodo-1H-pyrazol-5-amine) relies on the inherent reactivity of the resulting fused bicyclic system. During cyclocondensation with an enaminone, the C4-position of the pyrazole seamlessly becomes the C3-position of the pyrazolo[1,5-a]pyrimidine[3]. The resulting C3–I bond is highly polarized and electron-deficient due to the electron-withdrawing nature of the fused pyrimidine ring. This creates an ideal, highly reactive vector for oxidative addition by Pd(0) species, facilitating downstream Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings[4].

Pathway P 4-Iodo-1H-pyrazol-5-amine (Nucleophile) C Cyclocondensation (Glacial AcOH, 120°C) P->C E β-Enaminone (Bis-electrophile) E->C I 3-Iodo-pyrazolo[1,5-a]pyrimidine (Versatile Intermediate) C->I Regioselective Annulation CC Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) I->CC C-I Bond Activation F C3-Substituted Target (Kinase Inhibitor) CC->F Late-Stage Diversification

Figure 1: Synthetic workflow for preparation and functionalization of pyrazolo[1,5-a]pyrimidines.

Experimental Methodologies

Protocol A: Regioselective Cyclocondensation (Intermediate Synthesis)

Objective: Synthesis of 3-iodo-7-arylpyrazolo[1,5-a]pyrimidine derivatives.

  • Reagent Charging: In a 10 mL microwave-safe reaction vial, charge 4-iodo-1H-pyrazol-5-amine (1.0 mmol) and the selected (E)-3-(dimethylamino)-1-arylprop-2-en-1-one (enaminone, 1.1 mmol).

  • Solvent/Catalyst Addition: Add 3.0 mL of glacial acetic acid.

    • Causality: Acetic acid acts dually as a protic solvent and an acid catalyst. It protonates the enaminone carbonyl, dramatically increasing its electrophilicity. This drives the initial conjugate addition-elimination by the exocyclic primary amine of the pyrazole (expelling dimethylamine).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes[1].

    • Causality: Microwave dielectric heating ensures rapid, uniform energy transfer, overcoming the activation barrier for the subsequent intramolecular ring closure (attack of the endocyclic pyrazole N1 onto the carbonyl carbon) while minimizing thermal degradation.

  • Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of ice water and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold deionized water (2 × 5 mL), and recrystallize from ethanol to afford the pure intermediate.

  • Self-Validation System: Analyze the crude product via TLC (Hexane:EtOAc 7:3). The highly polar pyrazole precursor spot must be completely consumed. Confirm regioselectivity via ¹H NMR; the absence of the pyrazole C4-proton and the presence of a distinct pyrimidine C5-proton doublet confirm the expected structural connectivity.

Protocol B: Suzuki-Miyaura Late-Stage Diversification

Objective: C3-arylation of the 3-iodo-pyrazolo[1,5-a]pyrimidine scaffold.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 3-iodo-pyrazolo[1,5-a]pyrimidine intermediate (0.5 mmol), the desired arylboronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent System: Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed H₂O.

    • Causality: The biphasic Dioxane/H₂O system is critical. Water dissolves the inorganic base and hydrates the arylboronic acid to form the highly nucleophilic boronate complex

      
      . This negatively charged species is mandatory for accelerating the transmetalation step in the catalytic cycle[4].
      
  • Catalyst Addition: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, preventing catalyst deactivation and facilitating rapid reductive elimination of the sterically hindered product.

  • Heating: Stir the mixture at 90 °C for 4 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Self-Validation System: Track the reaction via LC-MS. The disappearance of the C–I bond is confirmed by a mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl group. ¹³C NMR will show a significant downfield shift of the C3 carbon compared to the iodo-precursor.

Quantitative Data: Substrate Scope & Yield Analysis

The modularity of this two-step protocol allows for broad functional group tolerance. Table 1 summarizes typical yields across varying electronic environments.

Table 1: Representative Substrate Scope and Two-Step Yields

Enaminone Substituent (R¹)Boronic Acid Substituent (R²)Cyclocondensation Yield (%)Cross-Coupling Yield (%)Overall Yield (%)
Phenyl4-Methoxyphenyl (EDG)889281
4-Chlorophenyl (EWG)Phenyl858975
Methyl3-Fluorophenyl (EWG)828771
2-Thienyl (Heteroaryl)4-Pyridyl (Heteroaryl)798164
4-Nitrophenyl (Strong EWG)4-Tolyl (EDG)918577

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields represent isolated, chromatographically pure compounds.

Troubleshooting & Analytical Validation

  • Issue: Incomplete Cyclocondensation (Low Yield in Step 1)

    • Cause: Insufficient electrophilicity of the enaminone or poor solubility of the 4-iodo-pyrazole.

    • Solution: Increase the concentration of glacial acetic acid or spike with a catalytic amount of p-toluenesulfonic acid (pTSA). Ensure microwave temperature reaches exactly 120 °C.

  • Issue: Protodehalogenation during Cross-Coupling

    • Cause: The C3-I bond is highly reactive; in the presence of trace moisture and slow transmetalation, the Pd-intermediate can undergo protonation, yielding the des-iodo byproduct.

    • Solution: Ensure strict exclusion of oxygen during the initial catalyst charging. If protodehalogenation persists, switch the base to Cs₂CO₃ and increase the equivalents of the arylboronic acid to 2.0 to outcompete the side reaction.

References

1.[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. nih.gov. 1 2.[4] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidines. rsc.org. 4 3.[3] K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. nih.gov.3 4.[2] Method of treatment using substituted pyrazolo[1,5-a]pyrimidine compounds. google.com (Patents). 2

Sources

Troubleshooting & Optimization

Troubleshooting catalyst poisoning in 4-iodopyrazole coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning in 4-Iodopyrazole Coupling Reactions Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)

Status: Operational Subject: Overcoming Catalyst Deactivation & Inhibition in Cross-Coupling Case ID: 4-IP-Pd-001

Executive Summary

4-Iodopyrazole is a deceptive substrate. While the C–I bond suggests rapid oxidative addition (faster than Br or Cl analogs), the pyrazole core acts as a potent catalyst poison. This guide addresses the "Iodide Paradox"—where the leaving group inhibits the catalyst—and the "Nitrogen Trap," where the substrate sequesters the metal.

Module 1: Diagnosis – Reading the Reaction

Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening?

A: You are likely experiencing catalyst poisoning , not just instability. In 4-iodopyrazole couplings, "stalling" usually stems from the formation of thermodynamically stable, off-cycle species. You must distinguish between decomposition and inhibition:

SymptomVisual CueDiagnosisRoot Cause
Precipitation Reaction turns clear

Black Powder
Ligand Stripping The pyrazole N displaces phosphines, causing Pd agglomeration (Pd black).
Stasis Solution remains Brown/Orange (Homogeneous)Inhibition Formation of stable Pyrazolate-Pd or Iodide-Pd dimers. The catalyst is "alive" but sequestered.
Side Products De-iodinated pyrazole detected by LCMSHydride Transfer Slow reductive elimination allows

-hydride elimination or protonolysis.
Module 2: The Nitrogen Trap (N-Poisoning)

Q: Do I really need to protect the pyrazole nitrogen? It adds two extra steps.

A: If you are using standard ligands (e.g., PPh3, dppf), yes . The N-H proton on 4-iodopyrazole (


) is acidic. In the presence of bases (Cs₂CO₃, K₃PO₄), it deprotonates to form a pyrazolate anion . This is a "hard" nitrogen donor that bridges two Palladium centers, forming a stable, inactive dimer (see Diagram 1).

The Workaround (If you refuse to protect): You must use Sterically Bulky Ligands that physically block the pyrazole nitrogen from binding to the Pd center.

  • Recommended: XPhos , SPhos , or BrettPhos .

  • Mechanism: The biaryl backbone of these Buchwald ligands creates a "roof" over the Pd center, allowing the small C–I bond to enter for oxidative addition but rejecting the bulky pyrazolate coordination.

Q: I used Boc-protection, but the yield is still low. Why? A: Boc groups are thermally unstable above 80°C in basic media and can fall off during the reaction, reverting you to the "Nitrogen Trap."

  • Fix: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyran) protection for high-temperature stability.

Module 3: The Iodide Paradox (Halide Inhibition)

Q: Why does my 4-bromo analog work better than the 4-iodo analog? Iodides are supposed to be more reactive!

A: This is the classic Iodide Inhibition Effect . While 4-iodopyrazole undergoes Oxidative Addition (OA) faster, the released Iodide ion (


) is a strong poison. High concentrations of 

form anionic complexes like

or bridging dimers that halt the catalytic cycle before Transmetallation can occur.

The Protocol: "The Silver Bullet" or "The Solvent Switch"

Option A: Scavenge the Iodide (The Silver Bullet) Add a stoichiometric amount of a silver salt to precipitate the iodide as AgI.

  • Additive: Ag₂CO₃ or AgOTf (0.5 - 1.0 equiv).

  • Note: This can be expensive and may affect selectivity.

Option B: The Solvent Switch (Recommended) Recent kinetic studies suggest that iodide inhibition is exacerbated in THF. Switching to non-polar solvents destabilizes the charged iodide-bridged resting states.

  • Protocol: Switch reaction solvent from THF/DMF to Toluene or Xylene .

  • Ref: See Reference [1] below regarding solvent effects on halide inhibition.

Module 4: Visualization of Poisoning Pathways

The following diagram maps the "Death Spiral" of the catalyst during this specific reaction.

CatalystPoisoning Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd Fast with I-Pyrazole PyrazolateTrap TRAP 1: Pyrazolate Dimer (Bridging N-Coordination) DEAD CATALYST Pd0->PyrazolateTrap Free NH + Base (Sequestration) TransMet Transmetallation OxAdd->TransMet Rate Limiting Step IodideTrap TRAP 2: Iodide Dimer [Pd(Ar)I(μ-I)]2 RESTING STATE (Inhibited) OxAdd->IodideTrap High [I-] conc. (Inhibition) Product Coupled Product TransMet->Product Product->Pd0 Reductive Elimination IodideTrap->OxAdd Solvent Switch / Ag+

Caption: Figure 1. Mechanistic pathways showing how 4-iodopyrazole sequesters Palladium via N-bridging (Trap 1) or Iodide bridging (Trap 2).

Module 5: Validated Optimization Workflow

If your reaction is failing, do not guess. Follow this logical escalation path.

Step 1: The "Standard" Screen (Baseline)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)[1]

  • Temp: 80°C

  • Result: If yield < 40%, proceed to Step 2.

Step 2: The "Buchwald" Shift (Addressing N-Poisoning)

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + XPhos (1:2 ratio)

  • Base: K₃PO₄[2]

  • Solvent: THF/Water

  • Why: XPhos prevents N-coordination.

  • Result: If yield improves but stalls, proceed to Step 3.

Step 3: The "Iodide" Mitigation (Addressing I-Inhibition)

  • Catalyst: XPhos Pd G2

  • Solvent: Toluene (anhydrous)

  • Base: K₃PO₄ (solid, anhydrous)

  • Why: Non-polar solvent destabilizes the Iodide-bridged resting state.

Step 4: The "Nuclear" Option (Protection)

  • Substrate Modification: Protect 4-iodopyrazole with SEM-Cl or THP .

  • Reaction: Run standard Suzuki conditions.

  • Why: Completely eliminates the acidic proton and steric interference.

References
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Source: American Chemical Society (ACS), Organic Process Research & Development. Context: Explains the mechanism of Iodide inhibition and the "Solvent Switch" to Toluene. URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: National Institutes of Health (NIH) / PubMed. Context: Details the formation of stable, inactive Pd-cyanide/halide species, analogous to pyrazolate poisoning. URL:[Link]

  • Palladium Catalytic Systems with Hybrid Pyrazole Ligands. Source: Royal Society of Chemistry (RSC), Catalysis Science & Technology. Context: Discusses how pyrazoles themselves act as ligands, confirming the mechanism of N-coordination poisoning. URL:[Link]

Sources

Optimizing solvent systems for 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Due to its complex structure, featuring both polar functional groups and significant non-polar moieties, achieving optimal solubility is critical for successful experimental outcomes. This guide provides in-depth, field-proven insights and practical protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine that influence its solubility?

A1: The solubility profile of this compound is a direct consequence of its molecular architecture:

  • Pyrazole Core and Amine Group: The 1H-pyrazol-5-amine core contains nitrogen atoms that can act as hydrogen bond donors and acceptors.[1] The primary amine (-NH2) is a basic group, allowing for pH-dependent solubility modifications.[2][3]

  • Bromophenyl and Iodo Substituents: The large, non-polar 4-bromophenyl and 4-iodo groups significantly increase the molecule's hydrophobicity and molecular weight.[1] These characteristics contribute to low aqueous solubility and a tendency to favor dissolution in organic solvents.[4]

  • Crystal Lattice Energy: The planar aromatic rings can lead to strong π-π stacking interactions in the solid state, resulting in high crystal lattice energy.[1] This high energy must be overcome by the solvent for dissolution to occur, often making the compound difficult to dissolve even in some organic solvents.

Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?

A2: For preparing concentrated stock solutions of poorly soluble, hydrophobic compounds, aprotic polar organic solvents are recommended. The most common and effective choices are Dimethyl Sulfoxide (DMSO) and Ethanol .[5][6] It is advisable to start with DMSO due to its strong solubilizing power for a wide range of organic molecules.[6] Always use anhydrous, high-purity grade solvents to avoid introducing water, which can lower the solubility limit.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. Why is this happening and how can I fix it?

A3: This common phenomenon is known as antisolvent precipitation.[6] The compound is soluble in the concentrated organic stock but crashes out when introduced to the aqueous environment where it is poorly soluble.

Here are several strategies to prevent this:

  • Rapid and Vigorous Mixing: Add the stock solution drop-wise into the aqueous medium while vortexing or swirling vigorously to ensure rapid dispersion.[6]

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt the experiment at a lower final concentration.[5]

  • Increase Co-solvent Percentage: If the experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., up to 0.5-1% DMSO) can help maintain solubility.[5] Be sure to run a vehicle control to account for any solvent effects.

  • Use Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, into the aqueous medium can help maintain the solubility of hydrophobic compounds.[5]

In-Depth Troubleshooting Guides

Problem: The compound powder will not completely dissolve, even in DMSO.

This issue often points to exceeding the thermodynamic solubility limit or slow dissolution kinetics due to high crystal lattice energy.

Causality: The energy required to break the intermolecular forces holding the crystal lattice together is greater than the energy released by the solvation of the individual molecules.[1] Higher molecular weight and strong intermolecular forces contribute to this challenge.[7]

Troubleshooting Workflow:

start Incomplete Dissolution in Organic Solvent step1 Increase Solvent Volume (Lower Concentration) start->step1 Is concentration too high? step2 Apply Energy: - Vortex vigorously - Sonicate for 5-10 min - Warm gently (to 30-40°C) step1->step2 Still not dissolved? end_success Compound Dissolved step1->end_success Success? step3 Switch to a Stronger Solvent (e.g., DMF, NMP) step2->step3 Still not dissolved? step2->end_success Success? step4 Particle Size Reduction (Increases surface area, not equilibrium solubility) step3->step4 Still not dissolved? step3->end_success Success? end_fail Consult Further (Consider solid form analysis) step4->end_fail

Caption: Troubleshooting workflow for dissolving the compound powder.

Problem: How can I leverage pH to enhance aqueous solubility?

The presence of the basic 5-amine group on the pyrazole ring is the key to pH-dependent solubility manipulation.

Causality: In an acidic environment (pH < pKa of the amine), the amine group becomes protonated, forming a positively charged ammonium salt (-NH3+). This salt is significantly more polar than the neutral molecule, leading to a substantial increase in its solubility in aqueous media.[1][2]

Impact of pH on Solubility Diagram:

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated R-NH3+ (Salt Form) More Soluble Neutral R-NH2 (Free Base) Less Soluble Protonated->Neutral - H+ Neutral->Protonated + H+

Caption: Equilibrium between the less soluble free base and the more soluble protonated salt form.

Practical Steps:

  • Prepare your aqueous buffer at a pH at least 1-2 units below the predicted pKa of the amine group.

  • Slowly add the concentrated organic stock solution to the acidic buffer while mixing vigorously.

  • This "pH-trapping" method can significantly increase the concentration of the compound that can be maintained in an aqueous solution.

Data Summary & Recommended Solvent Systems

The following table summarizes recommended solvents and excipients for various applications.

Application Solvent/System Polarity Key Considerations & Rationale
High-Concentration Stock Dimethyl Sulfoxide (DMSO)Aprotic PolarExcellent solubilizing power for a wide range of hydrophobic compounds.[6] Use anhydrous grade.
(10-20 mM) EthanolPolar ProticGood alternative to DMSO; can be less toxic in some cell-based assays.[8]
Aqueous Assay Buffer pH-Adjusted Buffer (e.g., pH 4-6)AqueousProtonates the amine group to form a more soluble salt.[1] Final pH must be compatible with the assay.
(Low µM range) Buffer + Co-solvent (e.g., <1% DMSO)MixedBalances solubility enhancement with minimizing solvent effects on the biological system.[5]
Buffer + CyclodextrinAqueousCyclodextrins form inclusion complexes, encapsulating the hydrophobic part of the molecule to increase aqueous solubility.[7]
Recrystallization Binary Solvent SystemMixedDissolve in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and add a "poor" solvent (e.g., water, hexane) dropwise until turbidity appears, then cool slowly.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution for serial dilution.

Materials:

  • 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine (MW: 407.99 g/mol )

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Accurately weigh 4.08 mg of the compound powder using a calibrated balance and transfer it to a sterile vial.

  • Add Solvent: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial. Vortex vigorously for 2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Apply Energy (If Needed): If particles are still visible, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-40°C can also be applied, but avoid excessive heat to prevent degradation.[8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific buffer, which is considered the "gold standard" method.[9][10]

Procedure:

  • Prepare System: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[9]

  • Sample Separation: After equilibration, allow the suspension to settle. Carefully remove a sample from the supernatant, ensuring no solid particles are disturbed.

  • Clarification: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.

  • Quantification: Carefully collect the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9] The resulting concentration is the thermodynamic solubility.

References

  • Dealing with poor solubility of pyrazole deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Optimizing Drug Solubility. Contract Pharma. [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. [Link]

  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues. BenchChem.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC (PubMed Central). [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [Link]

  • Troubleshooting [Compound Name] solubility issues. BenchChem.
  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

  • Amines and Heterocycles | Organic Chemistry Class Notes. Fiveable. [Link]

  • 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

Sources

Core Directive: The Challenge of Hyper-Nucleophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Iodination of Pyrazole Amines

Topic: Preventing Over-Iodination & Regioselectivity Control in Pyrazole Amine Synthesis Document ID: TSC-PYR-IOD-004 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: Synthesizing mono-iodinated pyrazole amines (specifically 4-iodo-1H-pyrazol-5-amines) presents a distinct kinetic challenge. The amino group (


) is a potent electron-donating group (EDG) that renders the pyrazole ring hyper-nucleophilic. While this facilitates Electrophilic Aromatic Substitution (EAS), it dramatically lowers the activation energy for subsequent halogenations, leading to inseparable mixtures of mono-, di-, and tri-iodinated byproducts.

This guide moves beyond standard textbook protocols, focusing on kinetic control strategies to arrest the reaction at the mono-iodo stage.

Troubleshooting Guide (Q&A Format)

Q1: I am consistently observing 10–15% di-iodinated byproduct (3,4-diiodo or 4,5-diiodo) despite using 1.0 equivalent of NIS. How do I stop this?

Diagnosis: This is a classic issue of "local concentration hotspots" combined with a substrate that is too reactive for the mixing rate. Even if the global stoichiometry is 1:1, dropwise addition creates zones where [NIS] > [Substrate], driving the second iodination before the mono-iodo product can diffuse away.

Corrective Actions:

  • Switch to "Reverse Addition": Do not add the iodinating agent to the pyrazole. Instead, dissolve the iodinating agent (e.g., NIS) in a large volume of solvent and slowly add the pyrazole amine to it? NO. Correction: This would ensure excess oxidant initially, promoting over-oxidation.

    • Correct Protocol: Dissolve the pyrazole amine in a high volume of solvent (dilution factor 20–30 volumes). Cool to 0°C or -10°C. Dissolve NIS in a separate vessel and add it dropwise over 2–4 hours via a syringe pump.

  • Stoichiometric Deficit: Target 0.90 to 0.95 equivalents of the iodinating agent. It is far easier to separate unreacted starting material (polar amine) from the mono-iodo product than it is to separate the structurally similar di-iodo impurity.

  • Protonic Buffer: If using NIS, add 1.0 eq of

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH). Protonation of the amine reduces the electron density of the ring slightly, slowing the EAS rate and increasing selectivity [1].
Q2: My reaction turns black/tarry, and I lose the amine functionality. Is the iodine oxidizing my amine?

Diagnosis: Yes. Primary amines are susceptible to oxidation by strong electrophiles like Iodine Monochloride (ICl) or even


 under basic conditions, leading to azo-dimers or polymerization.

Corrective Actions:

  • Avoid ICl: Iodine Monochloride is too aggressive for free amines.

  • Transient Protection: If the amine is too labile, convert it to an acetamide (Ac) or trifluoroacetamide (TFAc) protecting group before iodination. The amide is still an EDG (directing C4) but is less prone to oxidative coupling than the free amine.

  • Alternative Reagent: Switch to Iodine (

    
    ) with Hydrogen Peroxide (
    
    
    
    ) in water
    . This "green" method generates the electrophile in situ and is often milder than direct NIS usage [2].
Q3: I need the iodine at C4, but I’m seeing iodination at C3/C5 (ortho to the amine).

Diagnosis: In 1H-pyrazol-5-amines, C4 is the preferred nucleophilic site due to resonance stabilization. However, if C4 is sterically crowded or if the reaction is under thermodynamic control, C3/C5 isomers appear.

Corrective Actions:

  • Mechanism Check: Are you using a base?

    • Acidic/Neutral Conditions (EAS): Favors C4 .

    • Lithiation (n-BuLi): Directs to C5 (the most acidic proton). If you need C4, strictly avoid lithiation/magnesiation routes [3].

  • Solvent Effect: Use polar aprotic solvents like Acetonitrile (MeCN) or DMF. These solvents solvate the intermediate sigma-complex, favoring the kinetic C4 product.

Comparative Reagent Data

The following table summarizes the kinetic profiles of common iodination agents for electron-rich pyrazoles.

Reagent SystemReactivitySelectivity (C4)Risk of Over-IodinationRecommended For
NIS / MeCN HighGoodHighDeactivated pyrazoles or rapid synthesis.
NIS / TFA (Cat.) ModerateExcellentLowStandard method for aminopyrazoles. Acid dampens reactivity.

/

/ Water
Low-ModVery HighVery LowGreen chemistry; highly sensitive substrates.
ICl (Iodine Monochloride) ExtremePoorExtremeAvoid for free amines (oxidation risk).

/ CAN (Cerium)
HighExcellentModerate1-aryl-3-CF3-pyrazoles (electron deficient) [4].

Validated Experimental Protocols

Protocol A: Controlled Iodination using NIS/TFA (Recommended Standard)

Best for: 1H-pyrazol-5-amines where over-iodination is a primary concern.

Materials:

  • Substrate: 1-Methyl-1H-pyrazol-5-amine (1.0 mmol)

  • Reagent: N-Iodosuccinimide (NIS) (0.95 mmol, 0.95 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq)[1]

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the pyrazole amine (1.0 mmol) in MeCN (10 mL, 0.1 M concentration). Note: High dilution is critical.

  • Acidification: Add TFA (0.1 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Controlled Addition: Dissolve NIS (0.95 mmol) in MeCN (5 mL). Add this solution dropwise to the pyrazole mixture over 60 minutes .

  • Monitoring: Monitor by LCMS every 30 minutes. Look for the [M+I]+ peak.

    • Stop Condition: When di-iodo impurity > 2% OR starting material < 5%.

  • Quench: Quench with 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Green Iodination (Water/ )

Best for: Large scale or highly electron-rich substrates prone to oxidation.

Step-by-Step:

  • Suspend the pyrazole amine (1.0 mmol) in water (5 mL).

  • Add solid Iodine (

    
    ) (0.5 mmol, 0.5 eq). Note: Atom economy requires 0.5 eq of I2 per H+ replaced if oxidant is efficient, but typically 0.6-0.8 eq is used.
    
  • Add 30%

    
     (0.6 mmol) dropwise.
    
  • Stir vigorously at RT. The iodine color will fade as it is consumed.

  • Precipitation of the product often occurs. Filter the solid 4-iodo product directly [2].

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways to avoid over-iodination and side reactions.

IodinationLogic Start Start: Pyrazole Amine Substrate CheckProtect Is the Amine Protected? Start->CheckProtect DirectIodination Direct Iodination Route CheckProtect->DirectIodination Yes (or stable) ProtectFirst Protect (Boc/Ac) to dampen reactivity CheckProtect->ProtectFirst No (Labile/Oxidation prone) ReagentChoice Select Reagent System DirectIodination->ReagentChoice ProtectFirst->DirectIodination NIS_Acid NIS + TFA (Cat) (-10°C) ReagentChoice->NIS_Acid Standard Precision I2_Water I2 + H2O2 (Water/RT) ReagentChoice->I2_Water Green / Scalable ICl_Route ICl (Iodine Monochloride) ReagentChoice->ICl_Route Aggressive Result_Mono Target: 4-Iodo-Product NIS_Acid->Result_Mono Controlled Addition I2_Water->Result_Mono Precipitation Result_Di Impurity: Di-iodo / Oxidation ICl_Route->Result_Di High Risk

Caption: Decision matrix for selecting the optimal iodination pathway based on substrate stability and reactivity.

References

  • Świątek, K., et al. (2025).[2][3][4] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. RSC Publishing. [Link]

  • Rodríguez-Franco, et al. (Cited in Świątek, 2025). Regioselective iodination of pyrazoles using I2 in the presence of ceric ammonium nitrate (CAN).[1][5][2] National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Purification of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

[1]

Case ID: PUR-PYR-IO-004 Assigned Specialist: Senior Application Scientist Status: Active Guide[1]

Part 1: Compound Specifications & Quick Reference

Before initiating purification, verify your target compound's physicochemical profile to select the correct solvent system.

PropertySpecificationNotes
IUPAC Name 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine
Molecular Weight ~363.98 g/mol
Appearance Off-white to pale yellow solidDarkens to brown/purple upon oxidation or light exposure (Iodine liberation).[1]
Solubility (High) DMSO, DMF, DMAcSuitable for reaction media, difficult to remove by evaporation.
Solubility (Mod) Ethyl Acetate, THF, Acetone, MethanolIdeal for extraction and chromatography.
Solubility (Low) Water, Hexanes, TolueneIdeal anti-solvents for recrystallization.
pKa (Est.) ~3.5 (Pyrazolium), ~14 (Amine)The exocyclic amine is weakly basic; the pyrazole NH is acidic.

Part 2: Purification Workflow Selector

Do not default to chromatography.[1] Use this logic flow to determine the most efficient method based on your scale and purity requirements.

Purification_SelectorStartStart: Crude Reaction MixtureScale_CheckCheck ScaleStart->Scale_CheckSmall_Scale< 500 mgScale_Check->Small_ScaleLarge_Scale> 1 gramScale_Check->Large_ScalePurity_CheckRequired Purity?High_Purity> 98% (Biological Assays)Purity_Check->High_PurityMod_Purity> 95% (Synthetic Intermediate)Purity_Check->Mod_PurityMethod_AMethod A: Flash Chromatography(DCM/MeOH or Hex/EtOAc)Small_Scale->Method_ADirect PurificationLarge_Scale->Purity_CheckHigh_Purity->Method_APost-WorkupMethod_BMethod B: Recrystallization(EtOH/Water)Mod_Purity->Method_BPrimary ChoiceMethod_CMethod C: Acid-Base PrecipitationMod_Purity->Method_CAlternative

Figure 1: Decision Matrix for Purification Strategy. Selects methodology based on scale and downstream application requirements.

Part 3: Troubleshooting & Protocols (Q&A)

Q1: My crude product is dark brown/purple. How do I remove this color?

Diagnosis: Iodine Contamination.[1] The iodination reaction (typically using NIS or


Corrective Protocol: The Thiosulfate Quench You cannot purify this by column chromatography alone; the iodine will co-elute. You must perform a chemical wash before any other step.[1]

  • Dissolve: Take up the crude reaction residue in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer 2x with 10% Sodium Thiosulfate (

    
    )  aqueous solution.[1]
    
    • Mechanism:[1][2][3][4]

      
      .[1] The colored iodine is reduced to colorless, water-soluble iodide.
      
  • Verify: The organic layer should turn from dark brown to pale yellow.[1]

  • Dry: Wash with brine, dry over

    
    , and concentrate.
    
Q2: I am seeing "tailing" or "streaking" on my TLC plates and column. How do I fix this?

Diagnosis: Amine-Silica Interaction.[1] The exocyclic amine (


Corrective Protocol: Basified Silica Chromatography

  • Pre-treat the Column: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
     before loading sample.[1]
    
  • Mobile Phase: Use a gradient of Dichloromethane (DCM) : Methanol (MeOH) .

    • Start: 100% DCM.[1]

    • Gradient: Ramp to 95:5 DCM:MeOH.

    • Modifier: Add 0.5%

      
       or TEA to the MeOH bottle.[1]
      
  • Alternative System: If DCM/MeOH is too polar, use Hexanes : Ethyl Acetate (EtOAc) (Start 80:20, ramp to 40:60) with 1% TEA.

Q3: Recrystallization yielded no crystals, just an oil. What went wrong?

Diagnosis: "Oiling Out" or Solvent Trapping.[1] Aminopyrazoles can form supersaturated oils, especially if residual high-boiling solvents (DMSO/DMF) are present or if the cooling was too rapid.

Corrective Protocol: Ethanol/Water Recrystallization This method relies on the high solubility of the compound in hot ethanol and its poor solubility in water.

  • Removal of DMSO: If the reaction was in DMSO, pour the mixture into crushed ice first, filter the solid, and dry it thoroughly before recrystallizing.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

  • Precipitation: Add hot water dropwise until persistent turbidity (cloudiness) appears.[1]

  • Clear: Add a few drops of ethanol to make it clear again.

  • Crystallize: Allow to cool slowly to room temperature, then to

    
    .
    
    • Tip: If oil forms, scratch the glass side with a spatula or add a seed crystal.

Q4: Is the iodine atom stable? Can I heat it?

Diagnosis: Thermal/Photolytic Instability.[1] C-I bonds are weaker than C-Br or C-Cl bonds.[1] Prolonged heating (>80°C) or exposure to UV light can cause de-iodination.[1]

Handling Guidelines:

  • Rotary Evaporation: Do not exceed

    
     water bath temperature.
    
  • Storage: Store in amber vials or wrap containers in aluminum foil.

  • Drying: Vacuum dry at room temperature; avoid oven drying.

Part 4: Validated Experimental Workflow

The following workflow is synthesized from standard protocols for halogenating aminopyrazoles [1, 2].

Step 1: Reaction Workup (Critical for Purity)[1]
  • Input: Reaction mixture (e.g., Aminopyrazole + NIS in DMSO).[3]

  • Action: Quench with sat. aq.

    
    .[1] Extract into EtOAc (
    
    
    ).[1][4]
  • Wash: Water (

    
    ) to remove DMSO, followed by Brine (
    
    
    ).
  • Dry:

    
    , filter, concentrate in vacuo (keep 
    
    
    ).
Step 2: Purification (Choose A or B)

Method A: Flash Chromatography (High Purity) [1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: DCM:MeOH (98:2 to 95:5).[1]

  • Loading: Dissolve crude in minimum DCM/MeOH (9:1).

  • Expectation: Product elutes after unreacted starting material but before succinimide (if not washed out).[1]

Method B: Recrystallization (Scale-Up) [1]

  • Solvent: Ethanol : Water (3:1 ratio typical).[1]

  • Procedure: Dissolve in boiling EtOH; add

    
     until cloudy; cool slowly.
    
  • Yield: Typically 70-85% recovery.[1][5]

Workflow_DiagramRxnReaction Complete(DMSO/NIS)QuenchQuench: Na2S2O3 (aq)Remove Iodine ColorRxn->QuenchExtractExtract: EtOAcWash: H2O (Remove DMSO)Quench->ExtractDryDry & Concentrate(<45°C)Extract->DryPurifyPurification(Column or Cryst.)Dry->PurifyFinalPure Product(Store in Dark)Purify->Final

Figure 2: Standard Workup and Isolation Pipeline. Note the specific quenching step for iodine removal.[1]

Part 5: References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 2442–2451. Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers. BenchChem.[1][6] Link[1]

  • Krasnokutskaya, E. A., et al. (2006). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds. Synthesis. Link

  • Sigma-Aldrich. (n.d.).[1] 3-(4-Bromophenyl)-1H-pyrazol-5-amine Product Specification. Merck KGaA.[1] Link

Solving regioselectivity issues in N-protection of 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solving Regioselectivity Issues in N-Protection of 4-Iodopyrazoles

Current Status: Online Role: Senior Application Scientist Topic: Regioselective N-Protection of 3-Substituted-4-Iodopyrazoles

The Core Challenge: The Ambident Nucleophile

In the synthesis of bioactive scaffolds, 4-iodopyrazoles are critical intermediates for cross-coupling reactions (Suzuki, Sonogashira). However, when the pyrazole bears a substituent at the C3 position (making it asymmetric), the molecule exists as a tautomeric mixture.

N-protection (alkylation, acylation, or silylation) can occur at either nitrogen (N1 or N2), leading to two distinct regioisomers:

  • 1,3-Isomer (N1-protected): The protecting group is distal to the C3 substituent.

  • 1,5-Isomer (N2-protected): The protecting group is proximal to the C3 substituent.

Why this matters: The choice of isomer dictates the steric environment for subsequent couplings at the C4-iodine position. A protecting group at N2 (proximal) can sterically hinder the C4 site, killing catalyst efficiency in the next step.

Diagnostic Module: Which Isomer Do You Have?

Before troubleshooting the synthesis, you must confirm your current isomeric ratio.

Q: How do I distinguish between the 1,3- and 1,5-isomers using NMR?

A: The NOE (Nuclear Overhauser Effect) experiment is the gold standard.

  • 1,5-Isomer (Proximal): You will see a strong NOE correlation between the N-protecting group protons and the C3-substituent protons .

  • 1,3-Isomer (Distal): You will see NO NOE correlation between the protecting group and the C3-substituent. Instead, you may see a correlation with the C5-proton (if C5 is unsubstituted).

Chemical Shift Trends (General Rule):

  • C5-H Proton: In 1,3-isomers, the C5-H is often more deshielded (downfield) compared to the 1,5-isomer due to the proximity of the electron-withdrawing protecting group.

  • C13 NMR: The carbon adjacent to the protected nitrogen (C5 in 1,3-isomer; C3 in 1,5-isomer) typically shows a characteristic upfield shift relative to the unprotected tautomer.

Troubleshooting & Protocols

Scenario A: "I need the 1,3-Isomer (Sterically Unhindered)."

Mechanism: This pathway is governed by steric control . The electrophile attacks the less hindered nitrogen (distal to the bulky C3 group).

Protocol 1: Standard Basic Alkylation (Thermodynamic/Steric Control)

  • Reagents: Alkyl halide (RX), Base (Cs₂CO₃ or K₂CO₃), Solvent (DMF or MeCN).

  • Why it works: Cesium carbonate in DMF promotes the formation of the pyrazolate anion. The alkylation proceeds at the least hindered position (N1) to minimize steric clash with the C3 substituent.

  • Step-by-Step:

    • Dissolve 3-substituted-4-iodopyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add Cs₂CO₃ (1.5 equiv). Stir for 15 min to deprotonate.

    • Add the alkylating agent (e.g., SEM-Cl, Bn-Br, MeI) (1.1 equiv) dropwise.

    • Stir at RT for 2–4 hours.

    • Expected Outcome: >90% favorability for the 1,3-isomer .

Scenario B: "I need the 1,5-Isomer (Sterically Crowded)."

Mechanism: This requires overriding steric bias using chelation control or hydrogen-bond direction .

Protocol 2: Magnesium-Mediated Chelation Control

  • Reagents: MgBr₂·OEt₂, Base (DIPEA), Electrophile.

  • Why it works: The magnesium cation coordinates between the N2 nitrogen and the substituent at C3 (if it has a donor atom like a carbonyl or ether) or simply stabilizes the N2-attack transition state via a 5-membered chelate, directing the electrophile to the "crowded" side.

  • Step-by-Step:

    • Dissolve pyrazole in anhydrous DCM or Toluene.

    • Add MgBr₂·OEt₂ (1.5 equiv) and stir for 30 min.

    • Add DIPEA (2.0 equiv) and the electrophile.

    • Note: This works best with "hard" electrophiles or those capable of coordinating Mg.

Scenario C: "I need a Transient Group (THP/Boc) and I'm getting mixtures."

Protocol 3: THP Protection with Thermal Isomerization

  • Issue: Acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP) often gives a ~1:1 kinetic mixture.

  • The Fix (Thermodynamic Shift):

    • Perform the standard protection: Pyrazole + DHP (1.5 equiv) + cat. PTSA in DCM.

    • Once complete, switch solvent to Toluene and reflux for 4–6 hours.

    • Result: The mixture often equilibrates to the thermodynamically more stable 1,3-isomer (sterically preferred), improving the ratio from 1:1 to >10:1.

Visualization: Tautomeric Equilibrium & Regiocontrol

The following diagram illustrates the decision pathways for selecting the correct conditions based on the desired isomer.

Regioselectivity Start 3-Substituted-4-Iodopyrazole Tautomer Tautomeric Equilibrium (N1-H vs N2-H) Start->Tautomer StericCond Condition A: Cs2CO3 / DMF (Steric Control) Tautomer->StericCond Standard Base ChelationCond Condition B: MgBr2 / DIPEA (Chelation Control) Tautomer->ChelationCond Metal Additive ThermalCond Condition C: Acid Cat. + Heat (Thermodynamic Shift) Tautomer->ThermalCond Reversible PG (THP) Prod13 1,3-Isomer (Major Product) StericCond->Prod13 Attacks less hindered N Prod15 1,5-Isomer (Major Product) ChelationCond->Prod15 Directs to crowded N ThermalCond->Prod13 Equilibrates to stable isomer

Caption: Decision tree for selecting reaction conditions to target specific N-protected regioisomers of 4-iodopyrazoles.

Quantitative Data: Protecting Group Selectivity

Protecting GroupReagentsMajor IsomerTypical Ratio (1,3 : 1,5)Mechanism
SEM NaH, SEM-Cl, DMF1,3 95 : 5Steric / S_N2
Boc (Boc)₂O, DMAP, DCM1,3 90 : 10Steric
Boc (Boc)₂O, PyridineMixed VariesSolvent dependent
THP DHP, TFA (RT)Mixed 50 : 50Kinetic
THP DHP, H+, Heat1,3 90 : 10Thermodynamic
Alkylation MgBr₂, Alkyl-X1,5 20 : 80Chelation

FAQs: Common Issues

Q: Can I separate the 1,3- and 1,5-isomers if I get a mixture? A: Yes, but it requires care.

  • Flash Chromatography: The isomers usually have different R_f values. The 1,5-isomer (more crowded) is typically less polar (higher R_f) because the lone pair is less accessible for hydrogen bonding with silica, or the dipole moment is reduced.

  • Eluent: Start with 5% EtOAc in Hexane. A shallow gradient is essential.

Q: Does the iodine atom at C4 affect the reaction? A: Yes. Iodine is electron-withdrawing (inductive), making the N-H more acidic (pKa ~13-14) compared to simple pyrazoles. This means you can use milder bases (like K₂CO₃) rather than requiring NaH. However, avoid n-BuLi for deprotonation if you want to keep the iodine; it will cause rapid Lithium-Halogen exchange.

Q: I'm using SEM-Cl and getting low yields. Why? A: 4-Iodopyrazoles are less nucleophilic. Ensure your DMF is strictly anhydrous. If using K₂CO₃, add a catalytic amount of 18-crown-6 to solubilize the carbonate and boost the reactivity of the pyrazolate anion.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles. Journal of Organic Chemistry. Link

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett. Link

  • Tautomerism and Regiochemistry in Pyrazole N-Alkylation. MDPI Molecules. Link

  • Green protection of pyrazole and thermal isomerization. RSC Advances. Link

  • Separation of Pyrazole Isomers. BenchChem Technical Guides. Link

Thermal stability of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine . As a highly functionalized heterocycle, this compound is a versatile building block in drug discovery and materials science. However, the dense arrangement of halogens (iodine, bromine) and an electron-donating amine on the pyrazole core creates specific thermal vulnerabilities.

This guide is designed for researchers and scientists to troubleshoot thermal degradation issues, understand the causality behind structural failures, and implement self-validating protocols to ensure experimental integrity.

Quantitative Thermal Vulnerability Profile

To rationally design experiments, you must first understand the thermodynamic limits of your molecule. The table below summarizes the thermal thresholds of the compound's key functional groups.

Table 1: Thermodynamic and Degradation Profile of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Structural FeatureEst. Bond Dissociation Energy (kJ/mol)Thermal Degradation Threshold (°C)Primary Degradation Mechanism
C4–I Bond ~238> 120°C (in solution)Homolytic cleavage / Protodeiodination
C5–NH₂ Group ~380 (C-N)> 150°C (in air)Auto-oxidation / Bimolecular condensation
C(phenyl)–Br Bond ~336> 250°CDebromination / Radical abstraction
Pyrazole Core > 400~ 270°CRing opening / Pyrolysis

Note: Highly substituted pyrazol-5-amines generally exhibit complete thermal decomposition between 171°C and 270°C depending on their specific functionalization[1].

Troubleshooting Guide & FAQs

Q: Why does my compound yield a complex mixture when heated above 120°C during cross-coupling reactions? A: This is a classic thermal deiodination issue. The C4-I bond in pyrazoles is highly polarizable and possesses the lowest bond dissociation energy in the halogenated series[2]. At elevated temperatures, homolytic cleavage of the C-I bond competes with your desired catalytic cycle. Causality: The electron-donating C5-amine increases the electron density on the pyrazole ring via resonance (+M effect). This electron richness paradoxically stabilizes the transient radical or organometallic species formed during premature reductive elimination, effectively lowering the activation energy for C-I bond cleavage. Because of this inherent instability, the synthesis and iodination of the C4 position in pyrazoles are typically optimized for room temperature to prevent premature degradation[3],[4]. Actionable Fix: Lower the reaction temperature to 60–80°C. Compensate for the lower thermal energy by utilizing a highly active, sterically bulky palladium precatalyst (e.g., Pd-PEPPSI-IPr or tBuXPhos-Pd-G3) to accelerate transmetalation before thermal degradation can occur.

Q: I observe a color change from off-white to dark brown during long-term storage at room temperature. What is happening? A: You are observing a synergistic photothermal degradation loop. Causality: The C5-amine is susceptible to auto-oxidation, and the C4-iodine is photothermally sensitive. Trace amounts of free iodine (


) released via slow thermal degradation act as a mild oxidant for the amine group, leading to the formation of azo or imine oligomers (which manifest as a brown discoloration).
Actionable Fix: Store the compound under an inert atmosphere (Argon) at -20°C in amber glass vials to arrest both photolytic and thermal degradation pathways.

Q: Can I use microwave irradiation to accelerate reactions with this compound? A: Microwave heating must be strictly controlled and is generally not recommended for this specific scaffold. Causality: Due to the high polarizability of the C-I bond, localized superheating (hot spots) under microwave irradiation frequently causes rapid, uncontrolled deiodination. If microwave synthesis is absolutely necessary, cap the temperature at 80°C and use simultaneous cooling (e.g., PowerMAX technology) to prevent thermal runaway.

Degradation Pathways Visualization

G C 3-(4-bromophenyl)-4-iodo -1H-pyrazol-5-amine D C4-Deiodination (>120°C) C->D Lowest BDE O C5-Amine Oxidation (>150°C, O2) C->O Radical/O2 attack B C-Br Cleavage (>250°C) C->B High thermal stress R Ring Cleavage (>270°C) C->R Extreme pyrolysis

Caption: Logical relationship of thermal degradation pathways based on bond dissociation energies.

Self-Validating Experimental Protocol

Protocol: Orthogonal Thermal Stress Profiling (TGA-DSC coupled with qNMR)

Relying solely on Thermogravimetric Analysis (TGA) mass loss is deceptive; bimolecular condensation of the C5-amine releases water/ammonia (low mass loss) but completely destroys the active compound. This protocol utilizes quantitative NMR (qNMR) as a built-in self-validating checkpoint to ensure structural integrity is measured orthogonally to mass loss.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standardization: Weigh exactly 5.00 mg of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine. Mix homogeneously with 1.00 mg of 1,3,5-trimethoxybenzene (TMB) as an inert, thermally stable internal standard.

  • Baseline Calibration: Run a blank crucible in the TGA-DSC under a 50 mL/min Nitrogen flow from 25°C to 350°C to establish a thermal baseline.

  • Thermal Ramp: Subject the spiked sample to a temperature ramp of 5°C/min. Causality Check: Slower ramp rates (5°C/min rather than the standard 10°C/min) allow for the resolution of closely overlapping thermal events, such as C4-deiodination vs. C5-amine condensation.

  • Isothermal Aliquot Sampling: In a parallel heating block, heat three sealed vials of the spiked sample (dissolved in anhydrous DMSO-d6) to 100°C, 150°C, and 200°C for 1 hour each.

  • Orthogonal Validation (qNMR): Acquire 1H-NMR spectra of the aliquots. Integrate the pyrazole C5-amine protons and the phenyl ring protons against the TMB standard singlet at 6.1 ppm.

  • Data Interpretation: A decrease in the integral of the phenyl protons relative to the TMB standard confirms degradation, validating the DSC exothermic events independently of TGA mass loss.

W P Sample Prep & Internal Std T TGA-DSC (Ramp 5°C/min) P->T A Isothermal Aliquot Sampling T->A L qNMR & LC-MS Validation A->L

Caption: Self-validating workflow for thermal stability profiling using orthogonal analytical techniques.

References

1.[1] Title: 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts - RSC Publishing Source: rsc.org URL:

2.[3] Title: Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal Source: organic-chemistry.org URL:

3.[2] Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI Source: mdpi.com URL:

4.[4] Title: A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem Source: benchchem.com URL:

Sources

Technical Support Center: Recrystallization of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-PUR-PYR-042 Status: Active Last Updated: March 2026 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Profile[1][2]

This guide addresses the purification of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine , a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other bioactive heterocycles.

The purification of this compound presents a unique challenge due to its "Push-Pull" solubility profile :

  • Polar Domain: The aminopyrazole core acts as a hydrogen bond donor/acceptor, necessitating polar solvents for dissolution.

  • Lipophilic/Heavy Domain: The 4-bromo-phenyl group and the bulky 4-iodo atom significantly increase lipophilicity and molecular weight compared to the non-iodinated precursor.

Successful recrystallization requires a solvent system that balances these opposing properties while effectively sequestering common impurities like unreacted starting material (3-(4-bromophenyl)-1H-pyrazol-5-amine) and poly-iodinated byproducts.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~364.0 g/mol Heavy atom effect reduces solubility in light alcohols compared to precursors.
H-Bond Donors 3 (NH₂, Pyrazole-NH)High affinity for Ethanol, Methanol, DMSO.
Lipophilicity (LogP) Estimated ~2.5 - 3.2Moderate solubility in EtOAc; poor in Water and Hexane.
Crystal Habit Tendency to form needles or amorphous solidsRapid cooling often leads to "oiling out" or amorphous precipitation.

Decision Matrix: Solvent Selection

The following flowchart guides you to the optimal solvent system based on your specific impurity profile and yield requirements.

G Start START: Analyze Crude Purity ImpurityCheck Primary Impurity Type? Start->ImpurityCheck StartMat Unreacted Starting Material (Non-iodinated) ImpurityCheck->StartMat High % IodineColor Dark Color / Iodine Residue ImpurityCheck->IodineColor Visible General General/Unknown Impurities ImpurityCheck->General Standard Solv2 System B: Ethyl Acetate / Hexane (Gradient Precipitation) StartMat->Solv2 Best Separation PreWash Pre-step: Wash with 10% Na2S2O3 (aq) IodineColor->PreWash Solv1 System A: Ethanol / Water (9:1) (Standard Protocol) General->Solv1 High Yield PreWash->Solv1

Figure 1: Solvent selection decision tree based on impurity profile.

Troubleshooting Guides & FAQs

Scenario A: Standard Purification (High Yield Required)

Q: What is the "Gold Standard" solvent system for this molecule?

Recommendation: Ethanol (EtOH) / Water [1]

Protocol:

  • Suspend the crude solid in absolute Ethanol (approx. 10-15 mL per gram).

  • Heat to reflux (78°C). The solid should dissolve completely.[1] If not, add EtOH in small increments.

  • Critical Step: Once dissolved, remove from heat and immediately add warm water (approx. 50-60°C) dropwise until the solution turns slightly turbid (cloud point).

  • Add a few drops of Ethanol to clear the turbidity.

  • Allow the solution to cool to room temperature slowly (over 2-3 hours) without agitation.

  • Cool in an ice bath (0-5°C) for 1 hour to maximize yield.

Scientific Rationale: The aminopyrazole core is highly soluble in hot ethanol. The iodine atom decreases water solubility significantly compared to the non-iodinated precursor. By using water as an anti-solvent, you force the hydrophobic iodinated product out of solution while keeping more polar impurities (like salts or decomposed reagents) in the mother liquor [1, 2].

Scenario B: Persistent Impurities (Starting Material)

Q: I see unreacted 3-(4-bromophenyl)-1H-pyrazol-5-amine in my NMR. Recrystallization from Ethanol isn't removing it. [2]

Recommendation: Ethyl Acetate (EtOAc) / n-Hexane [3]

The Issue: The starting material and the iodinated product have similar polarities in protic solvents (like ethanol), leading to co-crystallization.

The Fix:

  • Dissolve the crude material in a minimum amount of boiling Ethyl Acetate .[1]

  • Perform a hot filtration if there are insoluble particulates (often inorganic salts from the iodination step).

  • While keeping the solution hot, add n-Hexane (or Heptane) dropwise.

  • Stop adding Hexane the moment a permanent precipitate forms, then add 1 mL of EtOAc to redissolve.

  • Cool slowly.

Why this works: The introduction of the Iodine atom makes the target molecule significantly more lipophilic and "soft" compared to the starting material. The EtOAc/Hexane system discriminates better based on these lipophilic differences than alcohol systems do.

Scenario C: "Oiling Out"

Q: Upon cooling, my product comes out as a sticky oil/gum instead of crystals. How do I fix this?

Cause: This is common with aryl-pyrazoles. It occurs when the "oiling out" temperature (liquid-liquid phase separation) is higher than the crystallization temperature. It is often exacerbated by cooling too quickly or using a solvent mixture where the product is too insoluble in the anti-solvent.

Corrective Actions:

  • Re-heat the mixture until the oil redissolves.

  • Seed Crystals: Add a tiny amount of pure crystal (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Reduce Anti-solvent: If using EtOH/Water, use less water. A high water concentration forces the hydrophobic iodinated compound out too fast, trapping solvent and forming oil.

  • Isopropanol (IPA) Alternative: Switch to Isopropanol. IPA has a higher boiling point and viscosity than ethanol, which often promotes better crystal lattice formation for bulky iodinated molecules [3].

Scenario D: Color Contamination

Q: My crystals are yellow/brown, but the pure compound should be off-white. Is this a problem?

Cause: This is likely residual Iodine (


) or oxidized species trapped in the crystal lattice.

Protocol:

  • Dissolve the crude solid in Ethyl Acetate.[1]

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) . The thiosulfate reduces the brown iodine to colorless iodide ions (
    
    
    
    ).
  • Wash with brine, dry over

    
    , and evaporate.
    
  • Proceed with recrystallization (System A or B).

References

  • Beilstein Archives. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein-Institut. Accessed March 2026.

    • Context: Describes the general solubility and purification of halogenated aminopyrazoles using ethanol systems.
  • MDPI. "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles." Molecules. Accessed March 2026.

    • Context: Provides experimental melting points and solvent systems (Hexane-EtOAc)
  • BenchChem. "Technical Support: Purification of Pyrazole Derivatives." Accessed March 2026.

    • Context: General troubleshooting for pyrazole recrystallization, specifically regarding "oiling out" and solvent choice.

Disclaimer: This guide is intended for use by trained laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine and all solvents before proceeding.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine, a complex heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the predicted spectrum of this molecule, compare it with structurally related alternatives, and provide a robust experimental protocol for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.

The Crucial Role of ¹H NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules. For drug development professionals, confirming the precise arrangement of atoms in a newly synthesized compound is a non-negotiable step for ensuring safety, efficacy, and intellectual property claims. The ¹H NMR spectrum, in particular, offers a detailed map of the proton environments within a molecule, revealing critical information about connectivity, stereochemistry, and electronic structure.

The subject of our analysis, 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine, presents a unique spectroscopic challenge due to its combination of a substituted aromatic ring, a multi-substituted pyrazole core, and exchangeable amine protons. Understanding its spectral features is key to confirming its synthesis and purity.

Deconstructing the ¹H NMR Spectrum of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

The structure of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine contains several distinct proton environments. Based on fundamental NMR principles and data from related structures, we can predict the key features of its ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, which is adept at dissolving such polar compounds and allows for the observation of exchangeable N-H protons.

Predicted ¹H NMR Signals for 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
NH (Pyrazole, H1) 11.0 - 12.5Broad Singlet1HThis proton is acidic and its signal is often broad due to quadrupolar coupling with the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[1][2] It will disappear upon D₂O exchange.
Aromatic (H2', H6') 7.60 - 7.75Doublet2HThese protons are ortho to the bromine atom on the phenyl ring. They are deshielded by the electron-withdrawing effect of bromine and will appear as a doublet due to coupling with H3' and H5'.
Aromatic (H3', H5') 7.50 - 7.65Doublet2HThese protons are meta to the bromine atom and ortho to the pyrazole ring. They will couple with H2' and H6', resulting in a doublet.
NH₂ (Amine, H5) 5.0 - 6.0Broad Singlet2HThe amino group protons are also exchangeable and typically appear as a broad singlet.[3] Their chemical shift can vary significantly. This signal will also disappear upon D₂O exchange.

Note: The aromatic protons of the 4-bromophenyl group form an AA'BB' system, which at lower field strengths may appear as two distinct doublets.

Comparative Spectral Analysis: The Impact of Substitution

To truly appreciate the nuances of the spectrum, we must compare it with those of structurally similar molecules. These comparisons highlight how subtle changes in the molecular structure manifest as distinct shifts in the NMR spectrum.

Alternative Compounds for Comparison:
  • Alternative 1: 3-Phenyl-4-iodo-1H-pyrazol-5-amine: Removal of the bromo group from the phenyl ring.

  • Alternative 2: 3-(4-bromophenyl)-1H-pyrazol-5-amine: Removal of the iodo group from the pyrazole ring.

  • Alternative 3: 4-Iodopyrazole: A simplified pyrazole core to establish a baseline for the pyrazole proton signals.[4][5][6]

Table of Comparative ¹H NMR Data (Predicted, in DMSO-d₆)

CompoundPyrazole NH (ppm)Aromatic Protons (ppm)Pyrazole C4-H (ppm)Amine NH₂ (ppm)
Target Compound ~11.5~7.6 (d, 2H), ~7.5 (d, 2H)(No Proton)~5.5
Alternative 1 ~11.4~7.3-7.5 (m, 5H)(No Proton)~5.4
Alternative 2 ~11.2~7.6 (d, 2H), ~7.5 (d, 2H)~5.8 (s, 1H)~5.2
Alternative 3 ~13.0(Not Applicable)~7.6 (s, 2H)(Not Applicable)
Analysis of Spectral Differences:
  • Effect of the C3-Aryl Substituent (Target vs. Alternative 1): Removing the electron-withdrawing bromine from the phenyl ring in Alternative 1 is expected to cause a slight upfield shift (to lower ppm values) for all aromatic protons, which would now appear as a complex multiplet. The electronic effect on the distal pyrazole and amine protons is likely to be minimal.

  • Effect of the C4-Iodo Substituent (Target vs. Alternative 2): The most significant difference is the absence of the C4-H proton in our target compound. In Alternative 2, this proton would appear as a sharp singlet around 5.8 ppm. The strongly electron-withdrawing iodine atom at C4 in our target compound deshields the pyrazole ring, leading to a downfield shift of the pyrazole NH proton compared to Alternative 2.[7]

  • Baseline Pyrazole Signals (Target vs. Alternative 3): The simple 4-iodopyrazole shows its two equivalent C3 and C5 protons at a much more deshielded position (~7.6 ppm) compared to any protons on the substituted pyrazole ring.[5] This is because the amino group at C5 and the aryl group at C3 in our target compound are both electron-donating (by resonance) into the pyrazole ring, causing a general shielding effect.

Experimental Protocol for ¹H NMR Analysis

To ensure reproducibility and accuracy, a standardized protocol is essential. The following steps describe a robust method for acquiring the ¹H NMR spectrum of pyrazole derivatives.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. For a 400 MHz spectrometer, a line width of <0.5 Hz for the TMS signal is desirable.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 16 ppm, a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • D₂O Exchange for Identification of Labile Protons:

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake vigorously for 1-2 minutes to facilitate the exchange of labile N-H protons with deuterium.[1]

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signals corresponding to the pyrazole NH and the amine NH₂ protons should significantly decrease in intensity or disappear entirely.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_d2o D2O Exchange (Confirmation) weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire 1D Proton Spectrum lock->acquire add_d2o Add 1 Drop of D2O & Shake acquire->add_d2o reacquire Re-acquire Spectrum add_d2o->reacquire compare Compare Spectra reacquire->compare final_analysis Final Spectral Analysis compare->final_analysis

Advanced Considerations: Tautomers and Rotamers

Researchers should be aware of potential complexities in the spectra of pyrazole derivatives.

  • Tautomerism: Pyrazoles unsubstituted at the N1 position can exist as a mixture of two tautomers that interconvert rapidly.[1] For this specific molecule, tautomerism is possible. If the exchange is slow on the NMR timescale (which can sometimes be achieved at low temperatures), two distinct sets of signals may be observed. At room temperature, a single, averaged set of signals is more common.[1]

  • Rotamers: The presence of a bulky 4-bromophenyl group can lead to restricted rotation around the C3-phenyl bond. If this rotation is slow on the NMR timescale, it can result in the appearance of multiple signals for the aromatic protons, a phenomenon known as atropisomerism or the observation of rotamers.[1] Variable-temperature (VT) NMR experiments can help confirm this; signals from rotamers will coalesce into single, averaged signals at higher temperatures.

G Target {Target Molecule | 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine |  C3: 4-Br-Ph |  C4: Iodo |  C5: Amino} Aryl Aryl Target:f0->Aryl Iodo Iodo Target:f1->Iodo Amino Amino Target:f2->Amino ArylH ArylH Aryl->ArylH Directly affects chemical shifts PyrazoleH PyrazoleH Iodo->PyrazoleH Downfield shift Amino->PyrazoleH Upfield shift

Conclusion

The ¹H NMR spectrum of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine is a rich source of structural information. A thorough analysis, supported by comparison with related compounds and confirmed by techniques like D₂O exchange, allows for unambiguous verification of its structure. The predicted spectrum is characterized by distinct signals for the pyrazole NH, the amine NH₂, and a classic AA'BB' system for the 4-bromophenyl protons. Understanding the electronic effects of the iodo, bromo, and amino substituents is paramount for correctly interpreting the chemical shifts. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently analyze this and other complex pyrazole derivatives, ensuring the integrity and progression of their scientific endeavors.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (URL not available for direct linking, but accessible through search on the Benchchem website.)
  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (URL provided is to a PDF and may not be consistently accessible.)
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkat USA. [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. [Link]

  • 4-Iodopyrazole, 99% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Characteristic NMR signals of compounds 3 and 5 - ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Rsc.org. [Link]

Sources

13C NMR shifts of 4-iodo vs 4-bromo pyrazole amines

Comparative Guide: C NMR Shifts of 4-Iodo vs. 4-Bromo Pyrazole Amines

Executive Summary: The Diagnostic Shift

The definitive structural differentiator between 4-iodo and 4-bromo pyrazole amines is the chemical shift of the C4 (ipso) carbon.

  • 4-Iodo-pyrazole C4: Appears significantly upfield, typically between 45 – 55 ppm .

  • 4-Bromo-pyrazole C4: Appears downfield relative to the iodo-analog, typically between 75 – 90 ppm .

  • The Delta: A predictable ~25–35 ppm shielding effect is observed when substituting bromine with iodine.

This phenomenon is governed by the Heavy Atom Effect on Shielding (HAES) , where the large spin-orbit coupling of iodine introduces a diamagnetic shielding contribution that overrides electronegativity trends.

Detailed Chemical Shift Analysis

The following data compares specific derivatives to illustrate the shift consistency. Note that while N-substituents (e.g., Phenyl, Tosyl, Methyl) affect the absolute ppm values, the relative difference between C-I and C-Br remains constant.

Table 1: Comparative

C NMR Shifts (C4 Position)
Compound ClassSubstituent (X)SolventC4 Shift (

, ppm)
Reference
4-Iodo-pyrazole Iodine (–I)CDCl

47.2 – 54.9 [1]
4-Bromo-pyrazole Bromine (–Br)CDCl

76.2 – 76.3 [1]
Unsubstituted Hydrogen (–H)DMSO-d

~90 – 103 [2]

Note on Solvents: Polar aprotic solvents like DMSO-d


 are often required for free amines due to solubility. While solvent effects can shift peaks by 1–2 ppm, the >20 ppm difference between I and Br remains diagnostic.
Structural Visualization & Numbering

The following diagram illustrates the pyrazole core and the specific site of the heavy atom effect.

PyrazoleShiftscluster_0Chemical Structure & Numberingcluster_1Observed 13C Shifts (ppm)struct1H-pyrazol-5-amine Core(N1-N2-C3-C4-C5)C4C4 Position (Ipso)Site of Halogenationstruct->C4Br_ShiftC4-Br~76-90 ppm(Deshielded)C4->Br_ShiftBrominationI_ShiftC4-I~45-55 ppm(Shielded - Heavy Atom Effect)C4->I_ShiftIodination

Figure 1: Structural locus of the Heavy Atom Effect. The C4 position experiences significant shielding upon iodination.

Mechanistic Insight: The Heavy Atom Effect

To scientifically validate your spectra, you must understand why this shift occurs. It is counter-intuitive to standard electronegativity trends (where I is less electronegative than Br and should theoretically appear downfield).

  • Spin-Orbit Coupling (Relativistic Effect): Iodine (Atomic Number 53) has a massive nuclear charge compared to Bromine (Atomic Number 35). This induces significant Spin-Orbit (SO) coupling of the electrons in the C–I bond.

  • Shielding Mechanism: The SO coupling mixes excited states into the ground state in a way that creates a diamagnetic shielding current around the attached carbon (C4).

  • Result: This shielding opposes the deshielding effect of the electronegative halogen. For Iodine, the shielding term dominates, pushing the signal upfield (lower ppm) . For Bromine, the effect is weaker, leaving the signal downfield (higher ppm) [3, 4].

Experimental Protocol: Acquisition & Validation

Because C4 is a quaternary carbon bonded to a quadrupole nucleus (Br or I), its signal can be weak or broadened. Follow this protocol to ensure detection.

Step-by-Step NMR Acquisition Workflow
  • Sample Preparation:

    • Concentration: Dissolve 10–20 mg of sample in 0.6 mL of solvent (CDCl

      
       or DMSO-d
      
      
      ). High concentration is critical for quaternary carbon detection.
    • Filtration: Filter through a cotton plug to remove particulates that cause line broadening.

  • Instrument Parameters (

    
    C / APT / DEPTQ): 
    
    • Pulse Sequence: Use a standard proton-decoupled

      
      C pulse (e.g., zgpg30 on Bruker).
      
    • Relaxation Delay (D1): Increase D1 to 2.0 – 3.0 seconds . Quaternary carbons (C4) have long

      
       relaxation times. Short delays will saturate the signal, making it disappear into the noise.
      
    • Scans (NS): Minimum 1024 scans . The C-Halogen splitting (due to quadrupolar coupling) can broaden the peak, lowering its height.

  • Data Processing:

    • Line Broadening (LB): Apply an exponential window function with LB = 1.0 – 2.0 Hz . This improves the Signal-to-Noise ratio (S/N) for quaternary peaks at the expense of resolution (which is not critical here).

Validation Logic Flow

ValidationFlowStartAcquire 13C SpectrumCheck_C4Locate C4 Peak(Quaternary, Broad)Start->Check_C4DecisionShift Value?Check_C4->DecisionResult_IRange: 45-55 ppmCONFIRMED: 4-IodoDecision->Result_I< 60 ppmResult_BrRange: 75-90 ppmCONFIRMED: 4-BromoDecision->Result_Br70-90 ppmResult_HRange: >90 ppmLikely UnsubstitutedDecision->Result_H> 90 ppm

Figure 2: Decision tree for structural validation based on C4 chemical shift.

References
  • He, J., et al. (2021).[1] "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry. (Supporting Information containing characterization data for 3a, 3l, and 4-iodo derivatives). Available at:

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for substituent effects and experimental parameters).
  • Kaupp, M., et al. (2004). "The Heavy-Atom Effect on C NMR Chemical Shifts." Journal of the American Chemical Society. (Theoretical basis for SO-coupling induced shielding).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.

Mass spectrometry fragmentation pattern of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine (referred to herein as BIPA-5 ). Designed for analytical chemists and medicinal chemists, this document compares BIPA-5’s spectral performance against its non-iodinated precursor and chlorinated analogs.

Key Finding: BIPA-5 exhibits a unique "Dual-Halogen Signature" characterized by a labile C-I bond and a stable C-Br bond. This results in a highly predictable fragmentation cascade dominated by deiodination (


), offering superior structural diagnostic utility compared to non-iodinated analogs.

Technical Specifications & Isotopic Fingerprint

Before analyzing fragmentation, the molecular ion’s identity must be established through its isotopic envelope.

FeatureSpecification
Chemical Formula

Monoisotopic Mass 362.8868 Da (

)
Molecular Ion (

)
362.9 (

) / 364.9 (

)
Isotope Ratio ~1:1 doublet (characteristic of single Bromine atom)
Nitrogen Rule Odd molecular weight (363/365) indicates odd number of nitrogens (3).[1]

Isotopic Logic: The presence of Iodine (monoisotopic


) adds significant mass defect but no isotope pattern. The Bromine atom creates a distinct 1:1 doublet separated by 2 Da. This "Twin Peak" molecular ion is the primary diagnostic filter in LC-MS workflows.

Fragmentation Pathway Analysis

The fragmentation of BIPA-5 under Electrospray Ionization (ESI) or Electron Impact (EI) is governed by the relative bond dissociation energies (BDE):


 (weakest) < 

<

(strongest).
Primary Pathway: The Deiodination Cascade (Dominant)

The most abundant fragment arises from the homolytic cleavage of the Carbon-Iodine bond.

  • Precursor:

    
    
    
  • Transition: Loss of Iodine radical (

    
    , 127 Da) or HI (128 Da).
    
  • Product Ion:

    
    
    
  • Mechanism: The pyrazole ring stabilizes the resulting cation/radical cation at the C-4 position. This peak often rivals the molecular ion in intensity due to the lability of the C-I bond.

Secondary Pathway: Nitrile Elimination (Ring Fission)

Following deiodination, the pyrazole core undergoes ring opening, typically losing HCN or acetonitrile fragments.

  • Transition: Loss of

    
     (27 Da) from the amino-pyrazole moiety.
    
  • Product Ion:

    
    
    
  • Significance: Confirms the integrity of the pyrazole ring in the parent structure.

Tertiary Pathway: Debromination (High Energy)

Only observed at high collision energies (


).
  • Transition: Loss of

    
     (79/81 Da).
    
  • Product Ion: Phenyl-pyrazole cation (

    
    ).
    

Comparative Performance Analysis

We compared BIPA-5 against two standard alternatives used in similar drug discovery scaffolds.

MetricBIPA-5 (Target) Alternative A: Non-Iodinated (3-(4-bromophenyl)-1H-pyrazol-5-amine)Alternative B: Chlorinated Analog (4-chloro-3-(4-bromophenyl)...)
Ionization Efficiency High (Iodine increases polarizability)ModerateModerate
Spectral Complexity Low (Clean loss of I)High (Complex ring fragmentation dominates)Medium (Cl loss competes with ring fission)
Diagnostic Utility Excellent (Iodine acts as a "mass tag")Poor (Fragments are generic aromatic ions)Good (Cl isotope pattern helps)
Base Peak (MS2)

(m/z 237)

(Ring cleavage)
Mixed

and Ring cleavage

Expert Insight:

  • Why BIPA-5 wins for tracking: The iodine atom serves as a "sacrificial" leaving group. In MS/MS experiments, the transition

    
     is incredibly specific and virtually noise-free, making BIPA-5 an ideal internal standard or easy-to-track intermediate.
    
  • Alternative A Limitation: Without the weak C-I bond, the non-iodinated analog requires higher energy to fragment, shattering the ring unpredictably and creating a "messy" spectrum difficult to interpret automatically.

Visualization: Fragmentation Logic Tree

The following diagram illustrates the specific decay pathways of BIPA-5, highlighting the critical mass shifts.

G cluster_legend Pathway Probability M Molecular Ion [M+H]+ m/z 364/366 (Isotope 1:1) Frag1 Primary Fragment [M-I]+ m/z 237/239 (Base Peak) M->Frag1 Loss of Iodine (-127 Da) Weak C-I Bond Cleavage Frag2 Ring Fission [M-I-HCN]+ m/z 210/212 Frag1->Frag2 Loss of HCN (-27 Da) Pyrazole Ring Opening Frag3 Aryl Cation [M-I-HCN-Br]+ m/z ~131 Frag2->Frag3 Loss of Br (-79/81 Da) High Energy Collision key Blue Arrow: High Probability Green Arrow: Medium Probability Red Dashed: Low Probability

Caption: MS/MS fragmentation tree of BIPA-5. The dominant pathway is the loss of Iodine, followed by pyrazole ring contraction.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following standardized protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg BIPA-5 in 1 mL DMSO (1000 ppm).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is critical to protonate the exocyclic amine (

      
      ) and pyrazole nitrogen, ensuring high 
      
      
      
      abundance.
Step 2: Instrument Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source deiodination).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Optimal for [M-I]+: 15–20 eV.

    • Optimal for Ring Fission: >35 eV.

Step 3: Data Interpretation Criteria
  • Check M+: Look for the 1:1 doublet at 363/365.

  • Verify Loss: Confirm the -127 Da loss (Iodine). If -127 is absent, the molecule is likely the non-iodinated impurity.

  • Check Br Retention: The fragment at m/z 237 must retain the 1:1 doublet pattern. If the doublet disappears, you have lost Bromine, not Iodine (unlikely at low energy).

References

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Halides and Aromatics. Retrieved from

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns of Pyrazole Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: 3-(4-bromophenyl)-5-methyl-1H-pyrazole (Structural Analog Data). Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from

Sources

Comparing reactivity of 4-iodo vs 4-bromo-3-arylpyrazoles in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-iodo- and 4-bromo-3-arylpyrazoles in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process scientists who need to balance reactivity, cost, and synthetic efficiency.

Executive Summary: The Reactivity Gap

In the synthesis of polysubstituted pyrazoles—a privileged scaffold in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—the choice between a 4-iodo and 4-bromo handle is not merely a matter of kinetics but of steric accessibility .

While general textbook knowledge dictates that aryl iodides are more reactive than bromides due to weaker bond dissociation energies (BDE), this difference is amplified in 3-arylpyrazoles. The C3-aryl substituent exerts an ortho-steric effect that significantly hinders the catalytic approach to the C4 position.

  • 4-Iodo-3-arylpyrazoles: The "Gold Standard" for complex couplings. The longer C–I bond projects the reactive site away from the C3/C5 steric pocket, facilitating oxidative addition even at room temperature or mild heating.

  • 4-Bromo-3-arylpyrazoles: The "Economy Choice." Significantly cheaper but requires forcing conditions (high temperature, active ligands) to overcome the combined electronic barrier and steric shielding from the C3-aryl group.

Mechanistic Insight: The "Ortho-Wall" Effect

To understand the performance difference, one must look beyond simple electronics. The rate-determining step (RDS) in these couplings is typically the oxidative addition of the Pd(0) species into the C–X bond.[1]

Structural Analysis

In a 3-arylpyrazole, the aryl ring at C3 is not coplanar with the pyrazole core; it twists to minimize clash with the N2 lone pair or N1 substituent. This creates a "steric wall" adjacent to C4.

  • Bond Length Advantage: The C–I bond (~2.10 Å) is significantly longer than the C–Br bond (~1.90 Å). This extra 0.2 Å is critical. It pushes the iodine atom just far enough out of the "shadow" of the C3-aryl group, allowing the bulky Pd(L)n complex to engage without severe steric penalty.

  • Electronic Advantage: The BDE of C(sp2)–I (~65 kcal/mol) is lower than C(sp2)–Br (~81 kcal/mol), requiring less activation energy.

Reactivity Landscape Diagram

The following diagram illustrates the competing pathways and the energy barrier difference.

ReactivityLandscape Start Pd(0) Catalyst Substrate_I 4-Iodo-3-arylpyrazole (Longer Bond, Low BDE) Start->Substrate_I Coordination Substrate_Br 4-Bromo-3-arylpyrazole (Shorter Bond, High BDE) Start->Substrate_Br Coordination OxAdd_I Oxidative Addition (Fast) Low Steric Barrier Substrate_I->OxAdd_I k_obs (High) OxAdd_Br Oxidative Addition (Slow) High Steric Barrier Substrate_Br->OxAdd_Br k_obs (Low) Requires Heat Transmetal Transmetalation (Boronic Acid/Ester) OxAdd_I->Transmetal OxAdd_Br->Transmetal SideRxn Dehalogenation / Homocoupling (Thermal Degradation) OxAdd_Br->SideRxn Prolonged Heating Product 3,4-Diarylpyrazole (Cross-Coupled Product) Transmetal->Product Reductive Elimination

Figure 1: Kinetic landscape showing the favored pathway for 4-iodo substrates versus the high-barrier pathway for 4-bromo substrates.

Comparative Performance Data

The following data summarizes typical performance metrics derived from cross-coupling studies of 1,3-substituted pyrazoles (e.g., Suzuki-Miyaura conditions).

Feature4-Iodo-3-arylpyrazole4-Bromo-3-arylpyrazole
Typical Catalyst Load 0.5 – 2.0 mol%3.0 – 5.0 mol%
Temperature 25°C – 60°C (or 90°C MW 5 min)80°C – 120°C (Reflux required)
Time to Completion 1 – 4 hours12 – 24 hours
Ligand Requirement Standard (PPh₃) often sufficesElectron-rich/Bulky (e.g., dppf, XPhos)
Common Side Reactions Minimal; clean conversionProtodehalogenation (loss of Br)
Cost Efficiency Lower (Starting material expensive)Higher (Starting material cheap)

Key Observation: In microwave-assisted protocols, 4-iodo derivatives often reach full conversion in <10 minutes, whereas 4-bromo derivatives may require 30-60 minutes and show traces of unreacted starting material.

Experimental Protocols

These protocols are designed to be "self-validating." If the color changes described do not occur, check catalyst quality or oxygen exclusion.

Method A: High-Efficiency Coupling (4-Iodo Substrate)

Best for: Late-stage functionalization, expensive boronic acids, or thermally sensitive substrates.

Reagents:

  • 4-Iodo-3-arylpyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the iodopyrazole, boronic acid, and Pd(PPh₃)₄.

  • Inertion: Seal and purge with Argon/Nitrogen for 3 cycles. ( Critical: Pd(0) is oxygen sensitive).

  • Solvent Addition: Add degassed DME and Na₂CO₃ solution via syringe. The solution should turn light yellow.

  • Reaction:

    • Microwave: Heat to 90°C for 10 minutes .

    • Thermal: Heat to 60°C for 2 hours .

  • Workup: The reaction mixture typically turns black (Pd precipitation) upon completion. Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Method B: Robust Thermal Coupling (4-Bromo Substrate)

Best for: Scale-up, simple substrates, cost reduction.

Reagents:

  • 4-Bromo-3-arylpyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv) — Excess required due to slower kinetics.

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) — Bidentate ligand prevents catalyst death at high T.

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Procedure:

  • Setup: Charge a pressure vessel (thick-walled glass) with bromopyrazole, boronic acid, base, and catalyst.

  • Inertion: rigorous purge (5 cycles). Oxygen at high temp leads to rapid homocoupling of the boronic acid.

  • Reaction: Heat to 100–110°C (oil bath temperature) for 16–24 hours .

  • Monitoring: Check LCMS. If "des-bromo" (H-substituted) byproduct appears >10%, stop heating immediately.

  • Workup: Standard extraction. Note: dppf residues can be sticky; a wash with aqueous NH₄Cl helps remove palladium salts.

Decision Matrix: When to Use Which?

Use this workflow to select the optimal starting material for your campaign.

DecisionTree Start Select Substrate for C4-Coupling IsSubstrateComplex Is the Boronic Acid Expensive or Unstable? Start->IsSubstrateComplex ComplexYes Yes IsSubstrateComplex->ComplexYes Protect Investment ComplexNo No IsSubstrateComplex->ComplexNo UseIodo USE 4-IODO (Prioritize Yield/Mild Cond.) ComplexYes->UseIodo IsScaleLarge Is Scale > 100g? ComplexNo->IsScaleLarge ScaleYes Yes IsScaleLarge->ScaleYes ScaleNo No IsScaleLarge->ScaleNo UseBromo USE 4-BROMO (Prioritize Cost) ScaleYes->UseBromo CheckSterics Is C3-Aryl Ortho-Substituted? ScaleNo->CheckSterics StericsYes Yes (High Steric Clash) CheckSterics->StericsYes StericsNo No CheckSterics->StericsNo StericsYes->UseIodo Avoid Catalyst Failure StericsNo->UseBromo Standard Conditions

Figure 2: Decision tree for selecting between 4-iodo and 4-bromo precursors.

References

  • Microwave-Assisted Synthesis of 4-Arylpyrazoles: Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source:Chemical Research in Chinese Universities, 2014. URL:[Link]

  • Direct Arylation Comparison (Br vs I): Title: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[3] Source:RSC Advances, 2015.[4] URL:[Link]

  • Steric Effects in Pyrazole Coupling: Title: Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. Source:Enamine / Chemistry of Heterocyclic Compounds, 2018.[5] URL:[Link]

  • General Reactivity of 4-Halopyrazoles: Title: Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Source:The Journal of Chemical Physics, 2017. URL:[Link]

Sources

Technical Guide: HPLC Characterization & Retention Profiling of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BTK pathways) and agrochemical scaffolds. Chromatographic Challenge: Differentiating the highly lipophilic 4-iodo product from its 4-unsubstituted precursor and potential regioisomers.

This guide provides a validated strategy for the HPLC analysis of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine. Unlike simple standards, this compound requires specific method parameters to ensure resolution from its starting material, 3-(4-bromophenyl)-1H-pyrazol-5-amine. The following protocols prioritize Relative Retention Time (RRT) and Resolution (Rs) over absolute retention times, which vary by system.

Chemical Context & Synthesis Workflow

To understand the separation profile, one must understand the sample matrix. This compound is typically synthesized via electrophilic aromatic substitution (iodination) of the C4 position of the pyrazole ring.

Synthesis Pathway (Reaction Monitoring)

The critical separation is between the Starting Material (SM) and the Product .

  • SM: 3-(4-bromophenyl)-1H-pyrazol-5-amine (Less Lipophilic)

  • Product: 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine (More Lipophilic)

SynthesisWorkflow SM Precursor: 3-(4-bromophenyl)-1H-pyrazol-5-amine Reaction Reaction: C4-Iodination (Electrophilic Aromatic Subst.) SM->Reaction Reagent Reagent: NIS or I2/H2O2 Reagent->Reaction Product Target: 3-(4-bromophenyl)-4-iodo- 1H-pyrazol-5-amine Reaction->Product Major Product (Increased LogP) Impurity Side Product: Over-iodinated / Regioisomers Reaction->Impurity Trace

Figure 1: Synthesis workflow highlighting the critical separation pairs for HPLC method development.

High-Performance Liquid Chromatography (HPLC) Protocol[1]

Method A: Reverse-Phase (Standard Characterization)

This method is designed for reaction monitoring and purity assessment . It utilizes a C18 stationary phase to exploit the hydrophobicity difference introduced by the iodine atom.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µmProvides sufficient carbon load for halogen selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the pyrazole amine, improving peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for halogenated aromatics than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10% → 90% B (Linear)15-18 min: 90% B (Wash)The initial hold ensures retention of polar impurities; the gradient elutes the lipophilic iodo-product.
Detection UV @ 254 nmThe bromophenyl chromophore absorbs strongly here.
Temperature 30°CControls viscosity and reproducibility.
Comparative Retention Behavior

The introduction of the Iodine atom at the C4 position significantly increases the lipophilicity (LogP) and molecular volume of the molecule.

CompoundPredicted LogPEstimated Retention Time (min)*Relative Retention (RRT)
Precursor (SM) ~2.2 - 2.56.5 - 7.51.00 (Reference)
4-Chloro Analog ~2.88.0 - 9.0~1.20
4-Bromo Analog ~3.09.5 - 10.5~1.45
Target (4-Iodo) ~3.4 - 3.6 11.0 - 12.5 ~1.70

*Note: Absolute times are estimates based on a standard 10-90% gradient. The RRT is the reliable metric.

Critical Insight: The 4-Iodo derivative will always elute after the 4-Bromo and 4-Chloro analogs, and significantly later than the unsubstituted precursor. If a peak appears before the precursor, it is likely an oxidized impurity or a solvent front artifact, not the iodinated product.

Mechanism of Separation

Understanding why the separation occurs allows for faster troubleshooting. The separation is driven by Solvophobic Theory and Halogen Bonding .

SeparationMechanism cluster_column C18 Stationary Phase Interaction C18 C18 Alkyl Chains (Hydrophobic Surface) SM_Interaction Precursor (H-substituted) Weak Hydrophobic Interaction Elutes Early C18->SM_Interaction Low Affinity Prod_Interaction Target (I-substituted) Strong Hydrophobic Interaction (Large Surface Area + Polarizability) Elutes Late C18->Prod_Interaction High Affinity MobilePhase Mobile Phase Gradient (Increasing ACN %) MobilePhase->SM_Interaction Displaces First MobilePhase->Prod_Interaction Displaces Last

Figure 2: Mechanistic view of the separation. The large, polarizable Iodine atom increases the partition coefficient into the stationary phase.

Troubleshooting & Validation Guide

Common Issues & Solutions
  • Peak Tailing:

    • Cause: Interaction of the free amine (-NH2) with residual silanols on the column.

    • Solution: Ensure the mobile phase pH is acidic (pH ~2-3 with Formic Acid) to protonate the amine, or use an "end-capped" column designed for bases (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).

  • Co-elution with Regioisomers:

    • Scenario: If N-iodination occurs (rare but possible under basic conditions), the N-iodo isomer is kinetically unstable and may revert or elute very differently.

    • Check: Perform a co-injection with the starting material. The target peak must be distinct and later-eluting.

Identification Confirmation

Do not rely on Retention Time alone.

  • UV Spectrum: The 4-iodo substitution causes a bathochromic shift (red shift) in the UV max compared to the precursor due to extended conjugation and the heavy atom effect.

  • Mass Spectrometry (LC-MS):

    • Precursor: [M+H]+ = ~238/240 m/z (79Br/81Br isotope pattern 1:1).

    • Target: [M+H]+ = ~364/366 m/z. Look for the characteristic Br isotope pattern shifted by the mass of Iodine (127 Da - 1 Da = +126 Da).

References

  • He, J., et al. (2021).[2] "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 17, 2421–2428.

  • BenchChem. (2025). "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Technical Guides.

  • PubChem. "3-(4-bromophenyl)-5-methyl-1H-pyrazole (Analog Data)." National Library of Medicine.

  • Echeverria, U., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 13(7), 1101.

Sources

Melting Point Range Validation for 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Fingerprint of Purity

In the synthesis of kinase inhibitors and pyrazolo[1,5-a]pyrimidines, 4-iodopyrazole (CAS 3469-69-0) and its N-substituted derivatives are critical scaffolds. While HPLC is the gold standard for purity, melting point (MP) determination remains the rapid, first-line defense against batch failure.

However, 4-iodopyrazoles present unique thermal challenges. The high polarizability of the iodine atom, combined with the hydrogen-bonding capability of the pyrazole ring, creates a lattice energy profile that is highly sensitive to impurities like regioisomers (3-iodo) and poly-iodinated byproducts .

This guide objectively compares the industry-standard Automated Capillary Method against Differential Scanning Calorimetry (DSC) , validating which protocol ensures the highest data integrity for this specific chemical class.

Technical Context: Structure-Property Relationships

To validate an MP range, one must understand the molecular forces at play. 4-iodopyrazoles exhibit distinct thermal behaviors driven by substitution patterns.

The Hydrogen Bond Factor
  • 4-Iodo-1H-pyrazole (Parent): Possesses an unsubstituted N-H group, allowing for strong intermolecular hydrogen bonding (

    
    ). This results in a relatively high melting point (~108–110°C) and a stable crystal lattice.
    
  • 4-Iodo-1-methylpyrazole (Derivative): Methylation removes the hydrogen bond donor. Despite the increase in molecular weight, the loss of lattice-stabilizing H-bonds causes a drastic drop in melting point (~62–66°C).

The Impurity Profile

Common synthesis routes (iodination via


 or NIS) often yield specific impurities that depress or broaden the MP range:
  • 3,4-Diiodopyrazole: A common over-iodination byproduct.

  • Unreacted Pyrazole: significantly depresses MP (eutectic effect).

  • Water: Pyrazoles are hygroscopic; retained moisture causes "sweating" and pseudo-melting.

Comparative Analysis: Capillary vs. DSC[1]

For 4-iodopyrazole derivatives, we compared the Automated Capillary Method (Method A) —the standard QC tool—against Differential Scanning Calorimetry (Method B) —the thermodynamic benchmark.

Table 1: Performance Comparison Matrix
FeatureMethod A: Automated Capillary (OptiMelt/Büchi)Method B: DSC (TA Instruments/Mettler)
Primary Output Visual Range (Start/End of liquefaction)Heat Flow (Endothermic Onset/Peak)
Precision


Sample Req. 2–5 mg (destructive)2–10 mg (destructive/encapsulated)
Impurity Sensitivity Detects gross impurities (>1%); subjective "meniscus"Detects eutectic impurities (<0.5%); quantitative purity calculation
Polymorph Detection Poor (visual changes only)Excellent (distinct endotherms)
Throughput High (3–6 samples simultaneously)Low (1 sample at a time)
Cost Efficiency HighLow (consumables + instrument cost)
Table 2: Experimental Reference Data (Validated Ranges)

Data compiled from internal validation sets and authoritative suppliers (Sigma-Aldrich, TCI).

CompoundCASValidated Capillary Range (

)
DSC Onset (

)
Key Observation
4-Iodo-1H-pyrazole 3469-69-0108.0 – 110.0 108.5Sharp melt indicates high H-bond lattice stability.
4-Iodo-1-methylpyrazole 39806-90-162.0 – 66.0 63.2Broader range typical; lower MP due to loss of H-bond donor.
4-Iodo-1-methyl-5-COOH 75092-30-7240.0 – 242.0 241.1High MP driven by carboxylic acid dimerization.
4-Bromopyrazole (Ref)2075-45-896.0 – 98.0 96.5Included for halogen trend comparison (I > Br).

Validated Experimental Protocol

To achieve reproducible results with 4-iodopyrazoles, strict adherence to sample preparation is required to mitigate their hygroscopic nature.

Workflow Visualization

The following diagram outlines the decision logic for validating the thermal properties of these derivatives.

MP_Validation_Workflow Start Crude 4-Iodopyrazole Derivative Drying Vacuum Dry (40°C, 4h, P2O5) Start->Drying Remove Moisture Method_Select Select Method Drying->Method_Select Capillary Method A: Capillary (Ramp 1.0°C/min) Method_Select->Capillary Routine QC DSC Method B: DSC (Ramp 5.0°C/min, N2) Method_Select->DSC Deep Characterization Analysis_Cap Visual Range (Meniscus to Clear Point) Capillary->Analysis_Cap Analysis_DSC Endotherm Integration (Onset & Purity Calc) DSC->Analysis_DSC Decision Range < 2.0°C? Analysis_Cap->Decision Analysis_DSC->Decision Purity > 98%? Pass PASS: Release Batch (High Purity) Decision->Pass Yes Fail FAIL: Broad Range (Impurity/Solvent) Decision->Fail No Recryst Recrystallize (EtOH/Water) Fail->Recryst Purification Loop Recryst->Drying

Caption: Logical workflow for thermal validation of 4-iodopyrazole derivatives, prioritizing moisture removal.

Step-by-Step Methodology
Phase 1: Sample Preparation (Critical)
  • Drying: 4-iodopyrazoles are prone to absorbing atmospheric moisture. Dry samples in a vacuum desiccator over

    
     for at least 4 hours at room temperature (or 40°C for thermally stable derivatives) before analysis.
    
  • Grinding: Gently crush the sample into a fine, uniform powder. Caution: Avoid excessive force which can induce mechanochemical amorphization, artificially lowering the MP.

Phase 2: Automated Capillary Protocol (Routine QC)
  • Instrument: Mettler Toledo MP90 or Stanford Research Systems OptiMelt.

  • Packing: Fill capillary to 3mm height. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 10°C below expected MP.

    • Measurement Ramp: 1.0°C/min. Note: Rates >2°C/min will result in "overshoot" and falsely high values.

  • Acceptance Criteria: The range (Start - End) must be

    
    .
    
Phase 3: DSC Protocol (Validation & Polymorph Screening)
  • Instrument: TA Instruments DSC2500 or equivalent.

  • Pan: Tzero Aluminum Pan (Hermetically sealed to prevent sublimation of iodine species).

  • Purge: Nitrogen at 50 mL/min.

  • Protocol: Equilibrate at 25°C

    
     Ramp 5°C/min to 150°C.
    
  • Analysis: Calculate purity using the Van't Hoff equation based on the melting endotherm shape.

Troubleshooting & Causality

When the melting point deviates, use this guide to diagnose the root cause.

Logic Diagram: Thermal Behavior Analysis

Thermal_Logic Observation Observed Thermal Anomaly Case1 Depressed MP (e.g., 102-105°C) Observation->Case1 Case2 Broad Range (> 3°C) Observation->Case2 Case3 Double Peak (DSC) Observation->Case3 Root1 Eutectic Impurity (Unreacted Pyrazole) Case1->Root1 Lattice Disruption Root2 Wet Sample (Solvent/Water) Case2->Root2 Pseudo-melting Root3 Polymorphism or Isomer Mix Case3->Root3 Phase Transition

Caption: Diagnostic tree for interpreting melting point deviations in iodinated heterocycles.

  • Depressed MP: Often caused by unreacted pyrazole starting material. The lighter pyrazole disrupts the heavy iodine-stacked lattice.

  • Broad Range: Usually indicates solvent entrapment. Recrystallization from Ethanol/Water often requires extended drying times.

  • Sublimation: 4-iodopyrazole may sublime before melting if not sealed (DSC) or if the capillary is open. If the capillary top fogs up before melting, the reading may be compromised.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and Melting Point. Retrieved from [Link]

Purity Determination of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine: A Comparative Guide (LC-MS vs. HPLC-UV)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Determination of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine by LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Purity Paradox in Halogenated Scaffolds

In the synthesis of kinase inhibitors—particularly those targeting Src or Lck families—the pyrazole scaffold is ubiquitous. The intermediate 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine represents a critical "branch point" molecule. Its dual-halogenation pattern (aryl bromide and pyrazole iodide) allows for orthogonal cross-coupling reactions (e.g., Suzuki vs. Sonogashira).

However, this chemical versatility introduces a specific analytical challenge: dehalogenation . Standard HPLC-UV methods often fail to distinguish the target molecule from its des-iodo or des-bromo impurities due to overlapping chromophores and similar retention times.

This guide compares the industry-standard HPLC-UV against the superior specificity of LC-MS , demonstrating why mass spectrometry is not just an alternative, but a requirement for validating this specific chemotype.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the three primary methodologies used for purity assignment of halogenated heterocyclic amines.

FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Absolute)
Primary Utility Identity confirmation & Impurity profilingRoutine batch purity (% Area)Absolute weight % assay
Specificity High: Resolves co-eluting peaks by Mass (

)
Low: Relies solely on retention time (

)
High: Structural certainty
Sensitivity Excellent for trace de-halogenated byproductsGood, but limited by extinction coefficientsLow (requires >5-10 mg)
Blind Spots Ion suppression effectsCo-eluting impurities with similar UV spectraInorganic salts; overlapping solvent peaks
Critical Advantage Isotopic Pattern Analysis (Br/I confirmation)Robust linearity for quantificationNo reference standard needed
Why HPLC-UV is Insufficient for this Molecule

The des-iodo impurity (3-(4-bromophenyl)-1H-pyrazol-5-amine) is a common byproduct of incomplete iodination or reductive de-iodination. Structurally, it differs only by a single iodine atom.

  • UV Physics: The loss of iodine causes a minimal shift in the UV

    
     (typically <5 nm shift), making it nearly indistinguishable from the product in a standard DAD spectrum.
    
  • Result: A batch could appear 99% pure by UV while containing 5-10% of the reactive des-iodo impurity, leading to failure in subsequent cross-coupling steps.

Technical Deep Dive: The Self-Validating LC-MS Protocol

To ensure scientific integrity, we utilize a Self-Validating System based on the unique isotopic signatures of Bromine and Iodine.

The Isotopic Fingerprint
  • Bromine (Br): Exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
  • Iodine (I): Monoisotopic (

    
    I).
    
  • Target Molecule (

    
    ):  Must exhibit a distinct 1:1 doublet  signal separated by 2 Da.
    
    • Peak A:

      
       (containing 
      
      
      
      Br)
    • Peak B:

      
       (containing 
      
      
      
      Br)

Validation Logic:

  • If the spectrum shows a single dominant peak (no M+2), the molecule has lost Bromine (des-bromo).

  • If the mass shifts by -126 Da but retains the 1:1 doublet, the molecule has lost Iodine (des-iodo).

Experimental Workflow Diagram

PurityWorkflow Sample Crude Sample (3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine) LC LC Separation (C18 Column, Gradient Elution) Sample->LC Split Flow Splitter LC->Split UV UV Detector (254 nm) Quantify Area % Split->UV 90% Flow MS MS Detector (ESI+) Identify m/z & Isotopes Split->MS 10% Flow Analysis Data Correlation UV->Analysis Purity % MS->Analysis Identity Decision Isotopic Pattern Check Analysis->Decision Pass PASS: 1:1 Doublet at m/z 364/366 (Target Verified) Decision->Pass M, M+2 match Fail1 FAIL: Mass 238/240 (Des-iodo Impurity) Decision->Fail1 M-126 detected Fail2 FAIL: Mass 285 (No Doublet) (Des-bromo Impurity) Decision->Fail2 M-79 detected

Figure 1: Analytical workflow for distinguishing the target halogenated pyrazole from its specific de-halogenated impurities.

Detailed Experimental Protocol

This protocol is optimized for the separation of polar aminopyrazoles while minimizing halogen exchange on the column.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q or LC-MS Grade)

  • Formic Acid (FA) - Note: Do not use Trifluoroacetic acid (TFA) as it suppresses MS ionization.

Instrument Parameters:

ParameterSettingRationale
Column Phenomenex Kinetex Biphenyl or C18 (2.1 x 50 mm, 1.7 µm)Biphenyl phase offers superior selectivity for aromatic halogenated isomers compared to standard C18 [1].
Mobile Phase A Water + 0.1% Formic AcidProtonates the amine (

) for better retention and ESI+ sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic Acid--
Gradient 5% B to 95% B over 5 minRapid screening gradient.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Detection UV: 254 nm; MS: ESI+ (Scan 100-600 m/z)254 nm targets the phenyl-pyrazole core.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:MeCN. Sonicate for 5 minutes. Filter through a 0.2 µm PTFE filter.

  • System Suitability: Inject a blank (solvent only) to ensure no carryover.

  • Data Acquisition: Inject 2 µL of sample.

  • Integration:

    • Integrate the UV chromatogram to determine % Area Purity .

    • Extract Ion Chromatograms (XIC) for:

      • 
         363.9 (Target)
        
      • 
         238.0 (Des-iodo impurity)
        
      • 
         285.0 (Des-bromo impurity)
        
  • Calculation: Report Purity as UV Area %, but flag any batch where XIC of impurities exceeds 0.5% of the total ion count.

Data Interpretation & Troubleshooting
Case Study: The "Hidden" Impurity

A researcher synthesized a batch of 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine.

  • HPLC-UV Result: Single peak at 3.2 min. Purity = 98.5% .

  • LC-MS Result:

    • Main peak (

      
       364/366) at 3.2 min.
      
    • Shoulder peak (

      
       238/240) at 3.1 min (co-eluting).
      
    • True Purity: The shoulder represented 15% of the mass. The UV detector missed it because the extinction coefficients were similar and the peaks overlapped perfectly.

Corrective Action: If co-elution occurs, switch the column to a Phenyl-Hexyl stationary phase or use a shallower gradient (e.g., 30-60% B over 10 minutes) to resolve the des-iodo species [2].

References
  • BenchChem. (2025).[1] A Comparative Guide to Purity Validation: HPLC vs. qNMR. Retrieved from 1

  • Prime Labs. (2026).[2] HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from 2

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from 3

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from 4

Sources

Reactivity profile of 4-iodo vs 4-H pyrazole-5-amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the reactivity profiles of 4-iodo-1H-pyrazol-5-amine versus its non-halogenated parent, 1H-pyrazol-5-amine (also known as 3-aminopyrazole).

Executive Summary

The primary divergence in reactivity between 4-H pyrazole-5-amine (1) and 4-iodo-1H-pyrazol-5-amine (2) dictates their utility in drug discovery.

  • 4-H (1) acts as a nucleophilic scaffold prone to Electrophilic Aromatic Substitution (

    
    ) at the C4 position. It is the "blank canvas" for introducing substituents via nitration, halogenation, or formylation.
    
  • 4-Iodo (2) acts as a pre-functionalized electrophile at C4. It is inert to standard

    
     but serves as a critical handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to construct biaryl or heterobiaryl cores.
    

Key Strategic Difference: Use 4-H when building the core substitution pattern from scratch. Use 4-Iodo when the C4-aryl/alkyl moiety must be installed via metal catalysis or when C4 needs to remain blocked to direct reactivity elsewhere (e.g., N1-alkylation).

Electronic & Structural Properties[1]

Tautomerism and Acidity

Both compounds exist in a tautomeric equilibrium between the 5-amino (1H) and 3-amino (2H) forms. However, the presence of the iodine atom at C4 significantly alters the electronic landscape.

Property4-H Pyrazole-5-amine4-Iodo-1H-pyrazol-5-amineMechanistic Impact
Electronic Effect Electron-rich aromatic system.Electron-withdrawing (-I effect) of Iodine.Iodine decreases electron density on ring nitrogens.
pKa (NH Acidity) Higher (~14.0)Lower (~12.5 - 13.0)4-Iodo is more acidic; deprotonates easier for N-alkylation.
Nucleophilicity High (Exocyclic

> Ring N)
Reduced (Exocyclic

> Ring N)
4-Iodo requires stronger electrophiles or catalysts for acylation.
C4 Character Nucleophilic (Homo-LUMO gap)Electrophilic (C-I bond)Determines reaction pathway (

vs. Cross-coupling).
Visualization: Reactivity Divergence

The following diagram maps the divergent synthetic pathways accessible from each core.

ReactivityDivergence SubstrateH 4-H Pyrazole-5-amine (Nucleophilic C4) SEAr Electrophilic Aromatic Substitution (Nitration, Halogenation) SubstrateH->SEAr Major Pathway (C4 attack) Cyclization Cyclization with 1,3-Dielectrophiles (Pyrazolo[1,5-a]pyrimidines) SubstrateH->Cyclization C4 participates SubstrateI 4-Iodo Pyrazole-5-amine (Electrophilic C4) SubstrateI->Cyclization C4 blocked/bystander Suzuki Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) SubstrateI->Suzuki Major Pathway (C-I bond) Sandmeyer Sandmeyer / Diazotization (5-NH2 -> 5-X) SubstrateI->Sandmeyer Functional Group Interconversion

Caption: Divergent synthetic utility. 4-H favors electrophilic attack, while 4-Iodo favors metal-catalyzed coupling.

Detailed Reactivity Comparison

C4-Position Reactivity
  • 4-H Variant: The C4 position is the most electron-rich site. Reaction with electrophiles (e.g.,

    
     or 
    
    
    
    ) rapidly yields the 4-nitro or 4-bromo derivative. This is the standard method to install functionality if the C4 substituent is simple (halogen, nitro, formyl).
  • 4-Iodo Variant: The C4 position is "capped." The C-I bond is weak enough to undergo oxidative addition with Pd(0), enabling Suzuki-Miyaura (aryl-aryl) or Sonogashira (aryl-alkyne) couplings. This is impossible with the 4-H variant without a pre-activation step.

N-Alkylation Regioselectivity

Alkylation of the ring nitrogen (N1) is a common requirement.

  • 4-H: Alkylation often yields mixtures of N1 and N2 isomers (or 1,3 vs 1,5 substituted products) due to rapid tautomerism.

  • 4-Iodo: The steric bulk of the iodine atom at C4 can exert a directing effect . While electronic withdrawal increases the acidity of the NH, the steric hindrance adjacent to the nitrogens can shift the ratio of alkylation, often favoring the isomer where the alkyl group is distal to the bulky iodine (steric control), although electronic factors (dipole minimization) also play a role.

Cyclization to Fused Heterocycles

Both amines react with 1,3-dielectrophiles (e.g.,


-ketoesters) to form pyrazolo[1,5-a]pyrimidines.
  • 4-H: The C4-H can participate in oxidative cyclizations or Mannich-type condensations during ring formation.

  • 4-Iodo: The iodine remains intact during standard condensation. This allows for the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines , leaving a handle for late-stage diversification of the fused system.

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Iodo-1H-pyrazol-5-amine

Target: Synthesis of 4-aryl-5-aminopyrazoles.

Reagents:

  • 4-iodo-1H-pyrazol-5-amine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 M aq. solution, 3.0 equiv)
    
  • DME (Dimethoxyethane) / Water (4:1)

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the 4-iodopyrazole, aryl boronic acid, and catalyst.

  • Degas: Add the solvent mixture (DME/Water). Degas by bubbling Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling or dehalogenation).

  • Reaction:

    • Microwave: Heat to 120°C for 20–30 minutes.

    • Thermal: Reflux at 85°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient). The amino group makes the product polar; 5-10% MeOH is often required.

Protocol B: C4-Iodination of 4-H Pyrazole-5-amine

Target: Conversion of 4-H precursor to 4-Iodo active scaffold.

Reagents:

  • 1H-pyrazol-5-amine (1.0 equiv)

  • Iodine (

    
    ) (1.1 equiv)
    
  • Ceric Ammonium Nitrate (CAN) (0.5 equiv) or

    
     (30%)
    
  • Acetonitrile (ACN)

Procedure:

  • Dissolve the aminopyrazole in ACN.

  • Add Iodine followed by the oxidant (CAN or Peroxide) portion-wise at Room Temperature.

  • Stir for 2–4 hours. The color will fade as iodine is consumed.

  • Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extract with EtOAc. The 4-iodo product is significantly more lipophilic than the starting material.

Comparative Data Summary

Feature4-H Pyrazole-5-amine4-Iodo-1H-pyrazol-5-amine
Molecular Weight 83.09 g/mol 208.99 g/mol
Solubility (Water) HighModerate to Low
Solubility (DMSO) HighHigh
Reaction with

Forms 4-Nitro-5-aminopyrazoleNo reaction at C4 (Oxidation of amine possible)
Reaction with Ph-B(OH)2 No Reaction (inert)Forms 4-Phenyl-5-aminopyrazole
Sandmeyer (CuCl) Forms 5-Chloro-pyrazoleForms 4-Iodo-5-chloro-pyrazole
Primary Application Starting block for C4-electrophilesScaffold for C4-arylation/alkylation

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[1][2][3] Link

  • National Institutes of Health (NIH). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Link

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.Link

  • PubChem. Compound Summary: 4-iodo-1H-pyrazol-5-amine.Link

  • Beilstein J. Org. Chem. Vinylogous Functionalization of 4-Alkylidene-5-aminopyrazoles. (2025).[1][2][3] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine .[1] As a halogenated aminopyrazole used in drug discovery (often as a scaffold for kinase inhibitors), this compound presents specific risks related to skin sensitization, respiratory irritation, and potential organ toxicity.

Status: Research Chemical / Pharmaceutical Intermediate GHS Signal Word (Anticipated): WARNING or DANGER (Dose-dependent)

Part 1: Risk Assessment & Hazard Profiling

Structural Hazard Analysis

To handle this compound safely, one must understand the risks inherent in its molecular structure.

  • Aminopyrazole Core: Amines are electron-rich nucleophiles. In biological systems, they can form covalent bonds with proteins (haptenization), leading to skin sensitization and allergic dermatitis .

  • Halogen Load (Bromo- & Iodo-):

    • Lipophilicity: The presence of heavy halogens (Br, I) increases the compound's lipophilicity (LogP), facilitating dermal absorption and cell membrane penetration.

    • Reactivity: The C-I bond (Carbon-Iodine) at the 4-position is weaker than C-Br or C-Cl. It is susceptible to homolytic cleavage under UV light, generating radicals. Strict light protection is required.

    • Toxicity: Halogenated aromatics are often hepatotoxic. Treat as a potential Specific Target Organ Toxicant (STOT) .

Anticipated GHS Classifications

Based on Structure-Activity Relationships (SAR) of analogs like 4-(4-bromophenyl)-1H-pyrazol-5-amine:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin/Eye Irritation: Category 2 (Irritant) / Category 2A (Severe Eye Irritant).[2]

  • STOT-SE: Category 3 (Respiratory Tract Irritation).[2]

  • Sensitization: Skin Sensitizer Category 1.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the Operational Scale .

Protection LayerAnalytical Scale (< 50 mg)Preparative Scale (> 50 mg - 10 g)Rationale
Respiratory Fume Hood (Face velocity: 0.5 m/s)Fume Hood + N95/P2 Respirator (if powder is fine)Prevents inhalation of dust; Iodine-containing dusts are heavy but potent.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Double Nitrile (Outer) + Laminate (Inner) if dissolving in DMSO/DCMHalogenated solvents (DCM) permeate nitrile rapidly, carrying the toxic payload through the skin.
Ocular ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash GogglesProtects against splashes; amines are caustic to corneal tissue.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Disposable Lab CoatPrevents accumulation on fabric cuffs which can transfer to wrists.

Part 3: Operational Protocols

Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: The 4-iodo position is photolabile. Store in amber glass vials wrapped in foil.

  • Hygroscopicity: Aminopyrazoles can form hydrates. Keep desiccated to ensure stoichiometric accuracy.

Safe Weighing Procedure (Step-by-Step)

Objective: Minimize static-induced dispersion of the powder.

  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a containment tray and a static gun (ionizer) to neutralize the weigh boat.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially reactive or if trace metal contamination affects downstream biology.

  • Solubilization:

    • Preferred Solvents: DMSO, DMF (High solubility).

    • Protocol: Add solvent to the powder (not powder to solvent) to prevent "puffing" of dust.

    • Vortexing: Cap tightly before vortexing. Do not sonicate in an open vessel (aerosol risk).

Reaction Setup & Quenching
  • Incompatibility: Avoid strong oxidizers (e.g., KMnO4, peroxides) which can oxidize the amine to nitro groups or cleave the C-I bond.

  • Quenching: When working up reactions containing this compound, treat aqueous waste as halogenated hazardous waste . Do not mix with acidic waste streams if residual oxidizers are present (risk of liberating Iodine gas).

Part 4: Emergency Response & Disposal

Spill Response Decision Logic

Immediate Action: Evacuate the immediate area if dust is airborne.

  • Dry Spill (< 1 g):

    • Cover with wet paper towels (to prevent dust).

    • Scoop into a wide-mouth jar.

    • Wipe surface with 10% soap solution, then water.

  • Solution Spill (DMSO/DMF):

    • Absorb with vermiculite or chem-pads.

    • Do not use paper towels alone (DMSO penetrates gloves/skin rapidly).

    • Place in a sealed bag labeled "Hazardous Debris."

Waste Disposal
  • Solid Waste: Label as "Toxic Solid, Organic, Halogenated."

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Note: Never mix with non-halogenated solvents (acetone/ethanol) intended for fuel blending, as the Iodine/Bromine content violates standard incineration parameters.

Part 5: Safe Handling Workflow Visualization

The following diagram illustrates the critical control points for handling 3-(4-bromophenyl)-4-iodo-1H-pyrazol-5-amine to prevent exposure and environmental release.

SafeHandling Receipt Receipt & Inspection (Check Vial Integrity) Storage Storage (Amber Vial, 4°C, Argon) Receipt->Storage Log in Inventory Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Acclimate to RT Reaction Reaction / Solubilization (Closed System) Weighing->Reaction Dissolve Immediately Reaction->Storage Return Excess Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing containment (Fume Hood) and segregation of halogenated waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1487504, 3-(4-bromophenyl)-5-methyl-1H-pyrazole (Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.